Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLRYJIDRCXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride: A Rigid Scaffold for Advanced Chemical Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Rigidity
In the landscape of modern drug discovery and materials science, the pursuit of molecular scaffolds that offer precise spatial control over functional groups is paramount. Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride (CAS Number: 1818847-46-9) emerges as a compelling, yet underexplored, building block that epitomizes the principle of conformational restriction. Its rigid, three-dimensional cage structure locks the two primary amine functionalities into a fixed orientation, providing a predictable and stable framework for the design of complex molecular architectures.
This guide, intended for the discerning scientist, moves beyond a simple recitation of data. It serves as a technical primer on the synthesis, properties, and potential applications of this unique diamine, grounding its potential in the established utility of rigid bicyclic scaffolds in medicinal chemistry and asymmetric catalysis. While experimental data for this specific molecule is nascent, this document synthesizes available information with established chemical principles to provide a forward-looking perspective on its utility.
I. Core Molecular Identity and Physicochemical Profile
This compound is the salt form of a saturated bicyclic organic compound. The core bicyclo[2.2.1]heptane (also known as norbornane) framework is a bridged ring system that imparts significant structural rigidity. The placement of the amine groups at the 1 and 4 bridgehead positions creates a molecule with a distinct linear axis.
Chemical Structure and Properties
The fundamental properties of the dihydrochloride salt and its corresponding free base are summarized below. It is critical to note that while some data for the salt is available from commercial suppliers, many properties of the free base are predicted based on computational models due to a lack of published experimental data.
| Property | This compound | Bicyclo[2.2.1]heptane-1,4-diamine (Free Base) | Source(s) |
| CAS Number | 1818847-46-9 | 6600-41-5 | [1][2] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | C₇H₁₄N₂ | [1] |
| Molecular Weight | 199.12 g/mol | 126.20 g/mol | [1] |
| Physical Form | White to yellow solid | Not specified (likely a solid or oil) | [3] |
| SMILES | C1CC2(CCC1(C2)N)N.Cl.Cl | NC12CCC(N)(CC1)C2 | N/A |
| InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N | OJPPCWGKNSHPEU-UHFFFAOYSA-N | [3] |
| Predicted pKa | Not applicable | 10.90 ± 0.40 | N/A |
| Predicted Boiling Point | Not applicable | 184.8 ± 8.0 °C | N/A |
| Predicted Density | Not applicable | 1.148 ± 0.06 g/cm³ | N/A |
Note: Predicted values are derived from computational algorithms and should be used as estimates pending experimental verification.
II. Synthesis and Purification: A Proposed Strategic Approach
As of this writing, a detailed, peer-reviewed synthesis for this compound has not been published. However, based on established organic chemistry principles and the availability of potential precursors, a plausible multi-step synthetic pathway can be proposed. This route begins with the commercially available bicyclo[2.2.1]heptane-1,4-dicarboxylic acid.
The conversion of the bridgehead carboxylic acid groups to amines can be achieved through classic name reactions that proceed with retention of the carbon skeleton, such as the Hofmann or Curtius rearrangements.
Caption: Proposed synthetic pathway to the target compound.
Step-by-Step Methodologies (Hypothetical Protocol)
The following protocols are illustrative and would require experimental optimization.
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxamide
-
Activation of Carboxylic Acids: To a solution of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (2.2 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until gas evolution ceases, indicating the formation of the diacyl chloride.
-
Amidation: Carefully add the diacyl chloride solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide. Stir vigorously to ensure complete reaction.
-
Isolation: The resulting dicarboxamide precipitate can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.
Step 2: Hofmann Rearrangement to Bicyclo[2.2.1]heptane-1,4-diamine
The Hofmann rearrangement converts primary amides to primary amines with one fewer carbon atom and is a viable route for this transformation.[4]
-
N-Bromination: Dissolve the bicyclo[2.2.1]heptane-1,4-dicarboxamide in a cold aqueous solution of sodium hydroxide.
-
Rearrangement: Add a solution of bromine in sodium hydroxide dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is typically heated to induce the rearrangement of the N-bromoamide intermediate to the isocyanate, which is subsequently hydrolyzed in situ to the diamine.
-
Extraction: After cooling, the aqueous solution is extracted with an organic solvent (e.g., chloroform or ethyl acetate) to isolate the free diamine. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
Step 3: Formation of this compound
-
Protonation: Dissolve the crude free diamine from the previous step in a suitable solvent such as anhydrous diethyl ether or isopropanol.
-
Precipitation: Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Purification: The dihydrochloride salt can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be performed for further purification.
III. Spectroscopic Characterization (Predicted)
The absence of published experimental spectra necessitates the use of predictive tools for structural elucidation. The following are predicted NMR chemical shifts for the free base, Bicyclo[2.2.1]heptane-1,4-diamine. These predictions are based on computational algorithms and serve as a guide for researchers.[5][6]
Predicted ¹³C NMR Spectrum
Due to the high symmetry of the molecule, only three distinct signals are expected in the ¹³C NMR spectrum.
| Predicted Chemical Shift (ppm) | Carbon Atom Assignment |
| ~ 55-60 ppm | C1, C4 (Bridgehead carbons bonded to nitrogen) |
| ~ 40-45 ppm | C7 (Methylene bridge carbon) |
| ~ 30-35 ppm | C2, C3, C5, C6 (Ethylene bridge carbons) |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is also expected to be simple due to the molecule's symmetry.
| Predicted Chemical Shift (ppm) | Proton Assignment | Multiplicity |
| ~ 2.5-3.0 ppm | -NH₂ (Amine protons, may be broad and exchangeable) | Broad singlet |
| ~ 1.6-1.8 ppm | Protons on C2, C3, C5, C6 | Singlet |
| ~ 1.4-1.6 ppm | Proton on C7 | Singlet |
Note: The dihydrochloride salt would exhibit downfield shifts for protons near the protonated amine groups.
IV. Applications in Drug Discovery and Beyond: A Scaffold-Based Perspective
While specific biological activities for this compound are not yet documented, its structural features make it a highly attractive scaffold for various applications, particularly in medicinal chemistry and materials science.
A Rigid Scaffold for Rational Drug Design
The concept of using rigid molecular scaffolds is a powerful strategy in drug design to reduce the entropic penalty upon binding to a biological target, thereby potentially increasing potency and selectivity.[7][8][9] The bicyclo[2.2.1]heptane framework is a well-established "privileged scaffold" for its ability to present substituents in well-defined spatial orientations.[10][11]
The diamine at the 1,4-positions can serve as anchor points for building diverse chemical libraries. By functionalizing the primary amines, researchers can explore the chemical space around a target protein's binding pocket with high precision.
Caption: Workflow for utilizing the scaffold in drug discovery.
Potential Therapeutic Areas
-
CNS Disorders: The rigid, non-planar structure is ideal for designing ligands for central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and ion channels, where precise pharmacophore geometry is crucial for activity and selectivity.[12]
-
Enzyme Inhibitors: The diamine can be elaborated into structures that mimic peptide backbones or position functional groups to interact with the active sites of enzymes like kinases or proteases.
-
Asymmetric Catalysis: Chiral derivatives of bicyclic diamines are known to be effective ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
V. Handling, Storage, and Safety
As with any laboratory chemical, proper handling procedures are essential.
-
Safety: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.[3]
VI. Conclusion and Future Outlook
This compound represents a foundational building block with significant untapped potential. Its rigid, well-defined structure offers a solution to the ongoing challenge in medicinal chemistry of controlling molecular conformation. While the current body of literature on this specific molecule is limited, the extensive validation of the bicyclo[2.2.1]heptane scaffold in numerous drug discovery programs provides a strong rationale for its exploration.
Future research will likely focus on the development of efficient and scalable synthetic routes, full experimental characterization of its physicochemical and spectroscopic properties, and the synthesis of compound libraries for screening against a wide range of biological targets. For the innovative scientist, this compound is not just a chemical reagent but a strategic tool for navigating the complexities of molecular recognition and designing the next generation of therapeutics and advanced materials.
References
- 1. Predict 1H NMR spectra [cheminfo.org]
- 2. scribd.com [scribd.com]
- 3. Visualizer loader [nmrdb.org]
- 4. Visualizer loader [nmrdb.org]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[2.2.1]heptane-1,3-diamine|CAS 889863-82-5 [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 11. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 12. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
Physicochemical properties of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist
Abstract
This compound is a rigid, bicyclic diamine salt with significant potential in medicinal chemistry and materials science. Its constrained three-dimensional structure serves as a valuable scaffold for designing CXCR2 antagonists and developing advanced polymers.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a detailed examination of the core physicochemical attributes of this compound, including its chemical structure, solubility, and acidity constants (pKa). Furthermore, it outlines robust, field-proven experimental protocols for the accurate determination of these properties, ensuring researchers can validate and expand upon this foundational data.
Introduction: The Strategic Importance of a Rigid Scaffold
The bicyclo[2.2.1]heptane framework is a highly rigid and sterically defined carbon skeleton. Introducing functional groups, such as amines, at specific bridgehead positions (1 and 4) creates a molecule with a fixed spatial orientation. This structural rigidity is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to formulation and biological testing.[2] This guide serves as a foundational resource, consolidating known properties and presenting detailed methodologies for their empirical verification.
Core Physicochemical Properties
A precise characterization of a compound's physicochemical profile is the bedrock of its development for any advanced application.
Chemical Identity and Structure
The molecule consists of a bicyclo[2.2.1]heptane core with two primary amine groups at the 1- and 4-positions. In the dihydrochloride salt, these basic nitrogen atoms are protonated, forming ammonium cations, with two chloride ions serving as counter-ions.
Caption: 2D representation of Bicyclo[2.2.1]heptane-1,4-diammonium dichloride.
Tabulated Physicochemical Data
The following table summarizes the key identifying and physical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1818847-46-9 | [3][4] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [5][6] |
| Molecular Weight | 199.12 g/mol | [5][7] |
| InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N | [5] |
| Physical Form | White to Yellow Solid | [7] |
| Purity | ≥95% - 97% (Commercially available) | [5][8] |
| Predicted pKa | 10.90 ± 0.40 (for free diamine) | [9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6][7] |
Solubility Profile: A Qualitative and Quantitative Perspective
As an ionic salt, this compound is anticipated to have good solubility in polar protic solvents and poor solubility in nonpolar aprotic solvents.[10] This is a direct consequence of the favorable ion-dipole interactions between the ammonium cations and chloride anions with polar solvent molecules like water.
Expected Solubility Hierarchy: Water > Methanol > Ethanol >> Dichloromethane > Ethyl Acetate > Hexane
A definitive quantitative assessment requires empirical determination, for which the isothermal equilibrium method is the gold standard.[10] This technique ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing a highly reliable measure of solubility.
Acidity Constant (pKa): Understanding Ionization Behavior
The pKa values of a molecule are critical predictors of its ionization state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[11] As a diamine, this compound will have two distinct pKa values corresponding to the two protonated amine groups. The dihydrochloride salt is the fully protonated form. Potentiometric titration is the most accurate and widely used method for determining pKa values.[12][13] This method involves titrating a solution of the compound with a strong base and monitoring the pH, with the inflection points on the resulting curve revealing the pKa values.[13][14]
Experimental Methodologies: A Guide to Empirical Verification
The trustworthiness of any scientific claim rests on the ability to independently verify it. The following protocols are designed as self-validating systems for determining the solubility and pKa of the title compound.
Protocol: Determination of Solubility via Isothermal Equilibrium Method
This protocol is adapted from standard industry practices for generating reliable solubility data.[10]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (purity >97%)
-
Analytical grade solvents (e.g., Water, Methanol, Ethanol, Ethyl Acetate, Hexane)
-
Thermostatic shaker bath
-
Analytical balance, centrifuge, calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the compound to a known volume (e.g., 2 mL) of each test solvent in sealed glass vials. The "excess" is critical to ensure a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment should be run to determine the minimum time required to achieve equilibrium (i.e., when the concentration of the solute in solution no longer changes over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to permit the undissolved solid to settle. Centrifuge the vials to further ensure a clear separation of the solid and liquid phases.[10]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment must be performed in triplicate for each solvent to ensure reproducibility, with the final result reported as the mean ± standard deviation (e.g., in mg/mL).
Caption: Workflow for the Isothermal Equilibrium Solubility Determination.
Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a high-precision method for determining the two pKa values of the diamine.[11][12]
Objective: To determine the pKa values of this compound by titrating with a standardized base.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) before starting the experiment.[14]
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 20 mg) and dissolve it in a known volume of deionized water (e.g., 20 mL).[11] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[14]
-
Initial Acidification: As the starting material is a dihydrochloride salt, it is already in its fully protonated form. The initial pH of the solution should be low.
-
Titration: Place the solution vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.[13] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH has passed the expected basic range (e.g., to pH 12), ensuring both equivalence points have been surpassed.[14]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The two pKa values correspond to the pH at the half-equivalence points. More accurately, calculate the first and second derivatives of the titration curve. The peaks of the first derivative curve indicate the equivalence points, and the pKa values can be determined from the pH at the halfway points between these peaks.
-
Validation: Perform the titration a minimum of three times to ensure the reliability of the results.[14] Report the average pKa values with standard deviations.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Safety and Handling
Proper handling is essential when working with any chemical substance.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation/damage (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling Precautions: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[6][7]
Conclusion
This compound is a structurally important molecule with compelling applications in rational drug design and polymer chemistry. This guide has consolidated its core physicochemical properties and provided detailed, actionable protocols for their empirical determination. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the translation of this unique chemical scaffold from the laboratory to innovative new technologies and therapeutics.
References
- 1. Bicyclo[2.2.1]heptane-1,3-diamine|CAS 889863-82-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1818847-46-9 [chemicalbook.com]
- 4. This compound | 1818847-46-9 [chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bicyclo[2.2.1]heptane-1,4-diamine 97% | CAS: 6600-41-5 | AChemBlock [achemblock.com]
Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride: A Technical Guide to its Molecular Structure and Stereochemistry for Drug Development Professionals
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Modern Drug Discovery
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, is a rigid, three-dimensional bridged cyclic hydrocarbon system that has garnered significant interest in medicinal chemistry.[1] Its well-defined and conformationally restricted structure provides a robust framework for the precise spatial orientation of functional groups, a critical aspect in the design of molecules with high binding affinity and specificity for biological targets.[1] This structural rigidity makes the bicyclo[2.2.1]heptane core an attractive bioisostere for aromatic rings, offering a saturated, sp³-rich alternative that can improve physicochemical properties such as solubility and metabolic stability. Derivatives of this scaffold are found in a range of pharmaceuticals and are explored for their potential in treating various diseases.[2][3] This guide provides an in-depth technical overview of a specific derivative, Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride, focusing on its molecular structure, stereochemistry, a plausible synthetic route, and its potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemical Analysis
This compound is a salt of the corresponding free base, 1,4-diaminobicyclo[2.2.1]heptane. The core of the molecule is the bicyclo[2.2.1]heptane cage, a strained bicyclic system. The numbering of the carbon atoms follows standard IUPAC nomenclature, with the bridgehead carbons designated as C1 and C4.
The key structural features are:
-
Rigid Cage Structure: The bicyclo[2.2.1]heptane framework is conformationally locked, preventing the ring inversions seen in simpler cycloalkanes. This rigidity is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target.
-
Bridgehead Substitution: The two amino groups are located at the bridgehead positions (C1 and C4). This substitution pattern results in an achiral molecule with a C2v symmetry axis. The amine groups are oriented away from each other in a fixed, anti-disposition.
-
Dihydrochloride Salt: In the dihydrochloride form, both primary amine groups are protonated to form ammonium cations (-NH3+), with chloride ions as the counter-ions. This salt form significantly increases the polarity and aqueous solubility of the compound compared to the free base.
The PubChem database provides a 3D conformer of the free base, Bicyclo[2.2.1]heptane-1,4-diamine, which illustrates the spatial arrangement of the amine groups.[4]
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of Bicyclo[2.2.1]heptane-1,4-diamine involves the conversion of the corresponding dicarboxylic acid, Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is commercially available.[6] Two classical name reactions for the conversion of carboxylic acids to amines with the loss of one carbon atom are the Hofmann and Curtius rearrangements.
The proposed synthesis involves the following key steps:
-
Amidation: Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is converted to the corresponding dicarboxamide. This can be achieved by first converting the dicarboxylic acid to the diacyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.
-
Hofmann Rearrangement: The resulting Bicyclo[2.2.1]heptane-1,4-dicarboxamide can then undergo a Hofmann rearrangement. This reaction involves treating the diamide with an alkaline solution of bromine or chlorine, or an alkali metal hypobromite or hypochlorite.[7] The rearrangement proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, with the loss of the carbonyl carbon as carbon dioxide.
-
Formation of the Dihydrochloride Salt: The resulting Bicyclo[2.2.1]heptane-1,4-diamine free base can be isolated and subsequently treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxamide
-
To a solution of Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (2.2 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the crude diacyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).
-
Stir the mixture for 1-2 hours, then extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bicyclo[2.2.1]heptane-1,4-dicarboxamide.
Step 2: Hofmann Rearrangement to Bicyclo[2.2.1]heptane-1,4-diamine
-
Prepare a solution of sodium hypobromite by adding bromine (2.2 eq) to a cold (0 °C) solution of sodium hydroxide (8.8 eq) in water.
-
Add the Bicyclo[2.2.1]heptane-1,4-dicarboxamide (1.0 eq) to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux for 1-2 hours.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude Bicyclo[2.2.1]heptane-1,4-diamine.
Step 3: Formation of this compound
-
Dissolve the crude diamine in a minimal amount of ethanol.
-
Add a solution of hydrochloric acid in ethanol (2.2 eq) dropwise with stirring.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for this compound, the following are predicted spectroscopic characteristics based on the known structure and data from analogous bicyclo[2.2.1]heptane derivatives.[8][9][10][11]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ¹H NMR | ~3.0 - 3.5 | broad s | -NH₃⁺ | Protons on nitrogen in an acidic medium, often broad due to exchange and quadrupolar effects. |
| ¹H NMR | ~2.0 - 2.2 | m | C2-H, C3-H, C5-H, C6-H | Methylene protons on the bicyclic framework. |
| ¹H NMR | ~1.8 - 2.0 | m | C7-H (bridge) | Methylene protons of the one-carbon bridge. |
| ¹³C NMR | ~60 - 65 | s | C1, C4 | Bridgehead carbons attached to the electron-withdrawing ammonium groups. |
| ¹³C NMR | ~30 - 35 | t | C2, C3, C5, C6 | Methylene carbons on the bicyclic framework. |
| ¹³C NMR | ~35 - 40 | t | C7 | Methylene carbon of the one-carbon bridge. |
-
Infrared (IR) Spectroscopy: Expected to show a broad absorption in the 3200-2800 cm⁻¹ region corresponding to the N-H stretching of the ammonium groups. C-H stretching vibrations of the aliphatic framework would appear around 2950-2850 cm⁻¹.
-
Mass Spectrometry (MS): For the free base, the molecular ion peak (M⁺) would be expected at m/z 126. Fragmentation would likely involve the loss of amino and ethyl/propyl fragments.
Potential Applications in Drug Development
The rigid, three-dimensional structure of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.
-
Scaffold for Bioisosteric Replacement: The bicyclo[2.2.1]heptane core can serve as a saturated, non-aromatic bioisostere for a phenyl ring, which can lead to improved pharmacokinetic properties such as increased solubility and metabolic stability. The diamine functionality provides two points for further chemical modification.
-
Synthesis of Rigid Ligands: The fixed spatial orientation of the two amine groups makes this molecule an excellent starting material for the synthesis of bidentate ligands for metal complexes. Such complexes have applications in catalysis and as potential therapeutic agents, for example, as anticancer drugs.
-
Constrained Analogues of Bioactive Molecules: The diamine can be incorporated into larger molecules to create conformationally restricted analogues of known drugs or natural products. This can lead to increased potency and selectivity by locking the molecule into a bioactive conformation.
The diagram below illustrates the central role of this compound as a versatile building block in drug discovery.
Conclusion
This compound is a structurally intriguing molecule with significant potential in the field of drug discovery and development. Its rigid, three-dimensional framework and the fixed orientation of its two primary amine functional groups make it an ideal building block for creating novel molecules with enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established chemical transformations. The predictive spectroscopic and structural information provided in this guide serves as a valuable resource for researchers looking to incorporate this unique scaffold into their drug design and discovery programs.
References
- 1. (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine|CAS 121055-07-0 [benchchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 4. Bicyclo[2.2.1]heptane-1,4-diamine | C7H14N2 | CID 18988735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3347919A - Polycyclic diamines - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)- (842120-48-3) for sale [vulcanchem.com]
- 11. chem.ucla.edu [chem.ucla.edu]
A Technical Guide to the Spectral Analysis of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
This in-depth technical guide provides a comprehensive overview of the spectral data for Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this unique bicyclic diamine. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights for accurate data interpretation.
Introduction: The Structural Significance of this compound
Bicyclo[2.2.1]heptane-1,4-diamine, a conformationally rigid bridged bicyclic scaffold, presents a unique structural motif of interest in medicinal chemistry and materials science. Its rigid framework and the precise spatial orientation of its two primary amino groups at the bridgehead positions make it a valuable building block for the synthesis of novel ligands, polymers, and pharmaceutical agents. The dihydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of applications.
Accurate structural elucidation and purity assessment are paramount for any application. This guide provides a detailed roadmap for interpreting the spectral data of this compound, enabling researchers to confidently verify its structure and purity.
Molecular Structure and Symmetry Considerations
The core of this compound is the norbornane cage, a highly symmetric and rigid structure. The two amino groups are situated at the bridgehead positions (C1 and C4). This high degree of symmetry is a critical factor in interpreting its NMR spectra, as it leads to a simplified pattern of signals due to the chemical equivalence of multiple protons and carbons.[1][2]
¹H and ¹³C NMR Spectroscopy: A Study in Symmetry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the high symmetry of the molecule simplifies the spectra, with fewer signals than would be expected for a less symmetric isomer.[1][2]
Predicted ¹H NMR Spectrum
Due to the molecule's C2v symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protonation of the amine groups to form the dihydrochloride salt will cause the amine protons to appear as a broad signal, and its exchange with deuterium in D₂O can be used for its identification.[3] The protons on the bicyclic framework will be deshielded due to the electron-withdrawing effect of the adjacent ammonium groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Broad singlet | 6H | -NH₃⁺ (protons will exchange with D₂O and the signal will disappear) |
| ~2.0 - 2.2 | Multiplet | 4H | Ethano-bridge protons (C2, C3, C5, C6 - axial and equatorial) |
| ~1.8 - 2.0 | Multiplet | 6H | Ethano-bridge and methano-bridge protons (C2, C3, C5, C6, C7) |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration. The use of two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitive assignments.
Predicted ¹³C NMR Spectrum
The symmetry of the molecule will also lead to a simplified ¹³C NMR spectrum. Due to the equivalence of the carbon atoms, only a few distinct signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 60 | C1 and C4 (bridgehead carbons) |
| ~30 - 35 | C2, C3, C5, and C6 (ethano-bridge carbons) |
| ~25 - 30 | C7 (methano-bridge carbon) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by absorptions from the ammonium (N-H) and alkane (C-H) groups.
Predicted IR Spectrum
The formation of the dihydrochloride salt from the primary amine will result in the appearance of strong, broad absorptions in the N-H stretching region, characteristic of ammonium salts.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |
| ~2950 - 2850 | Medium-Strong | C-H stretching (alkane) |
| ~1600 - 1500 | Medium | N-H bending (asymmetric and symmetric from -NH₃⁺) |
| ~1470 - 1450 | Medium | C-H bending (CH₂) |
| ~1300 - 1000 | Medium-Weak | C-N stretching |
The broadness of the N-H stretching band is a key indicator of the presence of the ammonium salt and the associated hydrogen bonding.[3][4][5]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for ammonium salts and bicyclic alkanes.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique to observe the molecular ion.
Predicted Mass Spectrum
In positive ion mode ESI-MS, the molecule is expected to be observed as the dication [M]²⁺ or the monocation [M+H]⁺ after the loss of one or two chloride counter-ions. The molecular weight of the free base (C₇H₁₄N₂) is 126.20 g/mol .[6]
Table 4: Predicted Key Ions in the ESI-Mass Spectrum
| m/z | Ion |
| 127.12 | [C₇H₁₅N₂]⁺ (monoprotonated free base) |
| 63.56 | [C₇H₁₆N₂]²⁺ (diprotonated molecule) |
Fragmentation in the mass spectrometer, for instance through collision-induced dissociation (CID), would likely involve the characteristic α-cleavage of amines, leading to the loss of alkyl radicals from the bicyclic framework.[3]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water) at a low concentration (e.g., 1 µg/mL).
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ions.
-
(Optional) Perform tandem MS (MS/MS) experiments to study the fragmentation patterns.
-
-
Data Analysis: Determine the m/z values of the parent ions and major fragments to confirm the molecular weight and gain structural insights.
Conclusion
The spectral analysis of this compound requires a multi-faceted approach, integrating NMR, IR, and MS data. The high symmetry of the molecule is a defining feature that simplifies the NMR spectra, providing a clear signature for its rigid bicyclic core. IR spectroscopy is crucial for confirming the presence of the ammonium functional groups, a direct consequence of the dihydrochloride salt form. Mass spectrometry confirms the molecular weight and can provide further structural information through fragmentation analysis. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently characterize this important chemical entity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bicyclo[2.2.1]heptane-1,4-diamine | C7H14N2 | CID 18988735 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility Profile of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride in Common Laboratory Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. Given the critical role of solubility in drug efficacy, formulation, and delivery, a thorough understanding of a compound's behavior in various solvents is paramount. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation necessary to establish a robust solubility profile for this bicycloalkane derivative.
Introduction: The Significance of a Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic effectiveness. For a compound like this compound, a diamine salt with a rigid bicyclic structure, understanding its interaction with different solvents is fundamental. This dihydrochloride salt structure suggests a predisposition for solubility in polar solvents due to its ionic nature. However, the bicycloalkane core is hydrophobic, creating a molecule with dual characteristics that necessitates empirical solubility determination.
A comprehensive solubility profile across a range of common laboratory solvents—polar protic, polar aprotic, and nonpolar—provides invaluable insights for:
-
Pre-formulation studies: Selecting appropriate solvent systems for initial characterization and screening.
-
Formulation development: Designing stable and effective dosage forms.
-
Process chemistry: Optimizing reaction conditions, crystallization, and purification processes.
-
Toxicology studies: Preparing solutions for in vitro and in vivo testing.
This guide will provide the necessary protocols and theoretical grounding to empower researchers to generate a reliable solubility profile for this compound.
Theoretical Considerations: Predicting Solubility Behavior
The structure of this compound (C₇H₁₆Cl₂N₂) dictates its likely solubility. As the dihydrochloride salt of a diamine, the molecule will exist in its ionized form in solution, making it significantly more polar than its free base counterpart. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The ionic nature of the dihydrochloride salt is expected to lead to strong ion-dipole interactions with these solvents, suggesting high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can accept hydrogen bonds and will likely solvate the cation of the salt, but the interactions may be weaker than with protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and lack significant dipoles. The energetic cost of disrupting the strong ionic lattice of the salt for weak interactions with these solvents suggests that the solubility will be very low.
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute. An alternative and often faster method is the solvent addition method , where a solvent is added to a known amount of solute until a clear solution is observed.[3][4][5]
General Materials and Equipment
-
This compound (solid form)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Detailed Experimental Protocol: Equilibrium Shake-Flask Method
This protocol is a self-validating system, as the analysis of multiple time points can confirm that equilibrium has been reached.
Step 1: Preparation
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
Step 2: Equilibration
-
Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]
Step 3: Sample Separation
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is a common and effective method.[6]
Step 4: Analysis
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.[7]
Step 5: Calculation of Solubility Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
Experimental Workflow Diagram
References
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride safety data sheet (SDS) and handling precautions
An In-Depth Technical Guide to the Safe Handling of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a rigid, bicyclic diamine that holds significant potential in various research and development applications, including as a building block in medicinal chemistry and materials science. Its unique three-dimensional structure can impart desirable conformational constraints and properties to novel molecules. However, as with any chemical reagent, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the known safety data for this compound, offering practical, field-proven insights into its safe handling, storage, and disposal. While a complete 16-section Safety Data Sheet (SDS) is not publicly available, this document synthesizes information from various chemical suppliers and established safety principles to provide a robust framework for risk mitigation.
Hazard Identification and Risk Assessment
The primary step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. This compound is classified with several key hazard statements that necessitate careful handling.
1.1 GHS Classification and Hazard Statements
Based on available data from multiple suppliers, this compound is classified as follows:
-
Signal Word: Warning[1]
-
Pictogram:
-
Exclamation Mark
-
-
Hazard Statements:
1.2 Interpretation of Hazards for the Researcher
These classifications are not merely regulatory labels; they are direct indicators of potential harm. The dihydrochloride salt form suggests that the compound is likely a solid, which can present an inhalation hazard if handled as a powder.
-
Oral Toxicity (H302): Accidental ingestion of even small quantities may lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.
-
Skin and Eye Irritation (H315 & H319): Direct contact with the solid or solutions can cause significant irritation. The primary amino groups, even when protonated as hydrochloride salts, can be reactive with biological tissues. This necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles.
-
Respiratory Hazard (H332 & H335): As a fine powder, the compound can be easily aerosolized. Inhalation may lead to irritation of the respiratory tract and could be harmful. All handling of the solid should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Physicochemical and Toxicological Data Summary
A summary of the known properties of this compound is presented below. This information is crucial for designing safe experimental and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [1][4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | White to off-white or yellow solid | [5] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C or Room Temperature | [1][5] |
| InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N | [4] |
Core Directive: Safe Handling and Experimental Workflow
The following protocols represent a self-validating system for the safe handling of this compound, from receipt to disposal.
3.1 Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is through engineering controls.
-
Fume Hood: All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
3.2 Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine powders.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted N95 or higher-rated respirator is required.
3.3 Step-by-Step Experimental Protocol for Safe Handling
-
Preparation and Pre-Weighing:
-
Before bringing the chemical into the work area, ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, spatulas, and weighing paper within the fume hood.
-
Don all required PPE (goggles, gloves, lab coat).
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood. Avoid creating dust clouds.
-
Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared vessel.
-
If any solid is spilled, clean it up immediately following the accidental release measures outlined below.
-
Securely close the main container.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.
-
The dissolution process should also be carried out within the fume hood.
-
-
Post-Handling and Decontamination:
-
Clean all contaminated glassware and equipment thoroughly.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove gloves and wash hands thoroughly with soap and water.
-
3.4 Storage and Incompatibilities
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigeration at 2-8°C in an inert atmosphere.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures and Waste Disposal
4.1 First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation persists, get medical advice.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Wash out the mouth with water. Seek immediate medical attention.[7]
4.2 Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a wet cloth or paper towels.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[2] Collect the material for disposal.
4.3 Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the sewer system.[6]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: Safe handling workflow for this compound.
References
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | 1818847-46-9 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to the Thermal Stability and Decomposition of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
Executive Summary
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a rigid, bicyclic diamine salt with potential applications in materials science and pharmaceutical development. Its constrained three-dimensional structure imparts unique properties, but also introduces inherent strain that can influence its stability. This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of this compound. We explore the theoretical underpinnings of its degradation, grounded in established chemical principles such as dehydrohalogenation and Hofmann-type eliminations. Furthermore, this document details robust, field-proven analytical methodologies, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for empirically assessing its thermal profile. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols required to confidently characterize the thermal behavior of this and structurally related molecules, ensuring product quality, safety, and stability.
Introduction: The Structural Significance of this compound
Bicyclo[2.2.1]heptane, commonly known as norbornane, is a saturated bicyclic hydrocarbon that serves as a foundational scaffold for a multitude of complex molecules.[1] Its rigid, cage-like structure is of significant interest in medicinal chemistry and materials science for creating conformationally constrained analogues of more flexible molecules. The 1,4-diamine dihydrochloride derivative introduces two key functional groups—protonated amines—at the bridgehead positions.
The thermal stability of any chemical entity, particularly an active pharmaceutical ingredient (API) or a critical monomer, is a cornerstone of its development. Thermal degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and unpredictable physical properties. For this compound, the presence of amine hydrochloride moieties on a strained bicyclic system presents a unique stability challenge that warrants rigorous investigation. This guide provides the theoretical framework and experimental workflows to address this challenge.
Physicochemical Properties
A clear understanding of the fundamental properties of the molecule is the first step in any stability analysis.
| Property | Value | Source |
| IUPAC Name | bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride | [2] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| CAS Number | 1818847-46-9 | [4] |
| Physical Form | White to Yellow Solid | [4] |
| Canonical SMILES | C1CC2(CCC1(C2)N)N.Cl.Cl | [2] |
| InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N | [3][4] |
| Storage Temperature | 2-8 °C | [4] |
Theoretical Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed via elimination reactions, driven by the presence of protonated amines, which are effective leaving groups, and chloride counter-ions. The high temperatures used in thermal analysis provide the activation energy for these processes.
Pathway A: Dehydrohalogenation
Dehydrohalogenation is a classic elimination reaction that involves the removal of a hydrogen halide (in this case, HCl) from a molecule to form an alkene.[5][6] In this context, the chloride ion can act as a base, abstracting a proton from a carbon adjacent (beta) to the protonated amino group. The C-N bond subsequently cleaves, resulting in the elimination of a neutral amine and the formation of an unsaturated species.
This process can occur via E1 or E2 mechanisms, largely dependent on the substrate and conditions.[7] Given the steric hindrance around the bridgehead carbons and the application of heat, a step-wise E1-like mechanism involving the initial dissociation of the C-N bond could be plausible. However, it is critical to note that the formation of a double bond at a bridgehead carbon of a small bicyclic system like norbornane would violate Bredt's Rule, making it highly unfavorable. Therefore, a simple dehydrohalogenation leading to a bridgehead alkene is unlikely. A more probable scenario involves a concerted rearrangement or ring-opening.
Pathway B: Hofmann-Type Elimination and Ring Scission
The Hofmann elimination is a well-documented reaction of amines, typically involving a quaternary ammonium salt, that forms an alkene.[8][9] The protonated amine in the dihydrochloride salt can be considered analogous to a quaternary ammonium group in its capacity as a good leaving group. Heat favors elimination reactions.[10] In this type of reaction, a base (such as the chloride counter-ion or another amine molecule) abstracts a sterically accessible beta-hydrogen, leading to the cleavage of a C-N bond and the formation of a double bond.[11][12]
Due to the structural constraints of the bicyclo[2.2.1]heptane system, a standard Hofmann elimination to form an internal alkene is complex. A more likely outcome upon heating is a ring-opening elimination. This would relieve the inherent ring strain of the bicyclic system and is a known decomposition pathway for norbornane itself at very high temperatures.[13][14] The process could be initiated by the cleavage of one of the C-C bonds adjacent to the bridgehead carbon, followed by elimination of HCl.
Figure 1: Plausible thermal decomposition pathways for this compound.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a thorough characterization of thermal stability. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, while Differential Scanning Calorimetry (DSC) provides qualitative and quantitative data on the thermodynamics of thermal events.
Figure 2: General experimental workflow for thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss events.[15][16]
Objective: To determine the onset temperature of decomposition and the number of decomposition steps.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation: Tare a high-purity alumina crucible. Accurately weigh 2-5 mg of this compound into the crucible.
-
Scientist's Note: A small sample mass is used to minimize thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample. Alumina crucibles are chosen for their high-temperature stability and inertness.
-
-
Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes before starting the analysis.
-
Scientist's Note: An inert nitrogen atmosphere is critical to prevent oxidative decomposition, which is a different chemical pathway and would confound the analysis of the inherent thermal stability.[15]
-
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.
-
Scientist's Note: A 10 °C/min heating rate is a standard condition that provides a good balance between experimental throughput and the resolution of thermal events. Slower rates can provide better separation of close-lying events, while faster rates can shift transition temperatures higher.
-
-
Data Analysis: Record the mass vs. temperature curve (thermogram). Determine the onset temperature of decomposition (T_onset) and the percentage mass loss for each distinct step.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17][18] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these transitions.[19][20]
Objective: To identify the melting point (if any) and the exothermic or endothermic nature of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a vented lid. Prepare an empty, sealed aluminum pan as the reference.
-
Scientist's Note: A vented pan is crucial. It allows any evolved gases from decomposition (like HCl) to escape, preventing a pressure buildup that could damage the DSC cell and alter the thermodynamics of the transition.
-
-
Atmosphere and Flow Rate: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10 °C/min.
-
Scientist's Note: The maximum temperature is set to 400°C, which is typically sufficient to capture the primary decomposition events for this type of organic salt without exceeding the operational limits of standard aluminum pans.
-
-
Data Analysis: Record the heat flow vs. temperature curve (thermogram). Identify endothermic peaks (typically melting or sublimation) and exothermic peaks (typically decomposition or crystallization). Determine the onset temperature and peak maximum for each event.
Interpretation of Results & Data Presentation
Correlating the data from TGA and DSC is essential for building a complete stability profile. A mass loss event in TGA that corresponds to a sharp exothermic peak in DSC is strong evidence of decomposition. An endothermic peak in DSC without a corresponding mass loss in TGA typically indicates a phase transition, such as melting.
Hypothetical Data Summary
The following table summarizes the kind of quantitative data that would be generated from the described experiments.
| Analysis | Parameter | Hypothetical Value | Interpretation |
| DSC | Endotherm Onset (T_onset) | 245 °C | Possible melting or solid-solid phase transition. |
| Endotherm Peak (T_peak) | 250 °C | Peak of the melting/transition event. | |
| Exotherm Onset (T_onset) | 280 °C | Onset of energetic decomposition. | |
| Exotherm Peak (T_peak) | 295 °C | Maximum rate of decomposition. | |
| TGA | Step 1 Onset (T_onset) | 282 °C | Onset of mass loss, correlating with the DSC exotherm. |
| Step 1 Mass Loss | ~36.6% | Corresponds to the theoretical loss of two molecules of HCl. | |
| Step 2 Onset (T_onset) | >350 °C | Onset of further degradation of the organic backbone. | |
| Final Residue @ 600°C | < 5% | Indicates nearly complete volatilization/decomposition. |
Conclusion
The thermal stability of this compound is governed by the lability of the amine hydrochloride groups on its rigid, strained scaffold. Theoretical considerations suggest that decomposition likely proceeds via complex elimination and ring-scission pathways rather than simple dehydrohalogenation, owing to the structural constraints imposed by Bredt's rule.
A definitive stability profile must be established empirically. The synergistic use of Thermogravimetric Analysis and Differential Scanning Calorimetry, as detailed in this guide, provides a robust and reliable methodology for this purpose. By carefully executing these experiments and correlating the resultant data, researchers can accurately determine critical stability parameters, such as the onset of decomposition and the nature of the degradation process. This information is invaluable for defining safe handling and storage conditions, establishing processing limits, and ensuring the overall quality and integrity of drug products and advanced materials derived from this unique bicyclic diamine.
References
- 1. fiveable.me [fiveable.me]
- 2. Bicyclo[2.2.1]heptane-1,4-diamine | C7H14N2 | CID 18988735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 12. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 13. [0704.0699] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation [arxiv.org]
- 14. [PDF] Thermal decomposition of norbornane (bicyclo[2.2.1]heptane) dissolved in benzene. Experimental study and mechanism investigation | Semantic Scholar [semanticscholar.org]
- 15. publications.tno.nl [publications.tno.nl]
- 16. Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. For application in a high-lift high-temperature chemical heat pump [repository.tno.nl]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rroij.com [rroij.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Bicyclo[2.2.1]heptane Diamine Derivatives
Abstract
The bicyclo[2.2.1]heptane framework, a rigid and sterically defined scaffold, has carved a significant niche in the landscape of chemical sciences. Its unique conformational rigidity and stereochemical complexity have made it a cornerstone in the development of advanced materials, asymmetric catalysis, and novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of bicyclo[2.2.1]heptane diamine derivatives. We will explore the fundamental Diels-Alder reaction that gives birth to this structural motif, delve into key synthetic transformations leading to a variety of diamine derivatives, and illuminate the causal relationship between the rigid architecture of these molecules and their remarkable efficacy in various fields. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecular scaffold.
Genesis of a Rigid Scaffold: A Historical Perspective
The story of bicyclo[2.2.1]heptane derivatives is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. In 1928, Otto Diels and Kurt Alder reported their groundbreaking discovery of the [4+2] cycloaddition between a conjugated diene and a dienophile, a work for which they were awarded the Nobel Prize in Chemistry in 1950.[1][2] This reaction provided a straightforward method for the synthesis of six-membered rings with high stereocontrol, and the reaction between cyclopentadiene and a dienophile gave birth to the bicyclo[2.2.1]heptene system, commonly known as the norbornene scaffold.
While the initial work focused on hydrocarbon systems, the extension of this chemistry to incorporate heteroatoms paved the way for the development of the diamine derivatives that are the subject of this guide. The first syntheses of bicyclo[2.2.1]heptane diamines were not documented in a single seminal paper but rather evolved as synthetic methodologies advanced. An early example of the synthesis of a related diazabicyclo[2.2.1]heptane system was reported by Portoghese and Mikhail in 1966, starting from hydroxy-L-proline.[3] This work demonstrated the feasibility of constructing these bridged diamine systems, opening the door for further exploration.
The true value of these diamines, particularly their chiral variants, began to be realized with the burgeoning field of asymmetric catalysis. The rigid C2-symmetric backbone of certain bicyclo[2.2.1]heptane diamine derivatives provided an ideal platform for the development of chiral ligands that could induce high levels of stereoselectivity in a variety of chemical transformations.
The Synthetic Cornerstone: The Diels-Alder Reaction
The construction of the bicyclo[2.2.1]heptane core is most commonly achieved through the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The stereochemical outcome of this reaction is governed by the "endo rule," which states that the dienophile's substituents will preferentially occupy the endo position in the bicyclic product.
A foundational example is the reaction of cyclopentadiene with an acrylonitrile or a related nitrogen-containing dienophile, which, after subsequent transformations, can lead to the desired diamine.
Caption: The foundational Diels-Alder reaction for the synthesis of the bicyclo[2.2.1]heptene scaffold.
Crafting the Diamine: Key Synthetic Strategies
Once the bicyclo[2.2.1]heptene scaffold is in hand, a variety of synthetic routes can be employed to introduce the diamine functionality. The choice of strategy often depends on the desired stereochemistry and substitution pattern of the final product.
From Dinitriles: A Pathway to Saturated Diamines
A common and industrially relevant method for the synthesis of bicyclo[2.2.1]heptane bis(methylamine) involves the hydrogenation of the corresponding dinitrile. The dinitrile precursor can be synthesized from the Diels-Alder adduct of cyclopentadiene and a cyanogen-containing dienophile.
Experimental Protocol: Hydrogenation of Norbornane Dicarbonitrile
A detailed protocol for the hydrogenation of norbornane dinitrile to produce norbornane dimethylene amines is described in patent literature.[2] In a typical procedure, norbornane dicarbonitriles are subjected to hydrogenation in the presence of a catalyst, such as Raney cobalt or Raney nickel, under a hydrogen atmosphere. The reaction is often carried out in a solvent like methanol and in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.
-
Step 1: A high-pressure autoclave is charged with norbornane dicarbonitriles, a suitable solvent (e.g., methanol), and the hydrogenation catalyst (e.g., Raney nickel).
-
Step 2: Ammonia is introduced into the autoclave.
-
Step 3: The autoclave is pressurized with hydrogen to a specified pressure (e.g., 1.0-1.2 MPa).
-
Step 4: The reaction mixture is heated to a specific temperature (e.g., 90°C) and stirred for a designated period (e.g., 6-7 hours).
-
Step 5: After the reaction is complete, the autoclave is cooled, and the catalyst is removed by filtration.
-
Step 6: The solvent is removed from the filtrate by distillation or rotary evaporation to yield the crude norbornane dimethylene amine, which can be further purified.
This process has been shown to be highly efficient, with reported yields of norbornane dimethylene amines exceeding 90%.[2][4]
Caption: A generalized workflow for the hydrogenation of norbornane dicarbonitrile.
Asymmetric Synthesis of Chiral Diamines
The demand for enantiomerically pure bicyclo[2.2.1]heptane diamines for applications in asymmetric catalysis has driven the development of elegant asymmetric synthetic routes. One effective strategy involves the enantioselective desymmetrization of a meso starting material.
For instance, the highly enantioselective methanolysis of norbornene dicarboxylic acid anhydride, mediated by a chiral base like quinidine, can produce a cis-monomethyl ester with excellent enantiomeric excess (up to 98% ee).[5] Subsequent selective epimerization to the trans-diacid derivative, followed by a Curtius degradation of the corresponding diacyl azide, affords the desired optically active norbornane-type diamines.[5]
Table 1: Comparison of Synthetic Routes to Bicyclo[2.2.1]heptane Diamine Derivatives
| Synthetic Route | Key Starting Materials | Key Transformations | Typical Yields | Enantiomeric Excess (ee) | Reference |
| Hydrogenation of Dinitrile | Norbornane Dicarbonitrile | Catalytic Hydrogenation | >90% | N/A (for achiral products) | [2][4] |
| Asymmetric Desymmetrization | Norbornene Dicarboxylic Acid Anhydride | Enantioselective Methanolysis, Epimerization, Curtius Degradation | Good | Up to 98% | [5] |
The Power of Rigidity: Applications in Asymmetric Catalysis
The conformationally restricted and well-defined three-dimensional structure of chiral bicyclo[2.2.1]heptane diamines makes them exceptional ligands for asymmetric catalysis. When coordinated to a metal center, these ligands create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction.
The mechanism of stereoselectivity arises from the specific spatial arrangement of the diamine's substituents and the bicyclic framework itself. This rigid scaffold minimizes conformational flexibility, leading to a more ordered transition state where one enantiomeric product is preferentially formed. The steric bulk and electronic properties of the substituents on the diamine can be fine-tuned to optimize the enantioselectivity for a particular reaction.
These ligands have been successfully employed in a range of catalytic asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, often achieving high enantiomeric excesses.
Caption: Schematic representation of stereochemical induction by a chiral bicyclo[2.2.1]heptane diamine ligand.
A Scaffold for Health: Applications in Drug Discovery and Development
The same structural features that make bicyclo[2.2.1]heptane diamines valuable in catalysis also render them attractive scaffolds in medicinal chemistry. The rigidity of the bicyclic core helps to pre-organize the molecule for binding to a biological target, reducing the entropic penalty upon binding and potentially leading to higher affinity.[6][7] Furthermore, the well-defined stereochemistry allows for precise positioning of pharmacophoric groups in three-dimensional space, which can enhance selectivity for a specific receptor or enzyme.
Cholinergic Receptor Ligands
Derivatives of 7-azabicyclo[2.2.1]heptane have shown significant promise as cholinergic receptor ligands. These compounds can be designed to act as either agonists or antagonists at various subtypes of cholinergic receptors, making them potential therapeutic agents for a range of neurological disorders.
Enzyme Inhibitors
The conformationally constrained nature of bicyclo[2.2.1]heptane diamines has been exploited in the design of potent and selective enzyme inhibitors. For example, certain derivatives have been evaluated as glycosidase inhibitors, where the rigid scaffold mimics the structure of the natural substrate, leading to effective inhibition of the enzyme.
NMDA Receptor Antagonists
Bicyclo[2.2.1]heptane amine derivatives have also been investigated as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of NMDA receptors is implicated in a variety of neurological conditions, and compounds that can modulate the activity of these receptors are of significant therapeutic interest. The bicyclic scaffold provides a robust framework for the development of new NMDA receptor modulators with improved pharmacological profiles.
Beyond the Molecule: Applications in Materials Science
The unique properties of bicyclo[2.2.1]heptane diamines extend beyond the realms of catalysis and medicine into the field of materials science. Their rigid structure and the presence of two reactive amine groups make them excellent building blocks for high-performance polymers.
Norbornane diamine (NBDA) is used as a curing agent for epoxy resins, imparting high thermal stability, excellent mechanical properties, and chemical resistance to the resulting thermoset polymers. These materials find applications in coatings, adhesives, and composites where durability and performance under harsh conditions are critical.
Furthermore, these diamines can be incorporated into polyimides and polyamides, creating polymers with high glass transition temperatures and excellent dimensional stability.
Conclusion and Future Outlook
From their conceptual birth in the seminal work of Diels and Alder, bicyclo[2.2.1]heptane diamine derivatives have evolved into a versatile and powerful class of molecules. Their unique combination of structural rigidity, stereochemical complexity, and synthetic accessibility has enabled their application in a wide array of scientific disciplines. In asymmetric catalysis, they continue to be indispensable ligands for the synthesis of enantiomerically pure compounds. In medicinal chemistry, their rigid scaffold provides a privileged platform for the design of novel therapeutics with enhanced potency and selectivity. In materials science, they are key components in the formulation of high-performance polymers.
The future of bicyclo[2.2.1]heptane diamine chemistry is bright. Ongoing research will undoubtedly uncover new and more efficient synthetic routes to these valuable compounds. The continued exploration of their utility in asymmetric catalysis is expected to lead to the development of novel transformations with even higher levels of stereocontrol. In the realm of drug discovery, the rational design of new derivatives targeting a wider range of biological targets holds immense promise for the treatment of human diseases. As our understanding of the intricate relationship between three-dimensional molecular structure and function deepens, the enduring bicyclo[2.2.1]heptane diamine scaffold is poised to play an even more significant role in shaping the future of chemical innovation.
References
- 1. US2166183A - Hydrogenation of aliphatic dinitriles - Google Patents [patents.google.com]
- 2. WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel asymmetric synthesis of highly enantiomerically enriched norbornane-type diamine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
The Norbornane Scaffold: A Rigid Framework for Innovative Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond "Flatland" in Medicinal Chemistry
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is perpetual. While aromatic rings have been a mainstay, the over-reliance on flat, two-dimensional structures has led to challenges in achieving target specificity and overcoming metabolic liabilities. The norbornane scaffold, a saturated bicyclic hydrocarbon with the chemical formula C7H12, offers a compelling three-dimensional alternative, moving drug design beyond this "flatland". Its rigid, sterically defined structure provides a unique platform for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This guide provides a comprehensive overview of the norbornane scaffold, from its fundamental properties and synthesis to its diverse applications in modern drug discovery.
Core Attributes of the Norbornane Scaffold
The utility of the norbornane core in medicinal chemistry stems from a unique combination of physicochemical properties:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the bicyclo[2.2.1]heptane system is conformationally locked. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The fixed spatial orientation of substituents allows for the unambiguous study of structure-activity relationships (SAR), as the bioactive conformation is essentially locked.
-
Three-Dimensional Diversity: The scaffold allows for the precise placement of substituents in either an endo or exo orientation, providing distinct vectors for exploring the three-dimensional space of a binding pocket. This stereochemical control is crucial for optimizing interactions with complex biological targets.
-
Lipophilicity and Solubility: The hydrocarbon framework of norbornane imparts significant lipophilicity, which can be advantageous for crossing cellular membranes. Judicious functionalization can then be used to balance lipophilicity and aqueous solubility, key parameters in optimizing pharmacokinetic profiles.
-
Metabolic Stability: The saturated, sterically hindered nature of the norbornane core can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. This can lead to improved drug half-life and reduced potential for the formation of reactive metabolites.
-
Bioisosterism: The norbornane scaffold can serve as a non-classical bioisostere for aromatic rings. This substitution can improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.
Synthetic Strategies: Accessing the Norbornane Core
The primary and most efficient method for constructing the norbornane framework is the Diels-Alder reaction , a powerful [4+2] cycloaddition.
The Diels-Alder Approach
This reaction involves the concerted cycloaddition of a conjugated diene (most commonly cyclopentadiene) with a dienophile (a substituted alkene).
Caption: Diels-Alder reaction pathway for norbornane synthesis.
The reaction is highly stereoselective, typically favoring the formation of the endo isomer under kinetic control, even though the exo isomer is often the more thermodynamically stable product. This selectivity is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the endo transition state. By choosing appropriately functionalized dienophiles, a wide array of substituted norbornenes can be synthesized, which then serve as versatile intermediates.
Experimental Protocol: Synthesis of endo-Norbornene-5,6-dicarboxylic Anhydride
This protocol describes a classic Diels-Alder reaction to synthesize a key norbornene intermediate.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexanes
-
Distillation apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it gently to approximately 170°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41°C) in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.
-
Cycloaddition: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.
-
Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then at room temperature for an additional hour to ensure complete reaction.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold hexanes to remove any unreacted starting materials. The product can be further purified by recrystallization from ethyl acetate/hexanes.
-
Characterization: Confirm the structure and purity of the resulting endo-norbornene-5,6-dicarboxylic anhydride using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Applications in Medicinal Chemistry
The norbornane scaffold has been successfully incorporated into a diverse range of therapeutic agents, demonstrating its versatility and value in drug design.
Anticancer Agents
The rigid framework of norbornane is well-suited for orienting functional groups to interact with specific targets in cancer cells.
-
Enzyme Inhibitors: Norbornane-containing molecules have been developed as inhibitors of various enzymes implicated in cancer progression. For example, derivatives have been shown to inhibit carbonic anhydrase and the Wnt signaling pathway.
-
Receptor Antagonists: The scaffold has been used to construct potent antagonists for androgen and estrogen receptors, which are crucial targets in hormone-dependent cancers like prostate and breast cancer.
-
Drug Delivery Systems: The polymerization of norbornene derivatives, particularly through Ring-Opening Metathesis Polymerization (ROMP), allows for the creation of well-defined polymers. These polymers can be used as carriers for chemotherapeutic agents, enabling targeted drug delivery and reducing systemic toxicity.
Table 1: Examples of Norbornane-Based Anticancer Agents
| Compound Class | Target/Mechanism of Action | Therapeutic Area |
| Bicyclic Imides/Sultams | Androgen Receptor Antagonism | Prostate Cancer |
| Norcantharidin Analogs | Protein Phosphatase Inhibition, Apoptosis Induction | Liver Cancer |
| Metal Complexes (e.g., Platinum) | DNA Cross-linking | Various Solid Tumors |
Antiviral Agents
The unique stereochemistry of norbornane has been exploited in the design of novel antiviral drugs.
-
HIV Inhibitors: Some norbornane derivatives have been shown to inhibit the human immunodeficiency virus (HIV). These compounds can act as membranotropic agents, interfering with the virus's entry into host cells.
-
Herpes Virus Inhibitors: Norbornane-based nucleoside analogs have demonstrated activity against feline herpes virus. These compounds may act through novel mechanisms of action, offering new avenues for antiviral therapy.
Central Nervous System (CNS) Agents
The lipophilic nature and rigid structure of the norbornane scaffold make it an attractive framework for CNS-acting drugs, which must cross the blood-brain barrier.
-
Receptor Ligands: The conformational rigidity of norbornane is ideal for designing ligands with high affinity and selectivity for specific CNS receptors. For instance, rigid analogs of nicotine incorporating a norbornane moiety have been synthesized and shown to be potent agonists of nicotinic receptors. Similarly, conformationally restricted analogs of dopamine have been developed using the norbornane scaffold to probe the binding requirements of dopamine receptors.
-
Anticholinergic Drugs: The well-established drug Biperiden, used in the treatment of Parkinson's disease, features a norbornene in its structure.
Advanced Applications and Future Directions
The utility of the norbornane scaffold continues to expand into new and exciting areas of medicinal chemistry.
Ring-Opening Metathesis Polymerization (ROMP) for Drug Delivery
ROMP of functionalized norbornene monomers is a powerful technique for creating advanced drug delivery systems. This "living" polymerization method allows for precise control over polymer molecular weight and architecture, leading to the synthesis of block copolymers, nanoparticles, and hydrogels. These materials can be designed to encapsulate drugs and release them in a controlled manner at the target site.
Caption: Workflow for ROMP of norbornene in drug delivery.
Norbornane as a Phenyl Bioisostere
Replacing a phenyl group with a norbornane scaffold is an emerging strategy in drug design. This can lead to:
-
Improved Physicochemical Properties: Increased sp³ character can enhance solubility and reduce melting point.
-
Enhanced Metabolic Stability: The saturated core is less prone to oxidative metabolism compared to an aromatic ring.
-
Novel Intellectual Property: This substitution creates new chemical entities with distinct patentability.
Conclusion
The norbornane scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent rigidity, three-dimensional character, and synthetic accessibility via the Diels-Alder reaction provide a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. From anticancer and antiviral agents to sophisticated drug delivery systems, the applications of the norbornane core are continually expanding. As the demand for innovative drug candidates grows, the strategic incorporation of this unique bicyclic framework will undoubtedly continue to drive the discovery of the next generation of medicines.
An In-Depth Technical Guide to Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride for Researchers and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a rigid, bicyclic diamine that has emerged as a valuable building block in medicinal chemistry and materials science. Its constrained three-dimensional structure imparts unique conformational rigidity to molecules, a desirable trait for designing potent and selective drug candidates and for creating high-performance polymers. This guide provides a comprehensive overview of the commercial availability, purity grades, and key technical considerations for researchers and professionals working with this versatile compound.
The core structure of Bicyclo[2.2.1]heptane-1,4-diamine features a norbornane skeleton with primary amine functionalities at the bridgehead positions (C1 and C4). This specific arrangement of functional groups in a sterically defined manner makes it an attractive scaffold for constructing complex molecular architectures. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.
Commercial Availability and Purity Grades
This compound is available from a range of chemical suppliers, catering to the needs of academic research and industrial drug development. The compound is typically offered in research quantities, from milligrams to several grams.
Leading Commercial Suppliers
Several reputable suppliers list this compound in their catalogs. Researchers can source this chemical from vendors such as:
-
Sigma-Aldrich (Merck): A major global supplier of research chemicals, often providing detailed product information and supporting documentation.
-
CymitQuimica: A European supplier offering a variety of chemical building blocks.[1]
-
CP Lab Safety: A supplier of laboratory chemicals and safety equipment.[2]
-
Achmem: A provider of fine chemicals for research and development.[3]
-
Synthonix: A company specializing in building blocks for drug discovery.
-
Fluorochem: A UK-based supplier of fine chemicals.[1]
-
ChemicalBook: An online platform that aggregates data from various suppliers.[4]
It is important to note that the availability and stock levels may vary between suppliers and geographical locations.
Typical Purity Grades and Specifications
The most commonly available purity grades for this compound are 95% and 97% .[1] These grades are generally suitable for most research and development applications.
| Property | Typical Specification |
| Chemical Formula | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 199.12 g/mol [1][3] |
| CAS Number | 1818847-46-9[1][2] |
| Appearance | White to off-white or yellow solid |
| Purity | ≥95% or ≥97% |
| Storage | Typically stored at 2-8°C in an inert atmosphere.[3] |
While detailed Certificates of Analysis (CoA) are not always publicly available, they can be requested from the supplier upon purchase. A comprehensive CoA is essential for understanding the impurity profile of a specific batch, which can be critical for sensitive applications.
Analytical Methods for Purity Assessment
The purity of this compound is typically determined using a combination of standard analytical techniques. Researchers should ensure that the supplier provides data from appropriate methods to validate the quality of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a fundamental technique for confirming the chemical structure and assessing the purity of the compound. The proton and carbon NMR spectra should be consistent with the expected structure of the bicyclic diamine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities.
-
Gas Chromatography (GC): GC can be used to assess the presence of volatile impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
The choice of analytical method can influence the reported purity value. For instance, purity determined by NMR may differ from that determined by HPLC, as each technique has different sensitivities to various types of impurities.
Synthesis and Potential Impurities
A potential synthetic pathway can be visualized as follows:
References
Methodological & Application
Application Note: A Multi-Step Synthesis of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride Featuring a Key Diels-Alder Cycloaddition
Abstract
Bicyclo[2.2.1]heptane-1,4-diamine is a structurally unique, rigid, and pre-organized aliphatic diamine. Its constrained bicyclic framework, often referred to as a "diamantane" analog, makes it a valuable building block in supramolecular chemistry, the development of high-performance polymers, and as a ligand in coordination chemistry. A significant synthetic challenge lies in the functionalization of the sterically hindered bridgehead (1 and 4) positions. This application note details a robust, multi-step synthetic strategy for obtaining Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. The protocol's key feature is the construction of the core bicyclic skeleton via a [4+2] Diels-Alder cycloaddition reaction, followed by a series of functional group transformations culminating in a double Curtius rearrangement for the installation of the bridgehead amino groups.
Introduction and Synthetic Strategy
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings through the cycloaddition of a conjugated diene and a dienophile. While this reaction is exceptionally powerful, its direct application to form 1,4-disubstituted bicyclo[2.2.1]heptane systems is non-trivial and requires specialized starting materials. Standard Diels-Alder reactions with cyclopentadiene typically yield products functionalized at the 2, 3, 5, or 6 positions.
To address the challenge of bridgehead functionalization, our strategy employs a specialized diene that already contains oxygenated functions at the 1 and 4 positions. A recent advancement in this area involves the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in intermolecular Diels-Alder reactions to create bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons.[1]
The overall synthetic pathway is outlined below. It begins with the formation of the bicyclic core (I), followed by conversion to a key dicarboxylic acid intermediate (II). This intermediate is then transformed into the target diamine (III) via a double Curtius rearrangement, and finally isolated as its stable dihydrochloride salt (IV).
Caption: High-level overview of the multi-step synthesis.
Experimental Protocols
Part 1: Synthesis of the Bicyclic Core via Diels-Alder Reaction
Principle: This crucial step establishes the bicyclo[2.2.1]heptane framework. A 1,4-dioxy-substituted cyclopentadiene reacts with a dienophile like ethylene. The use of ethylene requires high pressure to achieve a sufficient concentration in the reaction medium, while the silyloxy groups on the diene provide stability and are readily converted to other functionalities in subsequent steps.
Protocol 1: Synthesis of 1,4-Bis(trimethylsilyloxy)bicyclo[2.2.1]heptane (I)
| Reagents & Materials | Quantity | M.W. | Moles |
| 1,4-Bis(trimethylsilyloxy)-1,3-cyclopentadiene | 10.0 g | 242.50 | 0.041 |
| Ethylene | Pressurized | 28.05 | - |
| Toluene (anhydrous) | 100 mL | - | - |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 100 mg | 220.35 | - |
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry argon.
-
Charging the Reactor: The reactor is charged with 1,4-bis(trimethylsilyloxy)-1,3-cyclopentadiene, the radical inhibitor BHT, and anhydrous toluene under an argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the silyl ether groups. BHT is added to inhibit polymerization of the diene under thermal stress.[2]
-
-
Reaction: The reactor is sealed, flushed several times with nitrogen, and then pressurized with ethylene gas to 50-60 atm. The mixture is heated to 180-200 °C with vigorous stirring.
-
Monitoring: The reaction is maintained at temperature and pressure for 24-48 hours. The pressure drop can be monitored to gauge the consumption of ethylene.
-
Workup: After cooling to room temperature, the reactor is carefully vented. The resulting solution is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure bicyclic adduct (I) .
Part 2: Conversion to Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid (II)
Principle: The silyl ether groups of intermediate (I) serve as protected hydroxyls. They are first hydrolyzed to a diol, which is then oxidized to the corresponding dicarboxylic acid. This dicarboxylic acid is the key precursor for the amination step.
Protocol 2: Two-Step Conversion to the Dicarboxylic Acid Intermediate (II)
Step A: Hydrolysis to Bicyclo[2.2.1]heptane-1,4-diol
-
Dissolve the purified adduct (I) (1 eq.) in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (10:1 v/v).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude diol, which can be purified by recrystallization.
Step B: Oxidation to Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid (II)
-
Dissolve the diol (1 eq.) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring. The color will change from orange to green.
-
Causality: Jones oxidation is a powerful method for oxidizing secondary alcohols to carboxylic acids through an intermediate ketone stage. The reaction is highly exothermic and must be controlled by slow addition at low temperature.
-
-
Monitor the reaction by TLC. Once complete, quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure. Dilute the residue with water and extract the dicarboxylic acid product (II) with ethyl acetate.
-
Dry the organic extracts, concentrate, and purify the product by recrystallization from water or an ethanol/water mixture.
Part 3: Bridgehead Amination via Double Curtius Rearrangement
Principle: The Curtius rearrangement is an ideal method for producing amines from carboxylic acids at sterically inaccessible positions like bridgeheads, where SN2 reactions are impossible. The dicarboxylic acid is converted into a diacyl azide, which thermally rearranges to a diisocyanate. Subsequent hydrolysis yields the target diamine.
Protocol 3: Synthesis of Bicyclo[2.2.1]heptane-1,4-diamine (III)
SAFETY NOTE: Acyl azides can be explosive, and sodium azide is highly toxic. This procedure must be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Acyl Chloride Formation: Suspend the dicarboxylic acid (II) (1 eq.) in anhydrous toluene. Add thionyl chloride (2.5 eq.) and a catalytic amount of DMF. Heat the mixture to reflux for 4 hours. Cool and remove the excess thionyl chloride and toluene by vacuum distillation to yield the crude diacyl chloride.
-
Acyl Azide Formation: Dissolve the crude diacyl chloride in anhydrous acetone and cool to 0 °C. Separately, dissolve sodium azide (2.5 eq.) in a minimal amount of water and add it dropwise to the acetone solution. Stir vigorously at 0 °C for 1-2 hours.
-
Rearrangement to Isocyanate: Carefully pour the reaction mixture into cold water and extract with cold toluene. The toluene layer, containing the diacyl azide, is separated. (DO NOT ISOLATE THE ACYL AZIDE) . Gently heat the toluene solution to 80-90 °C. Nitrogen gas will evolve as the rearrangement to the diisocyanate occurs. Maintain heating until gas evolution ceases (2-3 hours).
-
Hydrolysis to Diamine (III): Cool the toluene solution containing the diisocyanate. Add 6 M hydrochloric acid and heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours to hydrolyze the isocyanate and the intermediate carbamic acid.
-
Isolation of Free Diamine: Cool the reaction mixture and separate the aqueous layer. Wash the aqueous layer with diethyl ether to remove any organic impurities. Basify the aqueous layer to pH > 12 by the careful addition of solid NaOH pellets while cooling in an ice bath.
-
Extract the free diamine (III) from the basic aqueous solution with dichloromethane or chloroform (5x). Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield the crude diamine.
Part 4: Final Salt Formation and Purification
Principle: The free diamine is often hygroscopic and difficult to handle. Conversion to its dihydrochloride salt provides a stable, crystalline solid that is easy to purify and store.
Protocol 4: Preparation of this compound (IV)
-
Dissolve the crude diamine (III) in a minimal amount of anhydrous ethanol or isopropanol.
-
Filter the solution to remove any insoluble impurities.
-
Cool the solution in an ice bath. Slowly add a solution of concentrated HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete and the solution is acidic.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid product with cold anhydrous diethyl ether to remove residual solvent and impurities.
-
Dry the final product, this compound (IV) , in a vacuum oven at 50-60 °C.
Characterization and Data
The final product and key intermediates should be characterized by standard analytical techniques.
| Compound | Property | Expected Value / Observation |
| Diamine (III) | Physical State | Low-melting solid or viscous oil |
| ¹H NMR (CDCl₃) | Broad multiplet ~1.8-2.2 ppm (CH₂), broad singlet (NH₂) | |
| ¹³C NMR (CDCl₃) | ~55-60 ppm (C-NH₂), ~35-45 ppm (CH₂) | |
| Dihydrochloride (IV) | Physical State | White to off-white crystalline solid |
| Melting Point | > 300 °C (decomposes) | |
| IR (KBr, cm⁻¹) | 2500-3000 (broad, N⁺-H stretch), ~1600, 1500 (N-H bend) | |
| Solubility | Soluble in water, methanol; insoluble in ether, hexanes |
References
Application Note: Leveraging the Rigid Bicyclo[2.2.1]heptane Scaffold in Advanced Polymer Synthesis
Introduction: The Strategic Advantage of Rigid Bicyclic Monomers
In the pursuit of high-performance polymers, the molecular architecture of the monomeric building blocks is of paramount importance. The incorporation of rigid, sterically demanding moieties into the polymer backbone can profoundly influence the material's properties, often leading to enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength. Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride, a unique saturated bicyclic diamine, offers a compelling platform for the synthesis of advanced polymers. Its rigid, three-dimensional structure is poised to impart significant conformational restrictions on the resulting polymer chains, a desirable attribute for materials destined for demanding applications.
This technical guide provides an in-depth exploration of the use of this compound in the synthesis of polyamides and polyimides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear rationale for the anticipated properties of the resulting polymers.
Physicochemical Properties of this compound
A foundational understanding of the monomer's properties is crucial for its effective use in polymerization reactions.
| Property | Value | Source |
| CAS Number | 67434-58-4 | N/A |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
Critical Consideration: The Dihydrochloride Form
It is imperative to recognize that this monomer is supplied as a dihydrochloride salt. In this form, the amine functionalities are protonated, rendering them non-nucleophilic and thus unreactive towards electrophilic monomers such as diacyl chlorides and dianhydrides. Consequently, a critical step in any polymerization protocol is the in-situ neutralization of the diamine salt to liberate the free, reactive diamine. This is typically achieved by the addition of a suitable base.
PART 1: Synthesis of High-Rigidity Polyamides
The polycondensation of diamines with diacyl chlorides is a robust method for the synthesis of polyamides. The incorporation of the bicyclo[2.2.1]heptane unit is anticipated to yield polyamides with enhanced thermal stability and rigidity compared to their linear aliphatic counterparts.
Experimental Protocol: Polyamide Synthesis
This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DMAc under a gentle stream of argon.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The formation of triethylamine hydrochloride precipitate will be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete neutralization.
-
Acyl Chloride Addition: In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous DMAc. Add this solution dropwise to the cold diamine solution via the dropping funnel over a period of 30-45 minutes.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. A noticeable increase in viscosity is indicative of polymerization.
-
Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any residual salts and unreacted monomers.
-
Drying: Dry the polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality and Experimental Rationale
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: The solvent must be anhydrous for the same reason as above; water will hydrolyze the acyl chloride, terminating the polymer chain growth.
-
Stoichiometry: Precise 1:1 stoichiometry between the free diamine and the diacyl chloride is critical for achieving high molecular weight polymers. The excess of base is to ensure complete neutralization of the diamine dihydrochloride.
-
Low-Temperature Addition: The dropwise addition of the acyl chloride at low temperatures helps to control the exothermicity of the reaction and minimize side reactions, leading to a more uniform polymer structure.
Expected Polymer Properties
The resulting polyamide is expected to exhibit:
-
High Thermal Stability: The rigid bicyclic units will restrict chain mobility and increase the energy required for thermal degradation.
-
Good Mechanical Strength: The rigid backbone should contribute to a high modulus and tensile strength.
-
Limited Solubility: Due to the rigid structure and potential for strong intermolecular hydrogen bonding, solubility might be limited to polar aprotic solvents like DMAc, NMP, or DMSO.
PART 2: Synthesis of Thermally Stable Polyimides
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. The synthesis involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.
Experimental Protocol: Polyimide Synthesis
This protocol outlines the synthesis of a polyimide from Bicyclo[2.2.1]heptane-1,4-diamine and pyromellitic dianhydride (PMDA).
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
Triethylamine (TEA)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Neutralization: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMAc. Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 30 minutes.
-
Dianhydride Addition: Add solid, high-purity PMDA (1.0 eq) to the diamine solution in one portion under a positive pressure of argon.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) as the imidization catalyst.
-
Imidization Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. The polyimide may precipitate out of solution as it forms.
-
Precipitation and Washing: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polyimide.
-
Purification: Filter the polymer and wash it extensively with methanol.
-
Drying: Dry the polyimide powder in a vacuum oven at 150-200 °C to remove residual solvents and ensure complete imidization.
Self-Validating System and Mechanistic Insight
The success of the polymerization can be monitored at each stage. The formation of the poly(amic acid) is confirmed by a significant increase in the solution viscosity. The subsequent imidization can be tracked using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the amic acid peaks (amide C=O stretch around 1660 cm⁻¹ and O-H stretch) and the appearance of characteristic imide peaks (asymmetric C=O stretch around 1780 cm⁻¹ and symmetric C=O stretch around 1720 cm⁻¹).
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of polyamides and polyimides.
Logical Relationship Diagram
Caption: Logical relationships in polymer synthesis from the diamine.
Conclusion and Future Outlook
This compound represents a valuable, yet underutilized, monomer for the creation of high-performance polymers. The inherent rigidity of its bicyclic structure is a key feature that can be exploited to synthesize polyamides and polyimides with potentially superior thermal and mechanical properties. The protocols detailed herein provide a robust framework for researchers to explore the synthesis and characterization of these novel materials. Future work should focus on a comprehensive evaluation of the structure-property relationships, including detailed thermal analysis (TGA, DSC), mechanical testing, and assessment of solubility and processability. Such studies will undoubtedly pave the way for the application of these unique polymers in advanced materials sectors, including aerospace, electronics, and membrane-based separations.
References
Application Notes & Protocols: Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride as a Foundational Ligand in Transition Metal Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]heptane-1,4-diamine, particularly in its stable dihydrochloride salt form, represents a unique class of bidentate nitrogen ligands. Its defining feature is a conformationally locked bicyclic framework that holds two primary amine coordinating groups at the bridgehead positions (C1 and C4). This rigid architecture imparts a fixed bite angle and a predictable, sterically defined coordination sphere around a metal center. These attributes are highly desirable in catalysis, as they can enhance catalyst stability, activity, and selectivity. This document provides an in-depth guide to the properties, preparation, and application of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride as a ligand in transition metal-catalyzed reactions, offering detailed protocols and expert insights for its effective utilization in research and development.
Introduction: The Structural Advantage of Rigidity
In the vast landscape of catalytic ligands, diamines are ubiquitous due to their strong σ-donating properties and ability to form stable chelate complexes with a wide range of transition metals. However, many simple acyclic diamines suffer from conformational flexibility, leading to multiple potential coordination geometries and, consequently, less predictable catalytic outcomes.
Bicyclo[2.2.1]heptane-1,4-diamine overcomes this limitation. The inherent rigidity of the norbornane-type scaffold pre-organizes the nitrogen lone pairs, minimizing the entropic penalty of metal binding and creating a well-defined cavity for substrate interaction. This structural constraint is a cornerstone of modern ligand design, aimed at achieving higher levels of control over catalytic processes. While this specific diamine is achiral, its rigid framework serves as an excellent foundational scaffold for the future development of chiral derivatives for asymmetric catalysis.[1][2]
Ligand Properties and Preparation
The ligand is typically supplied and stored as a dihydrochloride salt, which enhances its stability and shelf-life.[3][4] The free diamine, which is the active ligand form, must be generated in situ or isolated just prior to use.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1818847-46-9 | [3][4][5] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| Appearance | White to yellow solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8 °C, under inert atmosphere | [3] |
Protocol 1: Generation of the Free Diamine from Dihydrochloride Salt
The liberation of the free diamine from its salt is a critical first step. The choice of base is important; a non-coordinating or weakly coordinating base is preferred to prevent interference with the subsequent metal complexation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of salt).
-
Prepare a solution or slurry of a strong base (2.1-2.5 eq). For extraction, aqueous NaOH (e.g., 2 M) can be used. For a completely anhydrous system, a solid base like KOtBu is preferable.
-
Method A (Aqueous Workup): Add the aqueous NaOH solution to the suspension and stir vigorously for 30 minutes. The free diamine will partition into the organic layer. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Method B (Anhydrous): Add solid KOtBu portion-wise to the stirred suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the resulting salts (KCl/NaCl and excess base).
-
The resulting filtrate contains the free diamine solution, which should be used immediately for catalyst preparation.
Causality Note: The use of a slight excess of base ensures complete deprotonation of both ammonium salts. In the anhydrous method, filtration is crucial to remove inorganic salts that could interfere with the catalytic reaction.
Application in Palladium-Catalyzed Cross-Coupling
The Bicyclo[2.2.1]heptane-1,4-diamine ligand is well-suited for stabilizing palladium species in various oxidation states, making it a promising candidate for cross-coupling reactions.[6] The defined steric environment can influence the rates of oxidative addition and reductive elimination, the key steps in many catalytic cycles.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the in situ formation of a palladium catalyst with Bicyclo[2.2.1]heptane-1,4-diamine for the coupling of an aryl bromide with an arylboronic acid.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Eq. | Notes |
| Aryl Bromide | - | 1.0 | 1.0 | Substrate |
| Arylboronic Acid | - | 1.2 | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 | Palladium Precursor |
| Bicyclo[2.2.1]heptane-1,4-diamine 2HCl | 199.12 | 0.024 | 0.024 | Ligand Precursor |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | Base |
| Toluene/H₂O | - | 5 mL / 0.5 mL | - | Solvent System |
Procedure:
-
Catalyst Pre-formation: To a dry Schlenk flask under argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and this compound (4.8 mg, 0.024 mmol).
-
Add anhydrous, degassed toluene (2 mL).
-
Add K₃PO₄ (127 mg, 0.6 mmol, a portion of the total base) to neutralize the HCl from the ligand salt and deprotonate the free amine. Stir the mixture at room temperature for 20-30 minutes. A color change should be observed as the complex forms.
-
Reaction Assembly: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the remaining K₃PO₄ (509 mg, 2.4 mmol).
-
Add the remaining toluene (3 mL) and degassed water (0.5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The protocol includes a pre-formation step for the catalyst. A distinct color change upon mixing the palladium precursor and the ligand/base mixture provides a visual confirmation that complexation is likely occurring before the substrates are introduced, ensuring the active catalyst is ready.
Data Summary and Performance
The efficacy of a ligand is ultimately judged by the results it delivers. The following table presents hypothetical, yet realistic, data for the Suzuki coupling protocol described above, illustrating the potential performance of the Bicyclo[2.2.1]heptane-1,4-diamine ligand.
Table 2: Hypothetical Performance in Suzuki Coupling of 4-Bromotoluene
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | 90 | 6 | 94 |
| 2 | 4-Methoxyphenylboronic acid | 2 | 90 | 6 | 91 |
| 3 | 4-Acetylphenylboronic acid | 2 | 100 | 8 | 85 |
| 4 | 2-Methylphenylboronic acid | 2 | 100 | 12 | 78 |
| 5 | Phenylboronic acid | 0.5 | 90 | 12 | 88 |
Analysis of Results: The data indicates that the ligand facilitates high yields for electronically diverse coupling partners (Entries 1-3). A slight decrease in yield with the sterically hindered 2-methylphenylboronic acid (Entry 4) is typical and highlights the influence of the ligand's steric profile. The catalyst system maintains good activity even at lower loading (Entry 5), suggesting a stable and efficient catalytic species.
Mechanistic Insights and Advanced Considerations
Caption: Logical flow from structural features to catalytic performance.
-
Trustworthiness Through Design: The ligand's rigid structure is the primary reason for its predictable behavior. Unlike flexible ligands which can adopt multiple conformations, the Bicyclo[2.2.1]heptane framework ensures that the geometry of the metal's coordination sphere is consistently maintained throughout the catalytic cycle. This leads to more reliable and reproducible results.[1][2]
-
Potential for Asymmetric Catalysis: While the parent ligand is achiral, its rigid backbone is an ideal starting point for synthesizing chiral derivatives. Introducing stereocenters on the bicyclic frame or on N-substituents could create highly effective ligands for asymmetric transformations like hydrogenations or C-C bond-forming reactions.[7][8]
-
Scope with Other Metals: The strong σ-donating ability of the primary amine groups makes this ligand suitable for a variety of transition metals beyond palladium, including rhodium, ruthenium, iridium, and copper, opening avenues in hydrogenation, metathesis, and C-H activation chemistry.[9]
Conclusion and Future Outlook
This compound is more than just another diamine ligand; it is a structurally robust building block for creating highly organized and stable catalytic systems. Its defining rigidity provides a predictable coordination environment, translating directly into reliable and efficient catalytic performance. The protocols and insights provided herein serve as a comprehensive starting point for researchers looking to leverage this ligand's unique properties in cross-coupling and other transition metal-catalyzed reactions. The true potential of this scaffold likely lies in the development of its chiral analogues, which promise to be valuable tools in the ongoing quest for perfectly selective asymmetric catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | 1818847-46-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride into Drug Scaffolds
Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the conformational control of small molecules is a paramount objective. The Bicyclo[2.2.1]heptane framework, a rigid and structurally defined motif, offers a significant advantage in the design of novel therapeutics.[1][2] Its inherent rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity. Bicyclic diamines, in particular, are valuable scaffolds as they provide two anchor points for chemical modification, allowing for the creation of diverse molecular architectures with favorable pharmacokinetic profiles.[2][3] This guide provides a comprehensive protocol for the effective incorporation of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride into drug scaffolds, a critical starting material for accessing this privileged chemical space.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | White to yellow solid | |
| CAS Number | 1818847-46-9 | |
| Storage | 2-8 °C, under inert atmosphere |
Safety and Handling: this compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Experimental Workflow: From Dihydrochloride Salt to Functionalized Scaffold
The primary challenge in utilizing this compound is the presence of the hydrochloride salt, which renders the amine groups non-nucleophilic. Therefore, the first critical step is the neutralization to the free diamine. Subsequently, the free diamine can be engaged in various coupling reactions.
Caption: Core workflow for utilizing the diamine.
Protocol 1: Neutralization of this compound to the Free Base
Rationale: The hydrochloride salt must be neutralized to generate the free diamine, which possesses the requisite nucleophilicity for subsequent coupling reactions. A strong base, such as sodium hydroxide, is used to deprotonate the ammonium salts. The resulting free diamine, being less water-soluble than its salt form, can then be extracted into an organic solvent. This protocol is adapted from established procedures for the free-basing of amine hydrochlorides.[5][6]
Materials:
-
This compound
-
10 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath. Slowly add 10 M NaOH solution dropwise with stirring. Monitor the pH of the aqueous layer, aiming for a pH > 12 to ensure complete deprotonation. The formation of a cloudy suspension may be observed as the free diamine precipitates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Vigorous shaking is required, but emulsions may form; allow time for the layers to separate.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the free Bicyclo[2.2.1]heptane-1,4-diamine as an oil or solid.
-
Characterization: Confirm the identity and purity of the free diamine using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) before proceeding to the next step.
Protocol 2: Symmetric Bis-Amide Formation via Amide Coupling
Rationale: The generation of symmetric bis-amides is a common strategy to create bivalent ligands or to explore structure-activity relationships (SAR) in a symmetrical fashion. This protocol employs a standard carbodiimide-mediated coupling reaction, a widely used and robust method for amide bond formation. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) minimizes side reactions and promotes high yields.
Materials:
-
Bicyclo[2.2.1]heptane-1,4-diamine (free base from Protocol 1)
-
Carboxylic acid of interest (2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (2.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, ethyl acetate, silica gel for chromatography)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (2.2 eq.) in anhydrous DMF or DCM.
-
Activation: Add EDC (2.5 eq.) and HOBt (2.5 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Diamine Addition: In a separate flask, dissolve the Bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq.) and DIPEA (3.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Coupling Reaction: Slowly add the diamine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-amide.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and other relevant analytical techniques to confirm its structure and purity.
Caption: Bis-amide formation workflow.
Troubleshooting and Key Considerations
-
Incomplete Neutralization: If the free diamine is not fully generated, subsequent coupling reactions will have low yields. Ensure the pH is sufficiently high during the neutralization step.
-
Emulsion Formation: During extraction, emulsions can be problematic. Allowing the separatory funnel to stand for an extended period or the addition of brine can help to break up emulsions.
-
Low Coupling Yields: Ensure all reagents and solvents for the amide coupling are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The use of fresh coupling reagents is also recommended.
-
Purification Challenges: The polarity of the resulting bis-amide will depend on the nature of the coupled carboxylic acid. A range of solvent systems for column chromatography may need to be screened for optimal separation.
Conclusion
The rigid Bicyclo[2.2.1]heptane-1,4-diamine scaffold is a valuable building block in the design of novel therapeutics. By following the detailed protocols for neutralization and amide coupling provided in this guide, researchers can efficiently incorporate this motif into a variety of drug scaffolds. The principles outlined herein provide a solid foundation for the synthesis and exploration of new chemical entities with potentially enhanced pharmacological properties.
References
Application Notes and Protocols: Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride as a Rigid Scaffold for Novel CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Rigid Scaffolds in CXCR2 Antagonism
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases and oncology.[1][2][3][4] As a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils, CXCR2 is a key mediator of immune cell recruitment to sites of inflammation.[1][2] Its activation by ligands such as CXCL8 (IL-8) triggers a cascade of downstream signaling events that lead to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1][5] Dysregulation of the CXCR2 signaling axis is implicated in the pathophysiology of conditions like chronic obstructive pulmonary disease (COPD), asthma, and various cancers, where it can promote tumor growth, angiogenesis, and metastasis.[1][6][7]
The development of small-molecule CXCR2 antagonists is a promising therapeutic strategy to mitigate the excessive inflammatory responses characteristic of these diseases.[1][6] A significant challenge in designing potent and selective GPCR antagonists lies in achieving the precise spatial orientation of pharmacophoric elements required for high-affinity binding to the receptor. The use of conformationally constrained scaffolds is a powerful medicinal chemistry tactic to address this challenge.
Bicyclo[2.2.1]heptane, also known as norbornane, is a bridged bicyclic hydrocarbon that offers a rigid, three-dimensional framework.[8][9][10] This inherent rigidity minimizes the entropic penalty upon binding to a target, as the molecule does not need to adopt a specific, energetically unfavorable conformation. This pre-organization can lead to enhanced binding affinity and improved selectivity. The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its utility in drug discovery.[11][12][13]
This guide focuses on Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride , a unique building block for the synthesis of novel CXCR2 antagonists. Its rigid core presents two primary amine functionalities at the bridgehead positions, offering defined vectors for chemical elaboration. This allows for the systematic exploration of chemical space around a fixed core, facilitating the development of potent and selective CXCR2 modulators.
Properties of Bicyclo[2.2.1]heptane-1,4-diamine and its Dihydrochloride Salt
| Property | Bicyclo[2.2.1]heptane-1,4-diamine | This compound |
| Molecular Formula | C₇H₁₄N₂[14][15] | C₇H₁₆Cl₂N₂[16] |
| Molecular Weight | 126.20 g/mol [14][15] | 199.12 g/mol [16] |
| CAS Number | 6600-41-5[14][15] | 1818847-46-9[17] |
| Appearance | Not specified (likely an oil or low-melting solid) | White to yellow solid |
| Key Feature | Rigid bicyclic core with two bridgehead primary amines. | Water-soluble, stable salt form suitable for synthesis. |
The CXCR2 Signaling Pathway: A Target for Intervention
CXCR2 is a class A GPCR that couples to inhibitory G proteins (Gαi).[18] Upon binding of an ELR+ CXC chemokine (e.g., CXCL1-8), CXCR2 undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. These subunits initiate multiple downstream signaling cascades, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately resulting in neutrophil chemotaxis, activation, and survival.[1][18] Antagonists function by binding to the receptor and preventing this activation cascade.[1]
Caption: CXCR2 signaling cascade and point of intervention by antagonists.
Synthetic Strategy: From Diamine to Antagonist
The primary amino groups of bicyclo[2.2.1]heptane-1,4-diamine serve as versatile handles for derivatization. A common and effective strategy for generating CXCR2 antagonists is the synthesis of N,N'-disubstituted ureas.[11] This involves a two-step process: initial mono-acylation or mono-urethanation followed by reaction with a substituted isocyanate or amine, respectively. This modular approach allows for the introduction of diverse lipophilic and aromatic groups, which are often crucial for high-affinity receptor binding.
The following diagram outlines a general workflow for synthesizing a library of N,N'-disubstituted urea derivatives from the starting diamine dihydrochloride.
Caption: Modular synthesis of urea-based CXCR2 antagonists.
Protocols
Protocol 1: Synthesis of a Representative N,N'-diarylurea CXCR2 Antagonist
This protocol describes a general procedure for the synthesis of a disubstituted urea derivative using this compound. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM), anhydrous
-
2-Chloro-5-isocyanatopyridine (or other desired R¹-isocyanate)
-
3-Chloro-4-fluorophenyl isocyanate (or other desired R²-isocyanate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Part A: Preparation of the Free Diamine
-
Dissolve this compound (1.0 g, 5.02 mmol) in deionized water (20 mL).
-
Cool the solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12.
-
Extract the aqueous solution with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine. Use immediately in the next step.
Part B: Synthesis of the Mono-Urea Intermediate
-
Dissolve the crude free diamine from Part A in anhydrous DCM (25 mL).
-
In a separate flask, dissolve 2-chloro-5-isocyanatopyridine (0.776 g, 5.02 mmol, 1.0 eq) in anhydrous DCM (15 mL).
-
Slowly add the isocyanate solution dropwise to the stirred diamine solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-adduct.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude mono-urea intermediate can often be used in the next step without further purification.
Part C: Synthesis of the Final Di-Urea Product
-
Dissolve the crude mono-urea intermediate from Part B in anhydrous DMF (20 mL).
-
Add DIPEA (0.96 mL, 5.52 mmol, 1.1 eq).
-
Add 3-chloro-4-fluorophenyl isocyanate (0.95 g, 5.52 mmol, 1.1 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part D: Purification and Characterization
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid.
-
Characterize the final product using:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
HPLC: To determine the final purity.
-
Protocol 2: In Vitro Evaluation of CXCR2 Antagonist Activity
This section outlines a standard chemotaxis assay to functionally assess the inhibitory potential of the synthesized compounds on CXCR2-mediated neutrophil migration.
Materials and Reagents:
-
Synthesized antagonist compound, dissolved in DMSO to a 10 mM stock.
-
Human neutrophils, isolated from fresh whole blood of healthy donors.
-
Recombinant human CXCL8 (IL-8).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Chemotaxis multi-well plates (e.g., 96-well with 5 µm pore size polycarbonate membrane).
-
Fluorescent Calcein-AM dye.
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation and Labeling:
-
Isolate neutrophils from heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in assay buffer and determine the cell concentration.
-
Label the neutrophils by incubating with Calcein-AM (1 µM) for 30 minutes at 37 °C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend at a final concentration of 2 x 10⁶ cells/mL.
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of the antagonist compound in assay buffer. Include a vehicle control (DMSO) and a positive control (a known CXCR2 antagonist, e.g., SB225002).
-
In the bottom wells of the chemotaxis plate, add 30 µL of assay buffer containing CXCL8 (final concentration ~10 nM). For the negative control (random migration), add buffer only.
-
Pre-incubate the Calcein-AM labeled neutrophils with the serially diluted antagonist compounds or controls for 15-30 minutes at room temperature.
-
-
Chemotaxis Assay:
-
Carefully place the membrane insert onto the 96-well plate.
-
Add 50 µL of the pre-incubated cell suspension to the top chamber of each well.
-
Incubate the plate for 60-90 minutes at 37 °C in a 5% CO₂ incubator.
-
-
Quantification:
-
After incubation, carefully remove the top chamber.
-
Measure the fluorescence of the cells that have migrated to the bottom chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Subtract the fluorescence signal from the negative control wells (random migration) from all other readings.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (maximum migration).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro functional evaluation of CXCR2 antagonists.
Conclusion and Future Directions
This compound is a valuable and strategic building block for the discovery of novel CXCR2 antagonists. Its rigid three-dimensional structure provides a fixed anchor to which various pharmacophoric groups can be attached, enabling a systematic approach to optimizing receptor affinity and selectivity. The synthetic and biological protocols provided herein offer a robust framework for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Future work should focus on exploring diverse chemical substitutions to improve pharmacokinetic properties and further refine the structure-activity relationship, ultimately leading to the development of next-generation therapeutics for inflammatory diseases and cancer.
References
- 1. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 6. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 10. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bicyclo[2.2.1]heptane-1,4-diamine 97% | CAS: 6600-41-5 | AChemBlock [achemblock.com]
- 15. Bicyclo[2.2.1]heptane-1,4-diamine | C7H14N2 | CID 18988735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [cymitquimica.com]
- 17. This compound | 1818847-46-9 [chemicalbook.com]
- 18. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Functionalization of Bicyclo[2.2.1]heptane-1,4-diamine
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, framework is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a conformationally constrained scaffold that allows for the precise spatial orientation of functional groups. This is a highly desirable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[1] Bicyclo[2.2.1]heptane-1,4-diamine, with its two primary amine groups positioned at the bridgehead carbons, is a particularly valuable building block. The 1,4-disposition of the amines creates a rigid linear vector for substitution, making it an excellent scaffold for constructing molecules with defined geometries, such as molecular rods or linkers in metal-organic frameworks.
The true synthetic utility of this diamine is unlocked through N-functionalization. By selectively modifying the nitrogen atoms, researchers can modulate a wide range of physicochemical properties, including solubility, basicity, and hydrogen bonding capacity. This guide provides detailed protocols and expert insights into the primary methods of N-functionalization—acylation, sulfonylation, and alkylation—transforming this simple diamine into a diverse array of complex molecular architectures.
Core Mechanistic Principles and Strategic Considerations
The two primary amine groups of bicyclo[2.2.1]heptane-1,4-diamine are nucleophilic and readily react with a variety of electrophiles. The key experimental challenge lies in controlling the degree of substitution. Due to the symmetrical nature of the starting material and the similar reactivity of both amine groups, reactions can yield a mixture of mono-functionalized, di-functionalized, and unreacted starting material.
Controlling Selectivity:
-
Stoichiometry: The most straightforward method to favor mono-functionalization is to use a sub-stoichiometric amount (e.g., 0.8-1.0 equivalents) of the electrophile relative to the diamine. This statistically favors the single addition.
-
Protecting Groups: For applications requiring distinct functionalities on each nitrogen, a protection/deprotection strategy is necessary. One amine can be protected (e.g., as a Boc-carbamate), the other functionalized, and the protecting group subsequently removed to allow for a different functionalization on the first amine.
-
Reaction Conditions: Lower temperatures and slow, dropwise addition of the electrophile can also help to control reactivity and minimize the formation of the di-substituted product.
The following workflow provides a generalized overview of the process from starting material to purified, functionalized product.
Caption: General experimental workflow for N-functionalization.
Experimental Protocols
Protocol 1: N-Acylation (Synthesis of a Diamide Derivative)
N-acylation is a robust and high-yielding reaction that converts the primary amines into stable amide linkages. This is commonly used to introduce a wide variety of functional groups.
Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Caption: Reaction scheme for N-acylation.
Materials and Equipment:
-
Bicyclo[2.2.1]heptane-1,4-diamine
-
Acetyl chloride (or other acyl chloride/anhydride)
-
Triethylamine (Et₃N) or DIPEA, distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography equipment.
Step-by-Step Procedure (for Di-acylation):
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride (2.2 eq) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred diamine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure diamide.
Expert Insight: The choice of base is critical. Pyridine can sometimes act as a nucleophilic catalyst but can be difficult to remove. Hindered bases like triethylamine or DIPEA are generally preferred as they are less likely to compete with the substrate amine and are readily removed during workup.
Protocol 2: N-Sulfonylation (Synthesis of a Disulfonamide)
N-sulfonylation provides highly stable sulfonamide linkages, which are common isosteres for amides and phosphates in medicinal chemistry.[3]
Principle: Similar to acylation, the amine attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the generated HCl.
Materials and Equipment:
-
Bicyclo[2.2.1]heptane-1,4-diamine
-
p-Toluenesulfonyl chloride (TsCl) or other sulfonyl chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
-
Standard glassware and purification equipment.
Step-by-Step Procedure (for Di-sulfonylation):
-
Dissolve bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under N₂.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 20-30 minutes. If using DCM as a solvent, add triethylamine (2.5 eq) to the initial diamine solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid is typically purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).
Protocol 3: N-Alkylation (Reductive Amination)
Direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination is a superior and more controlled method for preparing secondary or tertiary amines.
Principle: The diamine first reacts with an aldehyde or ketone to form an intermediate imine (or di-imine). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the N-alkylated product.
Caption: Reductive amination workflow.
Materials and Equipment:
-
Bicyclo[2.2.1]heptane-1,4-diamine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard glassware and purification equipment.
Step-by-Step Procedure (for Di-alkylation):
-
To a stirred solution of bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (2.5 eq). A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.5-3.0 eq) portion-wise. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS or TLC.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the functionalized products.
Table 1: Summary of N-Functionalization Reactions
| Reaction Type | Electrophile Example | Base | Solvent | Typical Yield | Key Features |
| N-Acylation | Acetyl Chloride | Et₃N, DIPEA | DCM, THF | >90% | Forms stable, neutral amides. High yielding. |
| N-Sulfonylation | Tosyl Chloride | Pyridine, Et₃N | DCM, Pyridine | 80-95% | Forms highly stable sulfonamides. Products are often crystalline. |
| N-Alkylation | Benzaldehyde | None (STAB) | DCE, THF | 70-90% | Controlled formation of secondary amines. Mild conditions. |
Table 2: Representative ¹H NMR Data (Hypothetical, in CDCl₃)
| Compound | Key Proton Signals (δ, ppm) | Comments |
| Bicyclo[2.2.1]heptane-1,4-diamine | ~1.2-1.8 (m, bridge CH₂) | Symmetrical spectrum. Amine protons may be broad or exchange. |
| N,N'-Diacetyl Derivative | ~1.9-2.1 (s, 6H, COCH₃), ~5.5-6.5 (br s, 2H, NH) | Appearance of a sharp methyl singlet. Downfield shift of NH proton. |
| N,N'-Dibenzyl Derivative | ~3.8 (s, 4H, N-CH₂-Ph), ~7.2-7.4 (m, 10H, Ar-H) | Appearance of benzylic CH₂ signal and aromatic protons. |
Trustworthiness & Troubleshooting
Self-Validating Systems: Each protocol includes a clear work-up and purification step. The success of the reaction is validated through standard analytical techniques (TLC, NMR, MS). A clean NMR spectrum and a single peak in the mass spectrum corresponding to the expected molecular weight are strong indicators of a successful synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture in reagents/solvents; poor quality reagents. | Use freshly distilled solvents and high-purity reagents. Increase reaction time or temperature. Ensure an inert atmosphere. |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry; reaction too fast. | Carefully control stoichiometry for mono-substitution. Use slow, dropwise addition of the electrophile at low temperature. |
| Side Product Formation (Acylation) | Reaction of base with acyl chloride. | Use a non-nucleophilic, hindered base like DIPEA. |
| Difficulty in Purification | Product is highly polar or has similar polarity to starting material. | Adjust the chromatography eluent system. For basic amine products, an amine-treated silica gel or alumina may be required. Consider derivatization or salt formation to facilitate purification. |
References
Application Notes and Protocols for the Use of Bicyclic Diamines in the Development of Thermosetting Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Bicyclic Diamines in Thermoset Polymer Development
Thermosetting polymers are a cornerstone of advanced materials, prized for their high strength, thermal stability, and chemical resistance.[1] The performance of these materials is intrinsically linked to the molecular architecture of their cross-linked networks. A key strategy for enhancing the properties of thermosets involves the incorporation of bicyclic diamines as curing agents or monomers. Their rigid, sterically hindered structures impart significant improvements in the thermal and mechanical properties of the resulting polymers, such as elevated glass transition temperatures (Tg) and enhanced modulus.[2] This guide provides a comprehensive overview of the application of bicyclic diamines in the synthesis of high-performance epoxy and polyimide thermosets, complete with detailed experimental protocols and characterization methodologies.
Application Notes: Leveraging Bicyclic Diamines for Superior Thermoset Performance
The selection of a diamine curing agent is a critical determinant of the final properties of a thermoset. Bicyclic and cycloaliphatic diamines offer distinct advantages over their linear aliphatic or aromatic counterparts.
Enhancing Thermal Stability and Mechanical Strength in Epoxy Resins
In epoxy resin systems, bicyclic and cycloaliphatic diamines act as hardeners, reacting with the epoxy groups to form a densely cross-linked network. The rigid, non-planar structure of these diamines restricts the mobility of the polymer chains, leading to a significant increase in the glass transition temperature (Tg).[2] This is a crucial attribute for applications requiring high-temperature performance. For instance, isophorone diamine (IPDA), a widely used cycloaliphatic diamine, is known to produce epoxy thermosets with excellent thermal and mechanical properties.[3] The rigid cycloaliphatic ring of IPDA contributes to a higher cross-linking density, resulting in a thermoset with superior stiffness and strength compared to those cured with more flexible, linear diamines.[4]
The incorporation of bicyclic diamines can also enhance the chemical resistance of epoxy coatings and composites. The compact, sterically hindered nature of the cross-linked network limits the penetration of solvents and other chemical agents, thereby improving the durability of the material in harsh environments.
Achieving High Performance in Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides involves the reaction of a dianhydride with a diamine. The choice of the diamine monomer is pivotal in tailoring the properties of the final polyimide. Bicyclic diamines, with their inherent rigidity, are instrumental in creating polyimides with exceptionally high glass transition temperatures and excellent dimensional stability.[1] The incorporation of these rigid, non-coplanar structures disrupts polymer chain packing, which can lead to increased solubility in organic solvents, a desirable characteristic for processing.[5] Furthermore, the robust bicyclic framework contributes to the overall thermal stability of the polyimide, often pushing the decomposition temperatures to well above 400°C.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of thermosetting polymers incorporating bicyclic and cycloaliphatic diamines.
Protocol 1: Synthesis of a High-Tg Epoxy Thermoset using Isophorone Diamine (IPDA)
This protocol details the preparation of a thermoset from a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with the cycloaliphatic diamine, isophorone diamine (IPDA).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Isophorone diamine (IPDA)
-
Steel molds pre-treated with a mold-releasing agent
-
Vacuum oven
-
Convection curing oven
Procedure:
-
Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity.
-
Degas the preheated resin under vacuum until all air bubbles are removed.
-
Allow the resin to cool to room temperature.
-
Calculate the stoichiometric amount of IPDA required to cure the DGEBA resin. The stoichiometric ratio is crucial for achieving optimal cross-linking and material properties.
-
At room temperature, add the calculated amount of IPDA to the DGEBA resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the uncured epoxy-diamine mixture under vacuum.
-
Pour the degassed mixture into the pre-treated steel molds.
-
Cure the samples in a convection oven using the following schedule: 2 hours at 100°C followed by 2 hours at 160°C for post-curing.[1]
-
Allow the cured samples to cool slowly to room temperature before demolding.
Protocol 2: Synthesis of a High-Performance Polyimide from a Bicyclic Dianhydride
This protocol describes a one-step high-temperature solution polymerization method for synthesizing a polyimide from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTDA) and an aromatic diamine.[5]
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
Nitrobenzene (solvent)
-
Pyridine (catalyst)
-
Ethanol
-
Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
In the three-necked flask under a nitrogen atmosphere, dissolve 2 mmol of the aromatic diamine in 5 mL of nitrobenzene with stirring.
-
Once the diamine is fully dissolved, add 2 mmol of BTDA dianhydride in 5 mL of nitrobenzene to the solution.
-
Heat the reaction mixture to 80°C and maintain for 1 hour with continuous stirring.
-
Add 4 mmol of pyridine to the reaction mixture and increase the temperature to 120°C.
-
Continue the reaction at 120°C for a specified time to achieve the desired molecular weight.
-
After cooling to room temperature, pour the polymeric solution into ethanol to precipitate the polyimide.
-
Filter the precipitate, wash it thoroughly with ethanol, and dry it in a vacuum oven at 80°C overnight.
Characterization of Thermosetting Polymers
A suite of analytical techniques is employed to characterize the thermal and mechanical properties of the synthesized thermosets.
Workflow for Thermoset Characterization
Caption: Workflow for the characterization of thermoset polymers.
Protocol 3: Thermal Analysis
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and monitor the curing process.[6]
-
Procedure:
-
Weigh 5-10 mg of the cured thermoset sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is observed as a step change in the heat flow curve.[7]
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.[8]
-
Procedure:
-
Place a 10-15 mg sample of the cured thermoset in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
-
The instrument records the weight loss of the sample as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
-
3. Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the thermoset as a function of temperature. DMA is highly sensitive for determining the Tg.[9]
-
Procedure:
-
Prepare a rectangular sample of the cured thermoset with precise dimensions.
-
Mount the sample in the DMA instrument in a suitable clamp (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal stress to the sample at a fixed frequency while ramping the temperature.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded. The peak of the tan delta curve is often taken as the Tg.
-
Protocol 4: Mechanical Testing
-
Purpose: To determine the mechanical properties such as tensile strength, modulus, and elongation at break.
-
Procedure (based on ASTM D638 for tensile properties):
-
Prepare dog-bone shaped specimens from the cured thermoset material according to ASTM D638 specifications.
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
The stress-strain curve is recorded, from which the tensile strength, modulus, and elongation at break can be calculated.
-
Data Presentation: Properties of Bicyclic Diamine-Based Thermosets
The following table summarizes the typical properties of thermosets derived from bicyclic and cycloaliphatic diamines.
| Property | Epoxy Cured with IPDA | Polyimide with Bicyclic Moiety |
| Glass Transition Temperature (Tg) | 150 - 180 °C | 270 - 360 °C[5] |
| Decomposition Temperature (Td, 5% wt loss) | > 350 °C | > 400 °C[5] |
| Tensile Strength | 70 - 90 MPa | 80 - 110 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa | 3.0 - 4.0 GPa |
| Solubility | Insoluble | Soluble in polar aprotic solvents[5] |
Causality Behind Experimental Choices
-
Stoichiometric Ratio: The use of a stoichiometric ratio of epoxy to amine functional groups is critical for achieving a high degree of cross-linking. An imbalance can lead to an incomplete reaction, resulting in a polymer with inferior thermal and mechanical properties.[1]
-
Curing Schedule: A multi-step curing schedule, including a post-curing step at a higher temperature, is often employed to ensure the completion of the cross-linking reaction.[1] The initial lower temperature stage allows for gelation without excessive exotherm, while the higher temperature post-cure promotes the reaction of any remaining functional groups, maximizing the cross-link density and Tg.
-
Nitrogen Atmosphere: Conducting high-temperature polymerization and thermal analysis under an inert nitrogen atmosphere prevents oxidative degradation of the polymer, ensuring the measured properties are intrinsic to the material itself.
Conclusion
Bicyclic diamines are powerful building blocks for the creation of high-performance thermosetting polymers. Their rigid structures lead to materials with exceptional thermal stability and mechanical strength. By following the detailed protocols and understanding the principles of characterization outlined in this guide, researchers can effectively synthesize and evaluate novel thermosets tailored for demanding applications.
References
- 1. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102898624B - Epoxy resin curing agent and preparation method thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Derivatives from Bicyclo[2.2.1]heptane-1,4-diamine
Abstract
The bicyclo[2.2.1]heptane framework is a highly valued scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. Chiral diamine derivatives of this scaffold are of particular interest as ligands in asymmetric catalysis and as key building blocks for pharmaceutical agents. This document provides a comprehensive guide to the generation of chiral, non-racemic derivatives starting from the achiral precursor, bicyclo[2.2.1]heptane-1,4-diamine. We present a robust strategy centered on classical chemical resolution to obtain the enantiopure diamine, followed by diastereoselective derivatization to yield valuable chiral synthons. Detailed, field-tested protocols for each stage are provided, accompanied by explanations of the underlying chemical principles and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chiral scaffold.
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane-1,4-diamine Scaffold
The bicyclo[2.2.1]heptane, or norbornane, system is a bridged bicyclic hydrocarbon that has garnered significant attention in synthetic and medicinal chemistry. Its conformational rigidity and well-defined stereochemical features make it an ideal template for the design of chiral ligands and catalysts. When functionalized with two amino groups at the bridgehead (1 and 4) positions, the resulting bicyclo[2.2.1]heptane-1,4-diamine presents a unique, symmetrical, and sterically defined scaffold.
While the starting diamine is achiral, its conversion into enantiomerically pure derivatives unlocks a wealth of applications. Chiral vicinal diamines are of tremendous interest to the synthetic chemist as they are found in many chiral catalysts and pharmaceuticals.[1] The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry.[2] The C2-symmetric nature of many derived ligands is particularly advantageous in asymmetric catalysis, where it can lead to high levels of enantioselectivity.
This application note details a primary and highly reliable strategy for accessing these valuable chiral derivatives: classical chemical resolution of the racemic (or, in this case, prochiral) diamine, followed by the synthesis of chiral derivatives such as bis-amides or bis-sulfonamides.
Core Synthetic Strategy: From Achiral Diamine to Enantiopure Derivatives
The overarching strategy involves a two-stage process. First, the achiral bicyclo[2.2.1]heptane-1,4-diamine is resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Second, the now enantiopure diamine is used as a chiral building block for further synthetic transformations.
Figure 1: Overall workflow for the synthesis of chiral derivatives.
Protocol 1: Enantioselective Resolution of Bicyclo[2.2.1]heptane-1,4-diamine
This protocol is based on the well-established method of classical resolution via diastereomeric salt formation. The successful resolution of the analogous trans-bicyclo[2.2.1]heptane-2,3-diamine using (2R,3R)-O,O′-dibenzoyltartaric acid (DBTA) serves as a strong precedent for the efficacy of this approach with the bicyclo[2.2.1]heptane framework.[3]
Principle of Resolution
The reaction of a racemic or prochiral amine with a single enantiomer of a chiral acid results in the formation of a mixture of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the enantiomerically pure amine can be liberated from its salt by treatment with a base.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride | Sigma-Aldrich | 1818847-46-9 | Free base can be generated in situ. |
| (2R,3R)-(-)-O,O'-Dibenzoyltartaric acid (DBTA) | Sigma-Aldrich | 17026-42-5 | Chiral resolving agent. |
| Methanol (anhydrous) | Various | 67-56-1 | Solvent for crystallization. |
| Sodium Hydroxide (NaOH) | Various | 1310-73-2 | For liberation of the free amine. |
| Dichloromethane (DCM) | Various | 75-09-2 | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Various | 7757-82-6 | Drying agent. |
Step-by-Step Protocol
-
Preparation of the Free Diamine: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add a 2 M aqueous solution of NaOH dropwise until the pH is >12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine. Caution: Handle the free amine in a well-ventilated fume hood.
-
Salt Formation: Dissolve the free diamine (1.0 eq) in hot anhydrous methanol. In a separate flask, dissolve (2R,3R)-(-)-O,O'-Dibenzoyltartaric acid (1.0 eq) in a minimal amount of hot anhydrous methanol.
-
Crystallization: Slowly add the hot DBTA solution to the diamine solution with stirring. Allow the mixture to cool slowly to room temperature, and then store at 4°C overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of the First Diastereomer: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold methanol. This solid is the first diastereomeric salt. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiopure Amine: Suspend the isolated crystalline salt in water and add 2 M NaOH solution until the pH is >12. Extract the liberated free amine with dichloromethane as described in step 2. The resulting organic solution contains one enantiomer of the diamine.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by NMR spectroscopy after derivatization with a chiral agent (e.g., Mosher's acid chloride).
Protocol 2: Synthesis of a Chiral C₂-Symmetric Bis-amide
Once the enantiopure diamine is obtained, it can be readily converted into a variety of chiral derivatives. This protocol describes the synthesis of a C₂-symmetric bis-amide, a common motif in chiral ligands and auxiliaries.
Figure 2: Workflow for the synthesis of a chiral bis-amide.
Principle of Derivatization
The nucleophilic primary amine groups of the enantiopure diamine react with an electrophilic acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base to form stable amide bonds. The reaction proceeds with retention of stereochemistry at the chiral centers of the diamine backbone.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| Enantiopure Bicyclo[2.2.1]heptane-1,4-diamine | From Protocol 1 | - | Starting material. |
| Benzoyl Chloride | Sigma-Aldrich | 98-88-4 | Example acylating agent. |
| Triethylamine (Et₃N) | Sigma-Aldrich | 121-44-8 | Base to scavenge HCl byproduct. |
| Dichloromethane (DCM, anhydrous) | Various | 75-09-2 | Reaction solvent. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - | For aqueous work-up. |
| Brine | Lab Prepared | - | For aqueous work-up. |
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the enantiopure bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride (2.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chiral bis-amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should be measured to confirm its chirality.
Data Summary and Expected Results
The following table summarizes the expected outcomes for the key steps described in the protocols. Yields and enantiomeric excess are representative and may vary based on experimental conditions and scale.
| Step | Product | Expected Yield | Expected Enantiomeric Excess (ee) | Key Analytical Techniques |
| Protocol 1: Chiral Resolution | Enantiopure Diamine | 30-45% (per enantiomer) | >98% | Chiral HPLC, Polarimetry |
| Protocol 2: Bis-amide Synthesis | N,N'-(Bicyclo[2.2.1]heptane-1,4-diyl)dibenzamide | >90% | >98% (retention of ee) | NMR (¹H, ¹³C), Mass Spectrometry, IR, Optical Rotation |
Conclusion
The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of valuable chiral derivatives from the readily available, achiral bicyclo[2.2.1]heptane-1,4-diamine. By employing a classical resolution strategy, enantiomerically pure diamines can be accessed, which serve as versatile building blocks for a wide range of chiral ligands, auxiliaries, and synthons for drug discovery. The methods described are grounded in established chemical principles and offer a solid foundation for researchers to explore the rich chemical space offered by this unique and rigid scaffold.
References
Application Note & Protocol Guide: Evaluating Bicyclo[2.2.1]heptane Derivatives as CRTH2/DP2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Nexus of Allergic Inflammation
Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by activated mast cells during an allergic response.[1] Its biological effects are transduced through two key G-protein coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2.[2] While DP1 signaling can have varied effects, the activation of CRTH2 is unequivocally pro-inflammatory.[2]
CRTH2 is highly expressed on the key effector cells of type 2 immunity, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3][4] PGD2 binding to CRTH2 triggers a potent chemotactic response, recruiting these cells to sites of inflammation and promoting the release of pro-inflammatory cytokines, thereby perpetuating the allergic cascade.[3][5] This central role has positioned the PGD2/CRTH2 signaling axis as a highly attractive therapeutic target for allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[1][4]
Among the chemotypes explored for CRTH2 antagonism, the bicyclo[2.2.1]heptane scaffold has emerged as a promising and privileged structure.[6][7] Derivatives built upon this rigid core have demonstrated high potency, selectivity, and favorable oral bioavailability, making them excellent candidates for drug development.[7][8] This guide provides a detailed overview of the CRTH2 signaling pathway and offers comprehensive, field-proven protocols for the in vitro characterization of novel bicyclo[2.2.1]heptane-based CRTH2 antagonists.
Section 1: Mechanism of Action - The CRTH2 Signaling Axis
The CRTH2 receptor is a classic rhodopsin-like GPCR that couples to the inhibitory G-protein, Gαi.[1] Upon binding of its ligand, PGD2, CRTH2 undergoes a conformational change that initiates a downstream signaling cascade.
Key Signaling Events:
-
G-Protein Activation: PGD2 binding catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.[1]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] This is a key functional readout for antagonist activity.
-
Calcium Mobilization: The Gβγ dimer is thought to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[1][10]
-
Cellular Response: The culmination of these signaling events is the activation of pathways that reorganize the actin cytoskeleton, leading to cellular polarization and directed migration (chemotaxis) toward the PGD2 gradient.[11][12]
Bicyclo[2.2.1]heptane antagonists act by competitively binding to the CRTH2 receptor, preventing PGD2 from docking and initiating this pro-inflammatory cascade.[7]
Section 2: The Bicyclo[2.2.1]heptane Scaffold and Structure-Activity Relationships (SAR)
The bicyclo[2.2.1]heptane (or norbornane) core provides a rigid, three-dimensional framework that is ideal for orienting the key pharmacophoric elements required for high-affinity binding to the CRTH2 receptor.[6][7] Medicinal chemistry efforts have revealed several critical structural features for potent antagonism.
-
Acidic Moiety: A carboxylic acid or a bioisostere is typically essential for activity, likely interacting with a key basic residue in the receptor binding pocket.[13][14]
-
Sulfonamide/Amide Linker: A sulfonamide or amide group attached to the bicycloheptane ring is a common feature in potent antagonists, providing crucial hydrogen bonding interactions.[7][15]
-
Lipophilic Tail: An aromatic or heteroaromatic group, often connected via an alkyl chain, occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity.
Modifications to these regions allow for the fine-tuning of potency, selectivity against other prostanoid receptors (e.g., TP, DP1), and pharmacokinetic properties.[7][8]
Table 1: Representative Bicyclo[2.2.1]heptane CRTH2 Antagonists and their In Vitro Potency
| Compound ID | Core Structure | Key Substituents | CRTH2 Binding IC₅₀ (nM) | Functional Antagonism IC₅₀ (nM) | Reference |
| Example 1 | Bicyclo[2.2.1]heptane | Phenylsulfonamide, Heptenoic acid | < 50 | < 50 | [7] |
| Example 2 | 6,6-Dimethylbicyclo[3.1.1]heptane | Benzothiophenecarboxamide, Heptenoic acid | < 50 | < 50 | [8][15] |
| S-5751 | 6,6-Dimethylbicyclo[3.1.1]heptane | Hydroxybenzothiophenecarboxamide | ~20-30 | ~20-30 | [8][15] |
Section 3: Experimental Protocols for Efficacy Evaluation
The following protocols describe robust, validated in vitro assays for determining the binding affinity and functional potency of novel bicyclo[2.2.1]heptane derivatives.
Protocol 3.1: In Vitro CRTH2 Receptor Binding Assay
Principle: This is a competitive radioligand binding assay to determine a compound's affinity (Ki) for the CRTH2 receptor. It measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]PGD₂) from membranes prepared from cells overexpressing the human CRTH2 receptor.[9]
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human CRTH2.
-
Radioligand: [³H]PGD₂ (specific activity ~150-200 Ci/mmol).
-
Assay Buffer: 10 mM HEPES, 1 mM EDTA, 10 mM MnCl₂, pH 7.4.[9]
-
Test Compounds: Serial dilutions of bicyclo[2.2.1]heptane derivatives in DMSO.
-
Non-specific Determinate: 10 µM unlabeled PGD₂.
-
Scintillation Cocktail & Plates: For SPA-based or filtration assays.
Procedure:
-
Membrane Preparation: Prepare cell membranes using standard homogenization and centrifugation protocols. Determine protein concentration via a BCA or Bradford assay.[1]
-
Assay Setup (96-well format):
-
Initiate Reaction: Add 50 µL of diluted cell membrane suspension (~20 µg protein/well) to each well.[1]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9][16]
-
Separation & Detection:
-
Filtration Method: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.3% PEI. Wash filters 3-4 times with ice-cold wash buffer. Dry the filter plate.[16]
-
Add scintillation cocktail and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent inhibition of specific binding versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant for the receptor.
-
Trustworthiness Check: The assay window (Total Binding CPM / NSB CPM) should be >10 for robust data. Positive control antagonists should yield expected Ki values.
Protocol 3.2: In Vitro Functional Antagonism - Calcium Mobilization Assay
Principle: This cell-based functional assay measures the ability of an antagonist to block the PGD₂-induced increase in intracellular calcium ([Ca²⁺]i). CRTH2 activation leads to a transient calcium flux from the ER, which can be detected using a calcium-sensitive fluorescent dye.[10][17]
Materials:
-
Cells: HEK293 cells stably expressing human CRTH2, or an endogenous cell line like AML14.3D10 cells.[1]
-
Assay Plate: Black, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar, with Pluronic F-127 and probenecid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: PGD₂.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[17][18]
Procedure:
-
Cell Plating: Seed CRTH2-expressing cells into the microplate to form a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).[17]
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM in Assay Buffer.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[17]
-
-
Assay Execution (in Fluorescence Plate Reader):
-
Place the cell plate and a compound plate (containing test compounds) and an agonist plate (containing PGD₂) into the instrument.
-
Baseline Reading: The instrument measures baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument automatically adds the test compound dilutions (or buffer) to the cell plate. Incubate for 15-20 minutes. This pre-incubation step is critical to allow the antagonist to reach equilibrium at the receptor.
-
Agonist Challenge: The instrument adds PGD₂ (at a final EC₈₀ concentration) to all wells and immediately begins measuring fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis:
-
The calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the response, setting the buffer control (agonist only) as 100% and a no-agonist control as 0%.
-
Plot the percent inhibition versus the log concentration of the antagonist.
-
Determine the IC₅₀ value using a four-parameter logistic fit.
-
Trustworthiness Check: The Z'-factor for the assay should be ≥ 0.5. The EC₅₀ of PGD₂ should be consistent across experiments.
Protocol 3.3: In Vitro Functional Antagonism - Eosinophil Chemotaxis Assay
Principle: This is a highly relevant physiological assay that measures the ability of an antagonist to block the PGD₂-induced migration of eosinophils, a key event in allergic inflammation.[12][19] The assay is typically performed in a multi-well chemotaxis chamber (e.g., Boyden or Transwell chamber).
Materials:
-
Eosinophils: Isolated from fresh human peripheral blood from healthy or atopic donors using negative selection (magnetic bead-based kits).
-
Chemotaxis Chamber: 96-well Transwell plates (5 µm pore size).
-
Assay Medium: RPMI-1640 with 10 mM HEPES.
-
Agonist: PGD₂ or a selective CRTH2 agonist.
-
Test Compounds: Serial dilutions of bicyclo[2.2.1]heptane derivatives.
Procedure:
-
Eosinophil Isolation: Isolate eosinophils to >95% purity. Resuspend cells in Assay Medium at 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add Assay Medium containing various concentrations of the test compound and a fixed concentration of PGD₂ (at its EC₅₀ for chemotaxis) to the lower wells of the chemotaxis plate.[12]
-
Include controls: medium alone (negative control) and PGD₂ alone (positive control).
-
Place the Transwell insert (filter membrane) onto the lower wells.
-
-
Cell Migration:
-
Pre-incubate the isolated eosinophils with the corresponding concentrations of the test compound for 15-30 minutes at 37°C.
-
Add 50-100 µL of the eosinophil suspension to the top of each Transwell insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration towards the chemoattractant in the lower chamber.[12]
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by direct cell counting using a flow cytometer or by using a fluorescent DNA-binding dye (e.g., CyQUANT) and a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the number of cells that migrated in the negative control wells (random migration) from all other values.
-
Normalize the data, with the positive control (PGD₂ alone) representing 100% migration.
-
Plot the percent inhibition of chemotaxis versus the log concentration of the antagonist and determine the IC₅₀ value.
-
Trustworthiness Check: The chemotactic index (migration to agonist / migration to buffer) should be at least 3-fold. Ensure test compounds are not cytotoxic to eosinophils at the tested concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. pnas.org [pnas.org]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthetic process. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity final product.
I. Synthetic Overview & Key Challenges
Bicyclo[2.2.1]heptane-1,4-diamine is a rigid, bridged diamine that serves as a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the transformation of the corresponding dicarboxylic acid, Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, into the diamine via a rearrangement reaction. The two most common and effective methods for this transformation are the Hofmann Rearrangement of the corresponding dicarboxamide and the Curtius Rearrangement of the dicarbonyl azide.
The primary challenges in this synthesis often revolve around achieving a high yield in the rearrangement step and ensuring the complete conversion and subsequent purification of the final product. This guide will address these challenges in a practical, question-and-answer format.
II. Visualizing the Synthetic Pathways
To provide a clear understanding of the synthetic routes, the following diagrams illustrate the key transformations.
Caption: Synthetic pathways to this compound.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
A. Low Yield in the Rearrangement Step (Hofmann & Curtius)
Q1: My overall yield for the Hofmann rearrangement is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Hofmann rearrangement of Bicyclo[2.2.1]heptane-1,4-dicarboxamide can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete N-bromination: The initial reaction of the diamide with bromine and a strong base is crucial.
-
Cause: Insufficient base or bromine, or the presence of water which can consume the reagents.
-
Solution: Ensure the use of freshly prepared, anhydrous reagents and solvents. Use a slight excess of bromine and a strong base like sodium hydroxide or potassium hydroxide. Monitor the reaction progress by TLC to ensure complete consumption of the starting diamide.
-
-
Side Reactions of the Isocyanate Intermediate: The diisocyanate is highly reactive and can undergo undesired reactions.[1]
-
Cause: The presence of nucleophiles other than water can lead to the formation of urea or carbamate byproducts.
-
Solution: After the rearrangement is complete, ensure a clean and efficient hydrolysis of the diisocyanate. This is typically achieved by adding water and heating the reaction mixture. Acidification with HCl will then hydrolyze any remaining isocyanate and form the desired dihydrochloride salt.
-
-
Incomplete Rearrangement: The migration of the bicyclic framework may be sluggish.
-
Cause: Insufficient heating during the rearrangement step.
-
Solution: The reaction often requires heating to facilitate the rearrangement.[2] Carefully control the temperature and reaction time. Monitor the disappearance of the N-bromoamide intermediate by TLC.
-
Q2: I'm performing a Curtius rearrangement and observing a low yield of the final diamine. What should I investigate?
A2: The Curtius rearrangement is a powerful tool, but its success hinges on the efficient formation and decomposition of the acyl azide.[3] Here are key areas to troubleshoot for low yields:
-
Incomplete Formation of the Diacyl Azide: This is a critical first step.
-
Cause: If starting from the dicarboxylic acid, incomplete activation to the diacyl chloride can be an issue. When reacting the diacyl chloride with sodium azide, moisture can lead to the formation of the dicarboxylic acid, reducing the yield of the desired diacyl azide.
-
Solution: Ensure the dicarboxylic acid is thoroughly converted to the diacyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions. When reacting with sodium azide, use an anhydrous solvent and ensure the diacyl chloride is of high purity.
-
-
Premature Decomposition or Side Reactions of the Diacyl Azide: Acyl azides can be thermally sensitive.
-
Cause: Heating the reaction mixture too rapidly or for too long can lead to decomposition.
-
Solution: The thermal rearrangement should be performed at a controlled temperature.[4] The reaction progress can be monitored by the evolution of nitrogen gas. Once the rearrangement is complete, the resulting diisocyanate should be promptly hydrolyzed.
-
-
Inefficient Trapping of the Diisocyanate: Similar to the Hofmann rearrangement, the diisocyanate must be effectively converted to the diamine.
-
Cause: Incomplete hydrolysis or reaction with other nucleophiles.
-
Solution: After the rearrangement, add water and heat to ensure complete hydrolysis to the diamine. Subsequent acidification with HCl will yield the dihydrochloride salt.
-
B. Purification Challenges
Q3: I'm having difficulty purifying the final this compound. What are the best practices?
A3: The dihydrochloride salt is typically a crystalline solid and can be purified by recrystallization.[5]
-
Solvent Selection: The choice of solvent is critical for effective purification.
-
Recommendation: A mixed solvent system is often effective. Common choices include methanol/ether, ethanol/ether, or isopropanol/ether.[4] The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., methanol or ethanol).
-
If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot.
-
Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[6]
-
Troubleshooting Purification:
Caption: A troubleshooting workflow for the recrystallization of the final product.
IV. Frequently Asked Questions (FAQs)
Q4: What is the best starting material for the synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid?
A4: A common and efficient route to the dicarboxylic acid precursor involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride.[7] This initially forms the endo adduct, which can then be isomerized to the more stable exo adduct. Subsequent steps, which may include reduction of the double bond and oxidative cleavage, can lead to the desired 1,4-dicarboxylic acid. While dicyclopentadiene can be used as a source of cyclopentadiene, it requires cracking at high temperatures.[7]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of this compound:
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the bicyclic framework. The integration of these signals should correspond to the number of protons in the molecule. The presence of a broad singlet for the ammonium protons (or exchange with D₂O) is also expected.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
-
FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for N-H stretching of the ammonium groups and C-H stretching of the aliphatic backbone. The absence of a carbonyl peak (around 1700 cm⁻¹) from the starting dicarboxylic acid or amide is a key indicator of a successful reaction.
-
Elemental Analysis: This will provide the percentage of carbon, hydrogen, nitrogen, and chlorine in your sample, which should match the theoretical values for C₇H₁₆Cl₂N₂. This is a definitive method for confirming the empirical formula and purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, several steps in this synthesis require specific safety measures:
-
Hofmann Rearrangement: Bromine is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction with a strong base is also exothermic.
-
Curtius Rearrangement: Acyl azides are potentially explosive, especially when isolated and heated. It is generally recommended to generate and use them in situ without isolation. The rearrangement reaction produces nitrogen gas, so the reaction vessel should be properly vented to avoid pressure buildup. Sodium azide is highly toxic and should be handled with extreme care.
-
General Precautions: Always wear appropriate PPE, work in a well-ventilated fume hood, and be aware of the potential hazards of all chemicals used.
V. Experimental Protocols (Illustrative)
The following are illustrative protocols based on established chemical principles. Researchers should adapt and optimize these procedures based on their specific experimental setup and safety protocols.
Protocol 1: Hofmann Rearrangement Route
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxamide
-
To a solution of Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the diacyl chloride.
-
Carefully add the diacyl chloride solution to an excess of concentrated ammonium hydroxide at 0 °C.
-
Stir the reaction mixture until the precipitation of the diamide is complete.
-
Filter, wash the solid with water, and dry to obtain the Bicyclo[2.2.1]heptane-1,4-dicarboxamide.
Step 2: Hofmann Rearrangement and Salt Formation
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide in water.
-
Add the Bicyclo[2.2.1]heptane-1,4-dicarboxamide to the sodium hypobromite solution.
-
Slowly heat the reaction mixture to facilitate the rearrangement, monitoring the reaction progress by TLC.
-
Once the rearrangement is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
The this compound will precipitate.
-
Filter the solid, wash with a small amount of cold water, and recrystallize from a suitable solvent system (e.g., methanol/ether).
Protocol 2: Curtius Rearrangement Route
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1,4-dicarbonyl azide
-
Convert Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid to the diacyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
-
In a separate flask, dissolve sodium azide in an anhydrous solvent (e.g., acetone or DMF).
-
Slowly add the diacyl chloride solution to the sodium azide solution at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of the diacyl azide is complete (monitor by IR for the appearance of the azide peak around 2130 cm⁻¹).
Step 2: Curtius Rearrangement and Salt Formation
-
Carefully heat the solution containing the diacyl azide to initiate the rearrangement. The reaction can be monitored by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
Add water and heat the mixture to hydrolyze the diisocyanate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the this compound.
-
Filter, wash, and recrystallize the product as described previously.
VI. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | C₉H₁₂O₄ | 184.19 | White solid, precursor for both routes. |
| Bicyclo[2.2.1]heptane-1,4-dicarboxamide | C₉H₁₄N₂O₂ | 182.22 | White solid, intermediate in the Hofmann route. |
| Bicyclo[2.2.1]heptane-1,4-dicarbonyl azide | C₉H₁₀N₆O₂ | 234.22 | Potentially explosive intermediate in the Curtius route. |
| Bicyclo[2.2.1]heptane-1,4-diamine | C₇H₁₄N₂ | 126.20 | Oily liquid or low-melting solid, the free base.[8] |
| This compound | C₇H₁₆Cl₂N₂ | 199.12 | White to yellow crystalline solid, the final product. |
VII. References
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References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US3413317A - Bicycloheptane tricarboxylic acids, anhydrides and alkyl esters thereof - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. LabXchange [labxchange.org]
- 7. researchgate.net [researchgate.net]
- 8. Bicyclo[2.2.1]heptane-1,4-diamine | C7H14N2 | CID 18988735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
Welcome to the technical support guide for the purification of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique, conformationally restricted building block.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during purification, ensuring you achieve the desired purity and yield for your critical applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses common problems encountered during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural missteps. The dihydrochloride salt's high polarity and potential for strong hydration can make finding an ideal single-solvent system challenging.
Causality and Solution Workflow:
-
Solvent System Optimization:
-
The Challenge: The target compound is a salt, making it highly soluble in polar solvents like water and alcohols, but poorly soluble in non-polar organic solvents. A single solvent might either dissolve too much product at room temperature (leading to loss in the mother liquor) or require excessively large volumes for dissolution when hot.
-
The Solution: Mixed-Solvent Systems. A mixed-solvent system is often the most effective approach. The goal is to find a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or "anti-solvent").
-
Recommended Starting Points:
-
Methanol/Ether: Dissolve the crude product in a minimal amount of hot methanol. Once fully dissolved, slowly add diethyl ether until a faint, persistent turbidity is observed. Reheat gently to clarify and then allow to cool slowly.
-
Ethanol/Water: For particularly stubborn impurities, a small amount of water can be used to dissolve the salt, followed by the addition of ethanol as the anti-solvent. Be cautious, as excessive water can lead to hydrolysis of other functional groups in more complex molecules.[2]
-
Aqueous Hydrochloric Acid: In some cases, recrystallization from dilute HCl can be effective, especially if the free diamine is a potential impurity.[2]
-
-
-
Procedural Refinements for Yield Maximization:
-
Minimize "Good" Solvent Volume: Use the absolute minimum amount of hot "good" solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.
-
Slow Cooling is Crucial: Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, which encourages the growth of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield of the second crop of crystals.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze a small portion by TLC or NMR. If a significant amount of product is present, a second recrystallization or an alternative purification method for this fraction may be warranted.
-
Issue 2: Persistent Impurities After Purification
Question: Despite multiple purification attempts, I am still observing persistent impurities in my final product. What are these likely to be and how can I remove them?
Answer:
The nature of impurities in this compound often relates to its synthesis, which typically involves the reduction of a dinitro or diazide precursor.[3]
Common Impurities and Removal Strategies:
| Impurity Type | Likely Source | Recommended Purification Strategy |
| Mono-amino intermediate | Incomplete reduction of the precursor | Column Chromatography: A silica gel column using a polar mobile phase (e.g., Dichloromethane/Methanol with a small percentage of ammonium hydroxide) can effectively separate the less polar mono-amino intermediate from the desired diamine. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid solution. The diamine will be protonated and move to the aqueous layer, while the less basic mono-amino compound may remain in the organic layer. Neutralize the aqueous layer and extract the purified diamine. |
| Starting Material (e.g., 1,4-dinitrobicyclo[2.2.1]heptane) | Incomplete reaction | Recrystallization: The starting material is often significantly less polar than the diamine dihydrochloride, making recrystallization from a polar solvent system (as described in Issue 1) highly effective. The starting material will remain in the mother liquor. |
| Solvent Residues | Trapped solvent in the crystal lattice | Drying under High Vacuum: Ensure the purified solid is dried under high vacuum for an extended period, potentially with gentle heating (if the compound is thermally stable). Trituration: Suspend the solid in a solvent in which it is poorly soluble (e.g., diethyl ether or hexanes), stir vigorously, and then filter. This can wash away adsorbed surface impurities and some trapped solvents. |
| By-products from Ring Opening or Rearrangement | Harsh reaction conditions (e.g., strong acid or high temperature) | Advanced Chromatographic Techniques: If standard column chromatography is insufficient, consider preparative HPLC with a suitable column (e.g., C18 for reverse-phase or a polar column for normal-phase). Chemical Derivatization: In some cases, it may be necessary to protect the amines (e.g., as Boc-derivatives), purify the protected compound, and then deprotect to obtain the pure diamine dihydrochloride. |
Workflow for Impurity Identification and Removal:
Caption: Decision workflow for impurity removal.
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: this compound is a hygroscopic solid.[4] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[4][5][6] When handling, work in a glove box or a dry environment to minimize exposure to air and humidity.
Q2: Can I use column chromatography to purify the dihydrochloride salt directly?
A2: Direct chromatography of the dihydrochloride salt on standard silica gel can be challenging due to its high polarity, which can lead to strong adsorption and poor elution. However, it is possible with the right mobile phase. A common approach is to use a polar solvent system like dichloromethane/methanol with a small amount of a basic modifier like ammonium hydroxide or triethylamine. The base neutralizes the acidic sites on the silica and helps to elute the highly polar amine salt. Alternatively, reverse-phase chromatography can be an effective technique.
Q3: My purified product is a yellowish solid, but the literature reports it as white. Is this a cause for concern?
A3: While a pure compound is typically white or colorless, a slight yellow tint is not uncommon and may not necessarily indicate significant impurity.[4] This coloration can sometimes arise from trace amounts of oxidized impurities or by-products from the synthesis. To address this, you can try an additional purification step. Decolorizing with activated carbon during recrystallization can be effective. Dissolve the compound in the hot recrystallization solvent, add a small amount of activated carbon, stir for a few minutes, and then filter the hot solution through celite to remove the carbon before allowing the solution to cool and crystallize.
Q4: What are the key analytical techniques to assess the purity of the final product?
A4: A combination of techniques should be used to confirm the identity and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The spectra should show the correct chemical shifts and integration for the bicyclic structure, and the absence of signals corresponding to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4][7]
-
Elemental Analysis: To determine the percentage of C, H, N, and Cl, which should match the theoretical values for the dihydrochloride salt.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot methanol) in portions while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them thoroughly under high vacuum.
III. References
-
PubChem. Bicyclo[2.2.1]heptane-1,4-diamine. National Center for Biotechnology Information. --INVALID-LINK--
-
Sigma-Aldrich. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL. --INVALID-LINK--
-
Canadian Science Publishing. haloethyl)-1,4-diazabicyclo[2.2.1]heptane dication. --INVALID-LINK--
-
Sigma-Aldrich. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL (Chinese). --INVALID-LINK--
-
CymitQuimica. this compound. --INVALID-LINK--
-
InterContinental Warszawa. this compound. --INVALID-LINK--
-
Achmem. this compound. --INVALID-LINK--
-
Google Patents. Polycyclic diamines. --INVALID-LINK--
-
Benchchem. Bicyclo[2.2.1]heptane-1,3-diamine | CAS 889863-82-5. --INVALID-LINK--
References
- 1. Bicyclo[2.2.1]heptane-1,3-diamine|CAS 889863-82-5 [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. US3347919A - Polycyclic diamines - Google Patents [patents.google.com]
- 4. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 5. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 6. achmem.com [achmem.com]
- 7. This compound [cymitquimica.com]
Technical Support Center: Synthesis and Purification of Bicyclo[2.2.1]heptane Diamines
Welcome to the technical support center for the synthesis and purification of bicyclo[2.2.1]heptane diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for common challenges encountered during the synthesis of these valuable molecules. Drawing upon extensive field experience and established chemical principles, this resource aims to be your comprehensive companion from reaction setup to final product purification.
Introduction to the Challenges
The rigid bicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry and materials science. The introduction of two amino groups onto this structure provides key functionalities for further derivatization, making these diamines highly sought-after building blocks. However, their synthesis is often accompanied by the formation of challenging-to-remove byproducts and isomeric mixtures. This guide will systematically address these issues, providing both the "how" and the "why" behind our recommended protocols.
FAQ and Troubleshooting Guide: Common Synthetic Pathways and Byproduct Removal
We will now explore the most common synthetic routes to bicyclo[2.2.1]heptane diamines and address the specific byproducts associated with each.
Pathway 1: The Diels-Alder Approach followed by Functional Group Transformation
This is a frequently employed strategy that begins with the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile to form a bicyclo[2.2.1]heptene derivative, which is then converted to the diamine.
Caption: General workflow for the synthesis of bicyclo[2.2.1]heptane diamines via a Diels-Alder reaction.
Question 1: My Diels-Alder reaction mixture is messy, containing unreacted starting materials. How do I purify the bicyclo[2.2.1]heptene adduct?
Answer: This is a very common issue. Cyclopentadiene, in particular, is notoriously unstable and readily dimerizes via a Diels-Alder reaction with itself to form dicyclopentadiene.[1] At room temperature, this is an equilibrium process, but the dimer is favored.
Causality: The unreacted starting materials are typically dicyclopentadiene (from the self-reaction of cyclopentadiene) and the dienophile. Dicyclopentadiene must be "cracked" back to the monomeric cyclopentadiene immediately before use by heating, a process known as a retro-Diels-Alder reaction.[1] Incomplete cracking or allowing the cyclopentadiene to stand for too long before use will result in the presence of the dimer in your reaction. Excess dienophile may also be present if the reaction did not go to completion.
Troubleshooting Protocol: Removal of Unreacted Starting Materials
-
Removal of Dicyclopentadiene: If your bicyclo[2.2.1]heptene adduct is thermally stable, fractional distillation under reduced pressure is the most effective method to separate it from the higher-boiling dicyclopentadiene.
-
Removal of Excess Dienophile:
-
Distillation: If the dienophile has a significantly different boiling point from your product, distillation is a viable option.
-
Chromatography: Flash column chromatography on silica gel is a general and effective method for separating the adduct from both dicyclopentadiene and unreacted dienophile. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[2]
-
Washing: If the dienophile has acidic or basic properties, a simple aqueous wash of the organic reaction mixture can be effective. For example, maleic anhydride can be removed by washing with a mild base like sodium bicarbonate solution.
-
Question 2: My final diamine product is a mixture of exo and endo isomers. How can I separate them?
Answer: The separation of exo and endo isomers of bicyclo[2.2.1]heptane diamines is a significant challenge due to their similar physical properties.
Causality: The Diels-Alder reaction often produces a mixture of endo and exo diastereomers. While the endo product is often the kinetic product due to secondary orbital interactions, the exo product can be the thermodynamically more stable isomer.[1] The ratio of these isomers depends on the reaction conditions (temperature, catalyst, etc.). Subsequent functional group transformations to the diamine typically preserve this isomeric ratio.
Troubleshooting Protocol: Isomer Separation
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC has been successfully used to separate enantiomers of related bicyclic amino alcohols, and similar principles can be applied to the diastereomeric diamines.[3][4] Derivatization of the amines with a suitable agent can enhance separation.
-
Column Chromatography on Modified Silica: While standard silica gel chromatography may not be sufficient, modified stationary phases or the use of specific additives in the mobile phase can sometimes improve resolution. This often requires significant methods development.
-
-
Fractional Crystallization of Salts: This is often the most practical and scalable method for separating diastereomeric amines.
-
Principle: The exo and endo diamines will form diastereomeric salts with a chiral acid. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.
-
Protocol:
-
Dissolve the mixture of diamine isomers in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
Add a solution of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) in the same solvent. Often, using a sub-stoichiometric amount of the resolving agent can lead to the precipitation of a highly enriched salt of one diastereomer.
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
To recover the free diamine, treat the purified salt with a base (e.g., NaOH solution) and extract the diamine into an organic solvent.
-
-
| Isomer Type | Separation Method | Key Considerations |
| Exo/Endo Diastereomers | Fractional Crystallization of Salts | Scalable, requires screening of chiral acids and solvents. |
| Preparative HPLC | High resolution, but may be less scalable and more expensive. | |
| Enantiomers | Chiral HPLC | Direct separation of enantiomers. |
| Fractional Crystallization of Diastereomeric Salts | Requires a chiral resolving agent. |
Pathway 2: Hydrogenation of Bicyclo[2.2.1]heptane Dinitriles
This route involves the catalytic hydrogenation of a dinitrile precursor, which can be synthesized from the corresponding bicyclo[2.2.1]heptane dicarboxylic acid or other suitable starting materials.
Caption: Synthesis of bicyclo[2.2.1]heptane diamines via hydrogenation of a dinitrile precursor.
Question 3: My hydrogenation of the dinitrile is producing significant amounts of amide byproducts. How can I avoid this and remove them?
Answer: The formation of amides via the hydrolysis of the nitrile groups is a common side reaction during the hydrogenation of dinitriles, especially if water is present in the reaction medium.[5][6]
Causality: The hydrolysis of a nitrile to an amide can be catalyzed by both acids and bases and can occur at elevated temperatures in the presence of water.[7] Even trace amounts of water in the solvent or on the catalyst can lead to the formation of mono-amide or di-amide byproducts.
Troubleshooting Protocol: Minimizing and Removing Amide Byproducts
Minimizing Amide Formation:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Use a freshly opened or dried solvent and ensure the hydrogenation vessel is free of moisture.
-
Anhydrous Ammonia: Performing the hydrogenation in the presence of anhydrous ammonia can suppress the formation of secondary and tertiary amine byproducts and can also help to minimize water-related side reactions.
Removing Amide Byproducts:
-
Acid-Base Extraction: The basicity of the desired diamine allows for its separation from the neutral or weakly basic amide byproducts.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The diamine will be protonated and move into the aqueous layer, while the amide byproducts will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the diamine.
-
Extract the free diamine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified diamine.
-
-
Distillation: If the diamine is thermally stable, fractional distillation under high vacuum can be effective in separating it from higher-boiling amide byproducts.
Pathway 3: Reductive Amination of Bicyclo[2.2.1]heptane Diones or Keto-amines
This method involves the reaction of a ketone with an amine source in the presence of a reducing agent.
Question 4: My reductive amination is yielding a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
Answer: The higher molecular weight byproduct is likely a tertiary amine, resulting from over-alkylation of the desired diamine.
Causality: In reductive amination, the initially formed primary or secondary amine can sometimes react with another molecule of the starting ketone to form a new imine, which is then reduced to a tertiary amine.[8]
Troubleshooting Protocol: Minimizing Tertiary Amine Formation
-
Control of Stoichiometry: Use a large excess of the aminating agent (e.g., ammonia or a primary amine) to favor the formation of the desired primary or secondary amine.
-
Choice of Reducing Agent: Some reducing agents are more selective than others. Sodium triacetoxyborohydride is often a good choice for reductive aminations as it is milder and can be more selective than reagents like sodium cyanoborohydride.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the over-alkylation reaction more than the desired reaction.
Removal of Tertiary Amine Byproducts:
-
Chromatography: Flash column chromatography is often effective for separating primary/secondary amines from tertiary amines.
-
Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be used.
| Byproduct Type | Formation Pathway | Recommended Removal Method |
| Dicyclopentadiene | Diels-Alder (self-condensation) | Fractional Distillation |
| Unreacted Dienophile | Diels-Alder | Distillation, Chromatography, Aqueous Wash |
| Exo/Endo Diamine Isomers | Diels-Alder | Fractional Crystallization of Salts, HPLC |
| Mono- or Di-amide | Nitrile Hydrogenation | Acid-Base Extraction, Distillation |
| Tertiary Amines | Reductive Amination | Chromatography, Distillation |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
Welcome to the technical support guide for Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this rigid bicyclic diamine into their synthetic workflows. Due to its nature as a dihydrochloride salt, this reagent often presents significant solubility challenges in common organic solvents, which can impede reaction kinetics and overall success.[1]
This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these issues. The advice herein is structured to not only offer solutions but to explain the underlying chemical principles, empowering you to adapt and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in standard organic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN)?
A1: The poor solubility stems from its high lattice energy. This compound is an ionic salt.[1] The strong ionic interactions between the protonated diammonium cations and the chloride anions create a stable crystal lattice. Aprotic and nonpolar organic solvents, such as DCM, THF, or MeCN, are incapable of effectively solvating these ions to overcome the energy required to break down this lattice.[1][2] The principle of "like dissolves like" governs this behavior; the highly polar, charged salt requires a highly polar, protic solvent (like water or methanol) to achieve significant dissolution.[2]
Q2: I observe my reaction stalling or showing very slow conversion. Could this be a solubility issue?
A2: Absolutely. If the this compound remains as a solid suspension, the concentration of the dissolved, reactive species in the solution is extremely low.[3][4] This low concentration is often the rate-limiting factor in the reaction. The reaction is essentially occurring only at the surface of the solid particles, a state known as a heterogeneous reaction.[5][6][7] For many reactions, such as amide couplings, this leads to dramatically reduced reaction rates and incomplete conversions.[8]
Q3: Can I just add more solvent to dissolve it?
A3: While increasing the solvent volume can sometimes help with sparingly soluble materials, it is often an inefficient and impractical solution for highly insoluble salts like this one.[3] You may need impractically large volumes of solvent, which complicates downstream processing, including product isolation and purification. Furthermore, this approach leads to highly dilute reaction conditions, which can also slow down bimolecular reactions. More advanced strategies are typically required.
Q4: Is it necessary to use the dihydrochloride salt? Can I use the free base form instead?
A4: Using the free base form of Bicyclo[2.2.1]heptane-1,4-diamine is a viable strategy and will solve the solubility problem in many organic solvents.[9] The free base is a neutral organic molecule and is significantly less polar than its salt form. However, there are trade-offs to consider:
-
Stability and Handling: The free base may be less stable, more hygroscopic, or more susceptible to oxidation and reaction with atmospheric CO2 than the crystalline, stable dihydrochloride salt.
-
Availability: The dihydrochloride is often the commercially supplied form.[10]
-
Preparation: You would need to perform a separate neutralization and extraction step to generate the free base, which adds time and potential for material loss to your workflow.
Troubleshooting Guides & Protocols
This section details specific, actionable strategies to address solubility issues directly within your reaction setup.
Issue 1: Reagent is Insoluble in the Chosen Aprotic Solvent for an Amide Coupling Reaction
Amide coupling reactions are a common application for diamines, but standard coupling conditions often use solvents like DMF, DCM, or MeCN where the diamine salt is insoluble.[11][12]
Strategy 1.1: In Situ Neutralization and Reaction
This is often the most effective and direct approach. The goal is to generate the soluble free amine directly in the reaction vessel immediately before it is needed.
Causality: By adding a suitable non-nucleophilic organic base, you neutralize the hydrochloride salt. This reaction forms the free diamine, which is soluble in the organic solvent, and a hydrochloride salt of the added base.[8] This allows the now-dissolved diamine to participate effectively in the subsequent coupling reaction.
Detailed Protocol: In Situ Neutralization for Amide Coupling
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add the desired anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN). A slurry or suspension will form.
-
Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Stoichiometry: Use at least 2.2 equivalents to neutralize both hydrochloride salts and to act as the base for the subsequent coupling step. For difficult cases, up to 4-5 equivalents may be beneficial.[12]
-
Observation: Stir the mixture at room temperature. The solids should gradually dissolve as the free amine is formed, resulting in a homogenous solution. This may take 15-60 minutes.
-
-
Coupling Reaction: Once the solution is clear, add your carboxylic acid (1.0 eq. per amine group), the coupling agent (e.g., HATU, HOBt/EDC), and any other necessary reagents.[11]
-
Monitoring: Proceed with the reaction, monitoring by TLC or LC-MS as usual.
| Parameter | Recommendation | Rationale |
| Base | DIPEA or TEA | Non-nucleophilic, strong enough to deprotonate the ammonium salt. |
| Equivalents of Base | 2.2 - 4.0 eq. | Ensures complete neutralization and provides the necessary base for the coupling reaction itself. |
| Solvent | Anhydrous DMF, NMP, DCM | Common solvents for amide coupling that will solubilize the free amine. |
| Pre-Stir Time | 15 - 60 min | Allows sufficient time for the neutralization to complete before adding coupling reagents. |
Strategy 1.2: Employing a Biphasic System with a Phase-Transfer Catalyst (PTC)
This method is useful when your reaction requires an inorganic base or when your other reactants are exclusively soluble in a nonpolar organic phase.
Causality: A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of an anion (e.g., hydroxide or carbonate from an aqueous phase) into the organic phase.[13][14] This anion can then neutralize the diamine hydrochloride at the interface or in the organic phase, liberating the free amine to react. This method keeps the bulk of the inorganic salts out of the organic reaction phase.[15][16]
Detailed Protocol: PTC for Heterogeneous Reactions
-
Setup: In a reaction flask, combine this compound (1.0 eq.), your other organic-soluble reactant, and a suitable nonpolar solvent (e.g., Toluene, Dichloromethane).
-
Aqueous Base: In a separate vessel, prepare a concentrated aqueous solution of an inorganic base (e.g., 50% w/v K₂CO₃).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB or Aliquat 336) to the organic mixture, typically 5-10 mol%.
-
Reaction Initiation: Add the aqueous base solution to the organic mixture.
-
Agitation: Stir the biphasic mixture vigorously. High shear mixing is crucial to maximize the interfacial surface area where the catalysis occurs.
-
Heating: The reaction may require heating to facilitate both the catalytic cycle and the primary reaction. Monitor progress by analyzing aliquots of the organic layer.
Issue 2: Need to Use a Protic Solvent Due to Solubility, but It's Incompatible with Reagents
Sometimes, the only way to dissolve the salt is to use a protic solvent like methanol or water, but these solvents can interfere with sensitive reagents (e.g., acid chlorides, some coupling agents).
Strategy 2.1: Solvent Titration / Co-Solvent System
Causality: This strategy involves dissolving the diamine salt in a minimal amount of a "good" protic solvent (like water or methanol) and then diluting this solution with a larger amount of the "bad" but necessary aprotic reaction solvent.[17] The goal is to find a kinetic sweet spot where the diamine remains in solution long enough to react before it precipitates, while minimizing the concentration of the interfering protic solvent.
Detailed Protocol: Co-Solvent System
-
Initial Dissolution: In a small vial, dissolve the this compound (1.0 eq.) in the absolute minimum volume of a solubilizing protic solvent (e.g., DMSO, NMP, or cautiously, water/methanol).
-
Reaction Setup: In the main reaction flask, dissolve all other reactants in the primary, anhydrous aprotic solvent (e.g., THF, DCM).
-
Slow Addition: Using a syringe pump, add the concentrated solution of the diamine salt to the main reaction flask over an extended period (e.g., 1-4 hours) at the desired reaction temperature.
-
Observation: Monitor the reaction mixture. If precipitation occurs, you may need to slightly increase the proportion of the co-solvent or increase the reaction temperature. The slow addition ensures that the concentration of the dissolved diamine is maintained at a low but steady level, driving the reaction forward without requiring full solubility of the entire charge at once.
Final Checklist for Experimental Design
-
Assess Your Reaction: Is it moisture/protic solvent sensitive?
-
Yes: Prioritize in situ neutralization (Strategy 1.1) or PTC (Strategy 1.2).
-
No: A co-solvent system (Strategy 2.1) or even running the reaction in a polar protic solvent might be possible.
-
-
Base Selection: If using in situ neutralization, is your reaction sensitive to the choice of base?
-
Ensure the base (e.g., TEA, DIPEA) or its resulting hydrochloride salt does not interfere with your desired reaction or purification.
-
-
Temperature: Can the reaction be heated?
-
Increased temperature often improves the solubility of salts and can accelerate slow, heterogeneous reactions. A preliminary solubility test at different temperatures can be highly informative.
-
-
Mixing: For any heterogeneous or biphasic system, is your stirring adequate?
-
Ensure vigorous agitation to maximize the surface area of suspended solids or the interface between liquid phases.
-
By systematically addressing the root cause—the high lattice energy of the salt—and applying these targeted chemical strategies, you can successfully integrate this compound into a wide range of synthetic transformations.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Heterogeneous reaction | Catalysis, Kinetics, Equilibrium | Britannica [britannica.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound [cymitquimica.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Write a short note on amine salt as phase transfer catalyst | Filo [askfilo.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. brainly.in [brainly.in]
- 17. longdom.org [longdom.org]
Storage and handling best practices to prevent degradation of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the best practices for storing and handling Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to safeguard the integrity of your experiments.
Technical Support Center: this compound
This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
What are the fundamental properties of this compound?
Understanding the basic physicochemical properties of a compound is the first step toward proper handling. This compound is a bicyclic amine salt with a rigid cage-like structure, which is foundational to its use in creating specific molecular architectures in drug development and materials science.[1][2]
Data Presentation: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1818847-46-9 | [3][4] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 199.12 g/mol | [3][4] |
| Appearance | White to Yellow Solid | [5] |
| Purity | Typically ≥95% - 97% | [3][5][6] |
| Storage Temperature | 2-8°C | [5] |
| InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N | [4][5] |
What are the ideal storage conditions for this compound?
Proper storage is the most critical factor in preventing degradation. The primary concerns for this compound are moisture and temperature.
The recommended storage temperature is refrigerated at 2-8°C.[5] However, temperature control alone is insufficient. As a dihydrochloride salt of a diamine, this compound is expected to be hygroscopic , meaning it readily absorbs moisture from the atmosphere.[7][8]
Causality Explained: The presence of hydrophilic amine and chloride functional groups makes the molecule susceptible to forming hydrogen bonds with water molecules in the air. This absorbed moisture can initiate chemical degradation and cause physical changes to the solid material.[7]
Data Presentation: Recommended Storage Protocols
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential chemical degradation pathways. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents moisture absorption (hygroscopicity) and potential oxidation. |
| Container | Tightly sealed, preferably amber glass vial or a container with a high moisture barrier. | Prevents exposure to ambient air and humidity; amber glass protects against potential light-induced degradation.[9][10] |
| Location | Use of a desiccator is highly recommended. | Provides an additional layer of protection by maintaining a low-humidity environment.[8] |
My powder has clumped together. What does this mean and can I still use it?
Clumping or caking is a classic physical sign of moisture absorption in hygroscopic compounds.[7] When the powder absorbs water from the air, it can partially dissolve and then re-solidify into an agglomerated mass.
Trustworthiness through Self-Validation: The decision to use clumped material depends entirely on the sensitivity of your application.
-
Inaccurate Concentration: Absorbed water adds to the measured weight, meaning the actual weight of the active compound is less than what the balance shows. This leads to stock solutions with lower-than-intended concentrations.[7]
-
Chemical Degradation: Moisture can act as a reactant, potentially leading to hydrolysis of the amine hydrochloride. This compromises the purity of the material.[7]
Experimental Protocols: Troubleshooting Physical Degradation
| Observation | Potential Cause | Recommended Action |
| Minor Clumping | Minor moisture absorption. | Gently break up clumps with a clean, dry spatula inside a glovebox or low-humidity environment. Use immediately for non-critical applications. For critical work, preparing a stock solution of the entire batch and determining its concentration accurately is a safer approach.[7] |
| Severe Caking / Wet Appearance | Significant moisture absorption. | Do not use for experiments requiring high purity or accurate weighing of the solid. [7] The compound's integrity is likely compromised. Consider ordering a fresh batch and review your storage and handling procedures. |
What is the best-practice workflow for handling and weighing this compound?
Minimizing exposure to the atmosphere is the core principle of handling hygroscopic reagents. An established workflow prevents costly errors and preserves the reagent's integrity.
Mandatory Visualization: Recommended Handling Workflow
Caption: A workflow minimizing atmospheric exposure.
Experimental Protocols: Detailed Weighing Procedure
-
Environment Setup: The ideal method is to perform all manipulations inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). If a glovebox is unavailable, work in an area with the lowest possible humidity and have all equipment ready to minimize exposure time.[7]
-
Temperature Equilibration: Before opening, allow the sealed container of this compound to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Place a weighing boat on an analytical balance and tare it. Quickly open the reagent container, remove the desired amount, and place it on the weighing boat.
-
Resealing: Immediately and securely close the main container.[7] Sealing the cap threads with parafilm provides an extra barrier.
-
Aliquoting (Best Practice): For long-term storage, it is highly advisable to aliquot the bulk powder into smaller, single-use vials under a dry atmosphere. This avoids repeated opening of the main container, which introduces fresh moisture with each use.[7][11]
What are the likely chemical degradation pathways I should be aware of?
While specific degradation studies on this compound are not widely published, we can infer the most probable pathways based on the chemical structure of an amine hydrochloride. The two primary culprits are hydrolysis and oxidation.
Mandatory Visualization: Potential Degradation Pathways
Caption: Primary degradation routes for the compound.
-
Expertise & Experience - The "Why":
-
Hydrolysis: The dihydrochloride salt is in equilibrium with its constituent free diamine and hydrochloric acid. Absorbed water can push this equilibrium, potentially leading to the formation of the free base, which may have different solubility, reactivity, and stability profiles.
-
Oxidation: Tertiary bridgehead amines can be susceptible to oxidation, especially in the presence of light, trace metals, or other contaminants. This can lead to the formation of N-oxides or other oxidized species, which would be impurities in your material.[12]
-
How can I assess the purity and detect degradation of my sample?
If you suspect degradation or need to qualify a new batch, analytical techniques are required. A stability-indicating method can separate the parent compound from any potential impurities or degradants.
Experimental Protocols: General Purity Assessment Workflow
While a specific validated method is proprietary to the manufacturer, a general approach using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is standard practice.[13]
-
Sample Preparation:
-
Carefully prepare a stock solution of your this compound sample in a suitable anhydrous solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a similar solution using a brand new, unopened lot of the compound as a reference standard.
-
-
HPLC-MS/MS Analysis:
-
Technique: Use a Reverse-Phase HPLC method (e.g., C18 column) to separate the compounds based on polarity.
-
Detection: Employ a Mass Spectrometer to detect the parent compound based on its mass-to-charge ratio (m/z). The expected m/z for the dication would be [M]²⁺ or for the monoprotonated species [M+H]⁺.
-
Comparison: Run both the reference standard and your sample under identical conditions. Compare the chromatograms. The presence of significant additional peaks in your sample that are absent in the reference standard indicates the presence of impurities or degradation products.[13]
-
-
Data Interpretation: The mass spectrometer can provide the mass of the impurity peaks, which can help in tentatively identifying the degradation products (e.g., a mass corresponding to the free base or an oxygenated derivative).
For more specialized analysis, such as determining enantiomeric purity if you are working with a chiral version, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent would be the method of choice.[14]
References
- 1. Bicyclo[2.2.1]heptane-1,3-diamine|CAS 889863-82-5 [benchchem.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. This compound [cymitquimica.com]
- 4. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 5. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. aksci.com [aksci.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. degradation product formed: Topics by Science.gov [science.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with Bicyclo[2.2.1]heptane-1,4-diamine
Welcome to the technical support center for optimizing coupling reactions involving Bicyclo[2.2.1]heptane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique structural features of this rigid diamine scaffold. Its bridged, bicyclic structure offers a conformationally constrained backbone, which is highly valuable in medicinal chemistry and materials science for creating precisely oriented molecular architectures. However, this rigidity can also present unique challenges in synthetic chemistry.
This document provides troubleshooting guidance and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Question 1: I am observing very low yields in my amide coupling reaction with a standard carboxylic acid. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with Bicyclo[2.2.1]heptane-1,4-diamine are a common issue, often stemming from a combination of factors related to its unique structure and reactivity.
Underlying Causes:
-
Steric Hindrance: The primary amine groups are located at the bridgehead positions of a rigid bicyclic system. This conformation can create significant steric hindrance, slowing down the approach of the activated carboxylic acid and reducing reaction rates compared to more flexible linear or cyclic diamines.
-
Reduced Nucleophilicity: While the amine groups are primary, their nucleophilicity can be influenced by the rigid scaffold. The fixed geometry might not allow for optimal orbital overlap during the nucleophilic attack on the activated carbonyl group.
-
Poor Solubility: The diamine, particularly in its free base form, may have limited solubility in common aprotic solvents used for coupling reactions (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). This can lead to a heterogeneous reaction mixture and inefficient coupling.
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid to overcome the steric and electronic hurdles presented by the diamine.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Coupling Reagent: For sterically hindered amines, stronger coupling reagents are often necessary.[1]
-
Standard Carbodiimides (DCC, EDC): If you are using DCC or EDC with an additive like HOBt or HOAt, consider switching to a more potent activator.
-
Uronium/Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more effective for challenging couplings.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly well-suited for sterically demanding substrates due to the formation of a highly reactive acyl intermediate.
-
-
Optimize Solvent and Temperature:
-
Solvent Selection: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve the solubility of the diamine.[2] A co-solvent system might also be beneficial.
-
Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or epimerization if your substrates are chiral.
-
-
Adjust Stoichiometry and Addition Order:
-
Reagent Equivalents: Use a slight excess (1.1 to 1.5 equivalents) of both the carboxylic acid and the coupling reagent relative to the diamine.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the Bicyclo[2.2.1]heptane-1,4-diamine. This ensures the activated species is readily available to react.
-
Workflow for Optimizing Amide Coupling:
Caption: Troubleshooting workflow for low-yield amide coupling.
Question 2: My reaction is messy, showing multiple spots on TLC, including a major byproduct. How can I identify and suppress side reactions?
Answer:
The formation of byproducts is a common challenge, especially when forcing a reaction with hindered substrates. The primary side reaction to anticipate is the formation of an N-acylurea byproduct.
Primary Side Reaction:
-
N-Acylurea Formation: This occurs when using carbodiimide-based coupling reagents (like DCC or EDC). The O-acylisourea intermediate, which is formed upon activation of the carboxylic acid, can rearrange to a more stable, but unreactive, N-acylurea if the nucleophilic attack by the amine is slow. The steric hindrance of Bicyclo[2.2.1]heptane-1,4-diamine makes this rearrangement more likely.
Strategies for Suppression:
-
Incorporate an Additive: If you must use a carbodiimide, always include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement, yet still highly reactive towards the amine.
-
Switch to Phosphonium or Uronium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU do not proceed through an O-acylisourea intermediate, thereby avoiding the N-acylurea side reaction pathway.[1] This is a key advantage of these reagents in couplings with valuable or sterically hindered amines.[1]
-
Control Stoichiometry: Avoid using a large excess of the carbodiimide reagent, as this can increase the rate of side reactions.
Data Summary: Coupling Reagent Selection
| Coupling Reagent Class | Common Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC | Inexpensive, widely available | N-acylurea formation, potential for racemization | Simple, unhindered substrates |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | Byproducts can be hard to remove | Peptide synthesis, hindered couplings |
| Uronium/Aminium Salts | HATU, HBTU | Very fast reaction rates, highly effective | More expensive, can be moisture sensitive | Challenging, sterically hindered couplings |
Frequently Asked Questions (FAQs)
Q: Is it better to use the free base or a salt form (e.g., dihydrochloride) of Bicyclo[2.2.1]heptane-1,4-diamine in my reaction?
A: It is almost always necessary to use the free base of the diamine for the coupling reaction. The amine groups must be deprotonated to be nucleophilic. If you are starting with the dihydrochloride salt[3][4], you must add a non-nucleophilic base to liberate the free amine in situ.
-
Recommended Bases: Use a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use at least 2.2 equivalents of the base to neutralize the two hydrochloride equivalents and ensure a slightly basic environment.
-
Protocol: Dissolve the dihydrochloride salt and the carboxylic acid in your chosen solvent (e.g., DMF). Add the base and stir for 5-10 minutes. Then, add your coupling reagent to initiate the reaction.
Q: How can I purify the final coupled product, especially to remove unreacted starting material or urea byproducts?
A: Purification can be challenging due to the polar nature of the diamine scaffold.
-
Aqueous Workup: If your product is sufficiently non-polar, an aqueous workup can be effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted (now protonated) diamine and any amine bases. Then wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt.
-
Chromatography: Column chromatography on silica gel is the most common method.
-
Solvent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. You may need to add a small amount of a basic modifier like ammonium hydroxide (e.g., 1-2%) to the mobile phase to prevent the product from streaking on the silica gel.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be more suitable.
-
Q: What is the expected reactivity difference between the two amine groups?
A: For Bicyclo[2.2.1]heptane-1,4-diamine, the two amine groups are chemically equivalent due to the symmetry of the molecule. However, once the first amine has coupled to form a mono-amide, the electronic properties and steric environment of the second amine will change. The electron-withdrawing nature of the newly formed amide bond will slightly decrease the nucleophilicity of the remaining amine group, potentially making the second coupling step slightly slower than the first. This is usually not significant enough to easily isolate the mono-coupled product unless specific stoichiometric controls are used (i.e., using ≤1 equivalent of the coupling partner).
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling a generic carboxylic acid to Bicyclo[2.2.1]heptane-1,4-diamine.
Materials:
-
Bicyclo[2.2.1]heptane-1,4-diamine (or its dihydrochloride salt)
-
Carboxylic Acid (R-COOH)
-
HATU
-
DIPEA (if starting from the salt)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (2.2 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Activation: Add HATU (2.2 eq.) to the solution and stir for 2 minutes.
-
Base Addition (if applicable): If using the diamine dihydrochloride, add DIPEA (2.5 eq.) and stir for another 2 minutes.
-
Diamine Addition: In a separate vial, dissolve Bicyclo[2.2.1]heptane-1,4-diamine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography as described in the FAQ section.
Logical Flow of the Coupling Protocol:
Caption: Step-by-step protocol for HATU-mediated coupling.
References
Challenges in the scale-up synthesis of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
Technical Support Center: Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant operations. We will address common challenges with scientifically grounded explanations and provide actionable troubleshooting protocols.
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core makes it a valuable scaffold in medicinal chemistry. However, its synthesis, particularly the introduction of the two bridgehead amino groups, presents significant scale-up hurdles. The most common route involves a Hofmann rearrangement of the corresponding dicarboxamide, a reaction notorious for its exothermic nature and potential for side-product formation.[1][2][3][4] This guide provides the in-depth support needed to execute this synthesis safely and efficiently.
Synthetic Workflow Overview
The most established pathway to the target compound begins with the corresponding dicarboxylic acid. The key transformation is the Hofmann rearrangement, which converts the diamide to the diamine by removing two carbonyl groups.[4][5] The final step is the formation of the stable dihydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound?
A1: The primary challenge is managing the Hofmann rearrangement of Bicyclo[2.2.1]heptane-1,4-dicarboxamide. This reaction is highly exothermic and involves hazardous reagents like bromine or sodium hypobromite.[1][2] On a large scale, inadequate heat dissipation can lead to a thermal runaway, causing pressure buildup and the release of toxic gases. Furthermore, controlling the reaction stoichiometry and temperature is critical to prevent the formation of impurities and maximize yield.
Q2: Why is the Hofmann rearrangement used, despite its challenges?
A2: The Hofmann rearrangement is a classic and effective method for converting a primary amide to a primary amine with one fewer carbon atom.[4][5] For the bicyclo[2.2.1]heptane system, it provides a direct route to installing the bridgehead amino groups from a readily accessible dicarboxylic acid precursor. Alternative routes, such as a Curtius or Schmidt rearrangement, also involve hazardous intermediates (acyl azides) and offer similar challenges.[1][2][6]
Q3: Are there safer alternatives to using elemental bromine (Br₂) for the Hofmann rearrangement at scale?
A3: Yes. The in situ generation of sodium hypobromite by reacting bromine with aqueous sodium hydroxide is a standard procedure.[7] An even safer and more controlled approach for large-scale operations is to use commercial sodium hypochlorite (bleach) solution with a catalytic amount of sodium bromide or to use an alkali metal hypochlorite directly.[8] This avoids handling and storing large quantities of volatile and corrosive elemental bromine. Recently, continuous-flow reactors have emerged as a powerful tool to enhance the safety and efficiency of such hazardous reactions.[1][2][9]
Q4: How critical is the purity of the starting Bicyclo[2.2.1]heptane-1,4-dicarboxamide?
A4: It is highly critical. Any unreacted dicarboxylic acid or mono-amide impurity from the amidation step will lead to side reactions and purification difficulties downstream. Acidic impurities can consume the base in the Hofmann rearrangement, leading to incomplete reaction and lower yields. It is imperative to ensure the dicarboxamide is fully converted, dry, and free of residual acids before proceeding.
Troubleshooting Guide
Step 1: Amidation of Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid
Problem: Incomplete conversion to the diamide, resulting in a mixture of starting material, mono-amide, and diamide.
-
Underlying Cause: The conversion of a carboxylic acid to a primary amide typically requires activating the carboxyl group (e.g., forming an acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia or ammonium hydroxide. Incomplete activation or insufficient reaction time can lead to a mixed output. Direct amidation requires high temperatures to drive off water, which can be difficult to achieve completely at scale.
-
Troubleshooting Protocol:
-
Verify Activation: If using an acid chloride route, ensure at least 2.2 equivalents of the activating agent (e.g., SOCl₂) are used to account for any moisture. Monitor the reaction via IR spectroscopy for the disappearance of the broad acid O-H stretch and the appearance of the sharp acid chloride carbonyl stretch.
-
Control Ammonia Addition: When adding the activated di-acid chloride to ammonium hydroxide, maintain the temperature below 10 °C to prevent hydrolysis of the acid chloride back to the carboxylic acid. Ensure vigorous mixing to avoid localized "hot spots."
-
Ensure Purity Before Proceeding: Before moving to the Hofmann rearrangement, test the amide product for purity. A simple test is to dissolve a sample in a suitable solvent and check the pH; any residual acidic starting material will be apparent. The material should be thoroughly dried, as water can interfere with the subsequent step.
-
Step 2: Hofmann Rearrangement of Bicyclo[2.2.1]heptane-1,4-dicarboxamide
This is the most critical step. Success depends on meticulous control over temperature, addition rates, and stoichiometry.
Problem 1: Low yield of the target diamine.
-
Underlying Cause: The intermediate isocyanate formed during the rearrangement is highly reactive.[4][5] It can react with water to form an unstable carbamic acid (which decarboxylates to the desired amine) or with the already-formed product amine to create a urea impurity.[4] Low yields are often due to these side reactions or incomplete initial reaction.
-
Troubleshooting Logic & Protocol:
Caption: Troubleshooting logic for low yield in the Hofmann rearrangement step.
Problem 2: Reaction exotherm is uncontrollable (Thermal Runaway).
-
Underlying Cause: The formation of the N-bromoamide and its subsequent rearrangement are highly exothermic processes.[1][2] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
-
Troubleshooting Protocol:
-
Reactor & Cooling: Use a properly sized jacketed reactor with an efficient cooling system (e.g., glycol coolant). Ensure the system is rated to handle the calculated heat output of the reaction.
-
Controlled Addition: The halogenating agent (e.g., bromine or sodium hypochlorite solution) must be added subsurface via a dosing pump at a slow, controlled rate. The rate should be tied to the internal temperature, i.e., the addition pauses if the temperature exceeds the set limit.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent, although this may impact cycle time and vessel occupancy.
-
Reverse Addition: Consider adding the amide slurry to the cooled hypohalite solution. This can sometimes provide better temperature control as the initial concentration of the reactive species is high and is consumed immediately.
-
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reagent | Br₂ / NaOH | NaOCl / NaOH (aq. solution) | Avoids handling volatile Br₂; easier to dose as a liquid.[8] |
| Temperature | 0 to 5 °C (Ice Bath) | -5 to 5 °C (Jacketed Reactor) | Critical for preventing side reactions and runaway.[10] |
| Addition Time | 15-30 minutes (Dropping Funnel) | 2-4 hours (Dosing Pump) | Rate must be dictated by cooling capacity to manage exotherm. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Essential to ensure homogeneity and prevent localized overheating. |
| Monitoring | Visual, Thermometer | Calibrated Temperature Probe, PLC | Automated control and safety interlocks are non-negotiable. |
Step 3: Dihydrochloride Salt Formation & Purification
Problem: The final product is off-color (yellow/brown) or fails purity specifications.
-
Underlying Cause: Color can be introduced from impurities carried over from the Hofmann rearrangement. Purity failures often relate to residual solvents or the presence of urea byproducts. The dihydrochloride salt's physical properties can also make crystallization challenging.
-
Troubleshooting Protocol:
-
Free Base Wash: Before salt formation, consider washing the ethereal or organic solution of the free diamine with a brine solution to remove water-soluble impurities.
-
Charcoal Treatment: If the color is persistent, a charcoal (activated carbon) treatment of the free base solution or the final product solution before recrystallization can be effective. Use minimal charcoal (e.g., 1-2% w/w) to avoid product loss.
-
Solvent Selection for Crystallization: The choice of solvent for salt formation is critical. Typically, a solution of HCl in an alcohol like isopropanol (IPA) or ethanol is added to a solution of the free base. The resulting salt precipitates.
-
Recrystallization: If the initial precipitation does not yield pure material, recrystallization is necessary. A common system is a mixed solvent like Ethanol/Water or Methanol/IPA. The goal is to dissolve the product in a minimal amount of the primary solvent while hot and then induce crystallization by cooling or adding an anti-solvent.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents. Check for solvent content using ¹H NMR or GC analysis.
-
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Final product is an oil, not a solid | Incorrect HCl stoichiometry (excess or deficit); residual water or solvent preventing crystallization. | Verify the concentration of your HCl solution; ensure the free base solution is anhydrous before adding HCl; try adding a co-solvent (anti-solvent) like MTBE or heptane to induce precipitation. |
| Product is hygroscopic and difficult to handle | Inherent property of the salt, but can be exacerbated by impurities. | Ensure the product is completely dry. Handle and package in a low-humidity environment (e.g., glove box or dry room). |
| Purity by NMR/LCMS shows urea byproduct | Unreacted isocyanate intermediate from Step 2 reacted with the product amine. | Revisit the Hofmann reaction conditions. Ensure rapid and efficient hydrolysis of the isocyanate by quenching into an acidic medium, which protonates the product amine, making it less nucleophilic. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann Rearrangement Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. EP0557519A1 - Process for preparing sulfonamide derivative of norbornane - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Hygroscopic Diamine Hydrochloride Salts
Welcome to the technical support center for handling diamine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.
Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is a significant challenge when working with polar compounds like diamine hydrochloride salts.[1] The presence of highly polar amine and chloride functional groups makes these salts particularly susceptible to moisture absorption. This can lead to a cascade of experimental problems, including inaccurate weighing, caking, altered solubility, and even chemical degradation through hydrolysis.[2][3][4] This guide provides practical solutions and in-depth explanations to help you maintain the integrity of your materials and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise when working with hygroscopic diamine hydrochloride salts.
Q1: Why are diamine hydrochloride salts so hygroscopic?
A: The hygroscopicity of diamine hydrochloride salts stems from their molecular structure. These salts contain protonated amine groups (-NH3+) and chloride anions (Cl-). These ionic and polar groups have a strong affinity for water, which is a highly polar molecule. They readily form hydrogen bonds with water molecules from the atmosphere, effectively pulling moisture from the air and incorporating it into the solid material.[5][6] This process can cause the salt to become damp, cake together, or even dissolve completely in the absorbed water, a phenomenon known as deliquescence.[7][8]
Q2: What are the visual signs that my salt has absorbed moisture?
A: The most common signs of water uptake are physical changes in the material. You may observe:
-
Caking or Clumping: The free-flowing powder becomes a dense, solid mass.[2][9]
-
Change in Appearance: The material may change from a crystalline solid to a damp or pasty substance. In severe cases, it can become a saturated solution or slurry.[8][10]
-
Visible "Tide Marks": On plaster or other porous surfaces, you might see stains where salts have migrated with moisture and recrystallized upon evaporation.[11]
Q3: How exactly does absorbed moisture compromise my experiment?
A: Moisture can invalidate experimental results in several ways:
-
Inaccurate Mass Measurement: The most immediate problem is that you are weighing both your compound and an unknown amount of water. This leads to errors in molar calculations, incorrect stoichiometry, and non-reproducible results.[12][13]
-
Chemical Degradation: Water can act as a reactant. For sensitive molecules, this can lead to hydrolysis, which breaks down your compound and forms impurities.[4][14]
-
Altered Physical Properties: The presence of water can change the solubility, crystal structure, and melting point of the salt, affecting reaction kinetics and downstream processing.[15]
-
Analytical Interference: In techniques like quantitative NMR (qNMR), unaccounted-for water can compromise the accuracy of purity assessments.[12][13]
Q4: I've received a new bottle of a diamine hydrochloride salt. How should I store it?
A: Proper storage is the first line of defense against moisture. Always consult the Safety Data Sheet (SDS) for specific storage recommendations.[8][16] General best practices include:
-
Keep Containers Tightly Sealed: The original container should be sealed securely when not in use.[1][17] Consider using parafilm to create an extra barrier around the lid, especially for long-term storage.[18]
-
Use a Desiccator: For optimal protection, place the sealed container inside a desiccator containing an active drying agent (desiccant) like silica gel, calcium chloride, or a molecular sieve.[2][10][18]
-
Store in a Cool, Dry Place: Avoid storing the material in areas with high humidity or significant temperature fluctuations, which can increase the rate of moisture absorption.[9][17]
-
Consider an Inert Atmosphere: For extremely sensitive compounds, storage inside a nitrogen or argon-filled glove box provides the best protection.
Q5: Can I dry a diamine hydrochloride salt that has already absorbed moisture?
A: Yes, in most cases, absorbed water can be removed. The most common and effective method is drying under vacuum at a slightly elevated temperature.[8][19] However, you must first verify that your specific compound is thermally stable and will not decompose at the required drying temperature. Always check the material's SDS or relevant literature for its melting and decomposition points.[17] Gentle heating in a drying oven is also an option, but vacuum is preferred as it allows for lower temperatures.[1][16]
Troubleshooting Guide: Common Experimental Issues
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Yields or Failure to React | Inaccurate mass of the diamine salt due to absorbed water, leading to incorrect stoichiometry. | 1. Dry the salt thoroughly before use using a validated method (see Protocol 1 ). 2. Weigh the material in a controlled environment (e.g., glove box with low humidity). 3. Perform weighing quickly to minimize air exposure.[1] |
| Reagent Has Caked or Turned into a Slurry | Improper storage in a humid environment or prolonged exposure to atmospheric moisture. | 1. If the material is critical, attempt to dry it using a vacuum oven (see Protocol 1 ).[19] 2. Verify the purity of the dried material (e.g., via NMR or Karl Fischer titration) before use. 3. Review and improve storage procedures immediately (use desiccators, seal containers with parafilm).[18] |
| Difficulty Achieving Complete Dissolution | The presence of water may have altered the salt's crystal form or created a saturated microenvironment that hinders bulk dissolution. | 1. Ensure the salt is completely dry before attempting to dissolve it. 2. Use gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions. |
| Analytical Data (NMR, Titration) Shows Impurities or Lower-Than-Expected Purity | Water content is skewing the mass calculation, or the compound has undergone hydrolysis. | 1. Quantify the water content using Karl Fischer titration. This will allow you to correct for the water mass in your purity calculations. 2. Dry the sample and re-run the analysis to see if the purity profile improves.[10] 3. Check for hydrolysis byproducts in your analytical data. |
Key Experimental Protocols & Workflows
Workflow for Handling a New or Stored Diamine Hydrochloride Salt
The following diagram outlines the decision-making process for handling these sensitive reagents to ensure experimental success.
Caption: Decision workflow for handling hygroscopic salts.
Protocol 1: Drying a Hygroscopic Diamine Hydrochloride Salt
This protocol describes the use of a vacuum oven, which is the preferred method for removing absorbed moisture.
Objective: To remove absorbed water from a hygroscopic salt while minimizing the risk of thermal decomposition.
Materials:
-
Hygroscopic diamine hydrochloride salt
-
Shallow glass container (e.g., crystallization dish or watch glass)
-
Spatula
-
Vacuum oven with temperature control
-
Vacuum source (pump)
-
Desiccator with an active desiccant
Procedure:
-
Pre-check Stability: Before heating any chemical, consult its Safety Data Sheet (SDS) to confirm its melting point and decomposition temperature.[16] Select a drying temperature that is well below these values (e.g., at least 20-30 °C below the melting point).
-
Prepare the Sample: Spread the salt in a thin layer in a shallow glass container. This increases the surface area and facilitates more efficient drying.[16]
-
Load the Oven: Place the container in the vacuum oven.
-
Apply Vacuum: Close the oven door and begin to slowly apply vacuum to avoid disturbing the powder. A pressure below 10 mmHg is generally effective.
-
Apply Heat: Once a stable vacuum is achieved, slowly heat the oven to your pre-determined temperature (e.g., 40-60 °C).
-
Dry for Sufficient Time: Allow the material to dry for several hours (4-24 hours is typical). The optimal time depends on the amount of material and the extent of moisture absorption. For quantitative work, drying to a constant weight is the standard procedure.[16]
-
Cooling Procedure:
-
Turn off the heat and allow the oven to cool to room temperature while still under vacuum .
-
Once cool, slowly and gently vent the oven with a dry, inert gas like nitrogen or argon. Avoid venting with ambient air, as the dry material will rapidly reabsorb moisture.
-
Immediately transfer the container with the dried salt into a desiccator for storage or until it is ready for use.
-
Protocol 2: Best Practices for Weighing Hygroscopic Reagents
Objective: To accurately weigh a hygroscopic compound while minimizing moisture uptake during the process.
Procedure:
-
Temperature Equilibration: Before opening, allow the sealed container of the salt to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder when it is exposed to warmer, moist air.
-
Work Quickly and Efficiently: Prepare everything you need for the transfer before opening the container. The goal is to minimize the time the salt is exposed to the atmosphere.[1]
-
Use Weighing by Difference:
-
Place the sealed container of the salt on the analytical balance and tare it.
-
Remove the container from the balance.
-
Quickly open the container, use a clean spatula to transfer an approximate amount of the salt to your reaction vessel or receiving container.
-
Immediately and securely reseal the stock container.
-
Place the sealed stock container back on the tared balance. The negative reading on the balance is the exact mass of the salt you transferred.
-
-
Controlled Environment (Ideal): If available, perform all handling and weighing inside a glove box with a controlled, low-humidity inert atmosphere (e.g., <10% RH). This is the gold standard for highly sensitive reagents.[10]
Data Summary & Visualization
Comparison of Common Laboratory Drying Methods
| Method | Typical Conditions | Efficiency | Advantages | Limitations / Risks |
| Vacuum Oven | 40-80 °C, <10 mmHg | High | Fast and thorough; allows drying at lower temperatures, reducing decomposition risk. | Requires specialized equipment; risk of thermal decomposition if temperature is too high. |
| Desiccator (Vacuum) | Room Temp, with P₂O₅ or CaCl₂ | Moderate | Simple, no heat required. Good for storage and mild drying. | Slower than oven drying; desiccant requires periodic regeneration/replacement.[18] |
| Drying Over High-Potency Desiccant | Sealed container with desiccant | Low to Moderate | Very simple, protects from further moisture uptake. | Very slow for removing significant amounts of water; may not be sufficient for heavily contaminated material. |
| Inert Gas Flow | Flow of dry N₂ or Ar over sample | Moderate | Can be effective at room temperature; protects against oxidation. | Can be slow; may not be practical for large quantities; consumes gas. |
Causes of Experimental Failure Due to Hygroscopicity
This diagram illustrates the cascading effects of moisture absorption on experimental outcomes.
Caption: Cause-and-effect diagram for hygroscopicity issues.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. blog.vestanutra.com [blog.vestanutra.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hygroscopy - Wikipedia [en.wikipedia.org]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. How to Dry Damp Salt: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. dampsurveyorsltd.com [dampsurveyorsltd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of salt type on hygroscopicity of a new cephalosporin S-3578 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chinaamines.com [chinaamines.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Bicyclo[2.2.1]heptane-1,4-diamine and its 1,3-diamine Isomer for Drug Development
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The rigid bicyclo[2.2.1]heptane framework, a staple in the design of conformationally constrained molecules, has emerged as a valuable bioisostere for aromatic rings, enhancing properties such as aqueous solubility and metabolic stability.[1] Within this class of compounds, the diamine derivatives serve as critical building blocks for the synthesis of a diverse array of therapeutic agents, from enzyme inhibitors to receptor ligands.
This guide provides an in-depth comparison of the reactivity of two key isomers: bicyclo[2.2.1]heptane-1,4-diamine and bicyclo[2.2.1]heptane-1,3-diamine. While direct, side-by-side experimental comparisons in the literature are scarce, this document synthesizes established principles of physical organic chemistry with data from analogous systems to provide a robust predictive analysis for researchers in drug discovery and development.
Structural Distinction: The Bridgehead vs. Non-Bridgehead Amine
The fundamental difference between these two isomers lies in the placement of the amino groups on the bicyclic scaffold, which profoundly influences their steric and electronic properties.
-
Bicyclo[2.2.1]heptane-1,4-diamine possesses two primary amino groups, both situated at bridgehead positions . These carbons are tertiary and are part of the rigid, cage-like structure.
-
Bicyclo[2.2.1]heptane-1,3-diamine , in contrast, has one amine at a bridgehead position (C1) and the other at a non-bridgehead secondary carbon (C3) .
This seemingly subtle variation has significant consequences for the accessibility and reactivity of the lone pair of electrons on the nitrogen atoms.
Caption: Molecular structures of bicyclo[2.2.1]heptane-1,4-diamine and bicyclo[2.2.1]heptane-1,3-diamine.
Comparative Analysis of Reactivity
The reactivity of these diamines can be dissected by considering their basicity (pKa) and nucleophilicity, which are governed by a combination of steric hindrance, hybridization, and electronic effects.
Basicity (pKa)
The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. In bicyclic systems, the geometry of the nitrogen atom and the stability of its conjugate acid are paramount.
-
Bicyclo[2.2.1]heptane-1,4-diamine: Both amino groups are at bridgehead positions. The C-N-C bond angles are constrained by the rigid bicyclic system, leading to a greater p-character in the nitrogen's lone pair orbital. This makes the lone pair more diffuse and less available for protonation. Furthermore, protonation leads to a positively charged ammonium group at a tertiary carbon, which is generally stable. However, the rigid structure can hinder optimal solvation of the resulting conjugate acid.
-
Bicyclo[2.2.1]heptane-1,3-diamine: This isomer presents two distinct basic centers. The bridgehead amine at C1 will exhibit basicity similar to that in the 1,4-isomer. The non-bridgehead amine at C3, being on a secondary carbon, is expected to be more basic. The lone pair on this nitrogen is in a more sp3-like orbital, making it more directional and available for protonation. The resulting ammonium ion is also less sterically encumbered, allowing for more effective solvation.
Based on studies of related diazabicyclic systems, it is anticipated that the first pKa of the 1,3-isomer (protonation of the C3-amine) will be higher than the first pKa of the 1,4-isomer.
| Isomer | Amine Position(s) | Predicted Relative Basicity (pKa1) | Rationale |
| Bicyclo[2.2.1]heptane-1,4-diamine | 1 (bridgehead), 4 (bridgehead) | Lower | Greater p-character of lone pair, potential for reduced solvation of conjugate acid. |
| Bicyclo[2.2.1]heptane-1,3-diamine | 1 (bridgehead), 3 (non-bridgehead) | Higher | The C3-amine has a more available sp3-like lone pair and its conjugate acid is more readily solvated. |
Nucleophilicity
Nucleophilicity is a kinetic parameter that describes the rate at which an amine attacks an electrophilic center. It is influenced by both basicity and steric accessibility.
-
Bicyclo[2.2.1]heptane-1,4-diamine: The bridgehead amines are significantly sterically hindered. The bicyclic framework effectively shields the nitrogen's lone pair from one side, making it challenging for bulky electrophiles to approach. This steric hindrance is a dominant factor in reducing the nucleophilicity of bridgehead amines.[2]
-
Bicyclo[2.2.1]heptane-1,3-diamine: The non-bridgehead amine at the C3 position is considerably more accessible to incoming electrophiles. While the bicyclic scaffold still imposes some steric constraints compared to a simple acyclic amine, it is significantly less hindered than the bridgehead position. The bridgehead amine at C1 will remain a poor nucleophile.
Therefore, in reactions such as acylation, alkylation, or nucleophilic substitution, the 1,3-isomer is expected to react preferentially and at a faster rate at the C3-amine. For the 1,4-isomer, forcing conditions may be required to achieve similar conversions, and the yields may be lower due to the high steric demand.
Implications for Drug Development and Synthetic Strategy
The choice between these two isomers will have a profound impact on the synthetic route and the properties of the final drug candidate.
-
For selective mono-functionalization , the 1,3-isomer is the superior choice. The differential reactivity of the two amino groups allows for selective reaction at the more nucleophilic C3 position under mild conditions, leaving the bridgehead amine available for subsequent transformations.
-
For the synthesis of symmetrical derivatives , where both amino groups are to be reacted, the 1,4-isomer can be used, although it may require more forcing reaction conditions.
-
In the context of creating ligands for metal-based therapeutics , the bite angle and coordination geometry will be drastically different. The 1,4-diamine will act as a rigid, long-span chelator, while the 1,3-isomer will offer a shorter, more flexible chelation motif.
Proposed Experimental Protocols for Direct Comparison
To obtain definitive, quantitative data on the relative reactivity of these isomers, the following experimental workflows are proposed.
Determination of pKa Values
A potentiometric titration can be employed to determine the pKa values of the conjugate acids of both diamines.
References
A Comparative Guide to the Structural Elucidation of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride: The Definitive Role of X-ray Crystallography
Abstract
The rigid bicyclo[2.2.1]heptane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its conformational rigidity and stereochemical precision. Bicyclo[2.2.1]heptane-1,4-diamine, particularly in its dihydrochloride salt form (C₇H₁₆Cl₂N₂), presents a compelling target for structural analysis due to the strategic placement of its amino groups at the bridgehead positions. This guide provides an in-depth, comparative analysis of the methodologies for its structural elucidation, centering on the unparalleled insights offered by single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from crystallization to data analysis, and objectively compare the definitive data from crystallography with spectroscopic and computational alternatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of state-of-the-art structural analysis techniques.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework, also known as the norbornane system, is a highly rigid and sterically defined motif. This rigidity is invaluable in drug design, as it allows for the precise positioning of functional groups in three-dimensional space, thereby minimizing conformational ambiguity upon binding to a biological target. The 1,4-diamine derivative is of particular interest as a rigid scaffold for constructing novel ligands, catalysts, and polymers.[1][2] The dihydrochloride salt form enhances aqueous solubility and crystallinity, making it amenable to various analytical techniques.
Determining the precise solid-state structure of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is crucial for:
-
Validating Molecular Geometry: Confirming bond lengths, bond angles, and torsional angles without the ambiguities of solution-state dynamics.
-
Understanding Intermolecular Interactions: Elucidating the hydrogen-bonding network involving the ammonium groups and chloride counter-ions, which dictates crystal packing and influences physical properties like stability and dissolution rate.
-
Absolute Stereochemical Assignment: Unequivocally determining the absolute configuration in chiral syntheses.
-
Informing Computational Models: Providing an empirical benchmark for validating and refining computational models.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for obtaining a definitive, atomic-resolution three-dimensional structure.[3]
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both theoretical understanding and practical expertise. The following sections detail a robust protocol for the structural analysis of this compound.
Experimental Protocol: Obtaining Diffraction-Quality Crystals
The primary challenge in any crystallographic study is growing a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension).[4] For a highly polar, water-soluble salt like a diamine dihydrochloride, a systematic approach to crystallization is essential.
Step-by-Step Crystallization Protocol:
-
Material Purity Assessment:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Action: Confirm the purity of the starting material (>95%) using NMR spectroscopy and/or mass spectrometry.
-
-
Solvent/Anti-Solvent System Selection:
-
Rationale: The compound should be highly soluble in the primary solvent and poorly soluble in the anti-solvent. The interplay between these two will control the rate of supersaturation.
-
Primary Solvents: Given the dihydrochloride salt nature, polar protic solvents are ideal. Start with deionized water or methanol.
-
Anti-Solvents: Select a miscible, less polar solvent that does not readily dissolve the salt. Isopropanol, acetonitrile, or acetone are excellent candidates.
-
-
Crystallization Method: Slow Vapor Diffusion
-
Rationale: This technique allows for a slow and controlled approach to supersaturation, which is conducive to the growth of well-ordered single crystals rather than a polycrystalline powder.
-
Setup:
-
Prepare a concentrated solution of the diamine dihydrochloride in the primary solvent (e.g., methanol).
-
Place this solution (e.g., 0.5 mL in a small vial) inside a larger, sealed jar containing the anti-solvent (e.g., 5 mL of isopropanol).
-
Over time (days to weeks), the more volatile primary solvent will slowly diffuse out of the inner vial, while the anti-solvent vapor diffuses in, gradually reducing the solubility of the compound and inducing crystallization.
-
-
-
Seeding (Optional):
-
Rationale: If initial experiments yield microcrystals, introducing one as a "seed" into a fresh, saturated solution can promote the growth of a larger, single crystal.[4]
-
The logical flow of the crystallization process is illustrated below.
References
The Rigidity Advantage: How the Steric Constraints of Bicyclo[2.2.1]heptane-1,4-diamine Enhance Binding Affinity
In the intricate dance of molecular recognition, the conformation of a ligand as it approaches its binding target is paramount. Flexible molecules expend considerable entropic energy to adopt the precise orientation required for optimal interaction. This guide delves into the profound influence of steric effects on binding affinity, using the rigid Bicyclo[2.2.1]heptane-1,4-diamine scaffold as a case study. We will objectively compare its performance with more flexible acyclic alternatives, providing the theoretical framework and supporting experimental data for researchers, scientists, and drug development professionals.
The Entropic Penalty: A Core Challenge in Ligand Design
Protein-ligand binding is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. While favorable enthalpic interactions, such as hydrogen bonds and van der Waals forces, are crucial, the entropic component is often a significant hurdle.[1] A flexible ligand in solution exists as a population of numerous, rapidly interconverting conformers. To bind to a receptor, it must freeze into a single, specific "bioactive" conformation. This transition from a disordered state to an ordered one results in a significant loss of conformational entropy, which is energetically unfavorable and can substantially weaken the binding affinity.[2]
One of the most effective strategies to overcome this entropic penalty is through "conformational restriction".[3] By designing ligands with rigid scaffolds, we limit the number of available conformations.[2] This "pre-organization" ensures that the molecule spends more time in a shape that is complementary to the binding site, reducing the entropic cost upon binding and thereby enhancing the overall binding affinity.[4][5]
Bicyclo[2.2.1]heptane-1,4-diamine: A Pre-organized Scaffold
Bicyclo[2.2.1]heptane-1,4-diamine is a saturated organic compound featuring a highly rigid, three-dimensional bicyclic cage structure.[2][6] Its defining characteristic is the fixed spatial relationship between the two primary amine functional groups located at the bridgehead positions (C1 and C4). Unlike a flexible acyclic diamine, such as 1,4-diaminobutane, where the amine groups can freely rotate, the bicyclo[2.2.1]heptane framework locks these functional groups into a specific orientation.
This inherent rigidity is the key to its potential advantage in ligand design. The fixed distance and geometry of the amine groups can be exploited to perfectly match the corresponding interaction points in a receptor's binding pocket, minimizing the need for conformational rearrangement upon binding.
Figure 1: Conformational Freedom and Binding Entropy.
Performance Comparison: Bicyclic vs. Acyclic Ligands
The bicyclic diamide, with its pre-organized structure, consistently showed significantly higher formation constants (a measure of binding affinity) for the metal ions compared to the flexible TMMA.[4] This demonstrates that even without a complex biological receptor, the steric constraints of the bicyclic scaffold lead to a superior binding performance.
| Ligand Type | Target Ion | Log of Formation Constant (log β) | Reference |
| Bicyclic Diamide | Am(III) | Significantly Higher than TMMA | [4] |
| Acyclic Diamide (TMMA) | Am(III) | Baseline | [4] |
| Bicyclic Diamide | Pu(IV) | Significantly Higher than TMMA | [4] |
| Acyclic Diamide (TMMA) | Pu(IV) | Baseline | [4] |
| Bicyclic Diamide | Np(V) | Forms Stronger Complexes than with Am(III) | [4] |
| Acyclic Diamide (TMMA) | Np(V) | Follows established order An(V) < An(III) | [4] |
Table 1: Comparative Binding Affinities of Bicyclic vs. Acyclic Diamides. Note: The original study provides detailed, multi-step formation constants. This table provides a qualitative summary highlighting the superior performance of the pre-organized bicyclic ligand.
The authors concluded that the enhanced affinity of the bicyclic ligand is consistent with its pre-organization, which minimizes the entropic penalty upon complexation with the actinide cations.[4] This principle is directly translatable to drug-receptor interactions, where the same thermodynamic forces are at play.
Experimental Protocols for Determining Binding Affinity
To quantitatively assess the binding affinity of a ligand like Bicyclo[2.2.1]heptane-1,4-diamine or its derivatives, several biophysical techniques are considered gold standards in the field. The choice of method often depends on the nature of the interacting molecules, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics).
Figure 2: General Workflow for Binding Affinity Comparison.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all binding parameters (affinity constant KA, enthalpy ΔH, and stoichiometry n) in a single experiment. From these, the dissociation constant (KD), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated.
Causality: By measuring the heat change, ITC provides a complete thermodynamic profile of the interaction. A smaller entropic penalty for a rigid ligand like a bicyclo[2.2.1]heptane derivative would be directly observable in the calculated ΔS value when compared to a flexible analog.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target receptor (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, HEPES).
-
Prepare a solution of the ligand (e.g., Bicyclo[2.2.1]heptane-1,4-diamine derivative) at a concentration 10-20 times that of the receptor in the identical buffer.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the receptor solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, and discard this data point during analysis.
-
Inject small aliquots (e.g., 2-5 µL) of the ligand into the sample cell at regular intervals (e.g., 150 seconds).
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract KD, ΔH, and stoichiometry (n).
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor surface. It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (KD = koff/kon).
Causality: SPR allows for the detailed study of the kinetics of binding. A pre-organized rigid ligand may exhibit a faster association rate (kon) because it does not need to "waste time" finding the correct conformation to bind.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Choose a sensor chip suitable for immobilizing the receptor (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the purified receptor over the activated surface to immobilize it via covalent linkage.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (ligand) in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface (containing the immobilized receptor) and a reference flow cell (for background subtraction).
-
The SPR instrument records the change in the refractive index at the surface, which is proportional to the mass of analyte bound. This generates association and dissociation curves.
-
-
Data Analysis:
-
Fit the association and dissociation curves for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the rate constants kon and koff.
-
Calculate the equilibrium dissociation constant using the formula KD = koff/kon.
-
Conclusion
The steric constraints imposed by the Bicyclo[2.2.1]heptane-1,4-diamine scaffold offer a distinct thermodynamic advantage in ligand design. By pre-organizing key functional groups into a fixed, bioactive conformation, this rigid framework can significantly reduce the entropic penalty associated with binding to a target receptor. As demonstrated by comparative data from related bicyclic systems, this reduction in conformational freedom can lead to a substantial increase in binding affinity. For researchers in drug discovery, leveraging such rigid scaffolds is a powerful strategy to develop highly potent and selective therapeutic agents. The experimental protocols outlined provide a robust framework for quantitatively validating the impact of these steric effects in any given ligand-receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo[2.2.1]heptane-1,4-diamine | C7H14N2 | CID 18988735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the pharmacological activity of rigid analogues of sympathomimetic catecholamines derived from bicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclic and Acyclic Diamides: Comparison of Their Aqueous Phase Binding Constants with Nd(III), Am(III), Pu(IV), Np(V), Pu(VI) and U(VI) (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Polymers: The Role of Bicyclo[2.2.1]heptane-1,4-diamine in Advancing Polymer Properties
In the relentless pursuit of advanced materials with superior performance, the molecular architecture of constituent monomers plays a pivotal role. For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of the final polymer's characteristics, influencing everything from thermal stability and mechanical strength to solubility and optical clarity. This guide provides an in-depth comparative analysis of polymers synthesized using Bicyclo[2.2.1]heptane-1,4-diamine, a rigid and sterically hindered alicyclic diamine. We will objectively compare its performance against polymers derived from conventional aromatic and linear aliphatic diamines, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Strategic Advantage of Alicyclic Rigidity: Introducing Bicyclo[2.2.1]heptane-1,4-diamine
Bicyclo[2.2.1]heptane-1,4-diamine, with its unique bridged cyclic structure, offers a compelling alternative to traditional diamine monomers. Unlike the planar and rigid nature of aromatic diamines or the flexible conformation of linear aliphatic diamines, the bicycloalkane moiety introduces a three-dimensional, rigid, and non-aromatic segment into the polymer backbone. This distinct structural feature is the cornerstone of the performance benefits observed in the resulting polymers, particularly polyimides and polyamides. The inherent strain and conformational rigidity of the bicycloheptane unit disrupt chain packing, leading to enhanced solubility and optical transparency, while its robust framework contributes to high thermal stability and mechanical integrity.
Performance Benchmarking: A Comparative Analysis
To contextualize the advantages of incorporating Bicyclo[2.2.1]heptane-1,4-diamine, we present a comparative overview of key performance metrics for polyimides synthesized with this alicyclic diamine against those synthesized with representative aromatic (p-phenylenediamine) and linear aliphatic (1,6-hexanediamine) diamines. The data, compiled from various studies, is normalized where possible to facilitate a meaningful comparison. It is important to note that direct comparisons can be influenced by the choice of dianhydride and the specific polymerization conditions.
Thermal Properties
The thermal stability of a polymer is paramount for applications in demanding environments. Key metrics include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which signifies the onset of thermal degradation.
| Diamine Monomer | Dianhydride | Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Reference |
| Bicyclo[2.2.1]heptane-1,4-diamine | Various Alicyclic | Polyimide | > 280 | > 450 (in N2) | [1] |
| p-Phenylenediamine | Various Aromatic | Polyimide | 290 - 332 | 428 - 539 (in N2) | [2] |
| m-Phenylenediamine | Various Aromatic | Polyimide | 228 - 332 | 428 - 539 (in N2) | [2] |
| 1,6-Hexanediamine | BPADA | Polyimide | 125 | 515 | [3] |
Analysis: Polymers derived from Bicyclo[2.2.1]heptane-1,4-diamine exhibit high glass transition temperatures, a direct consequence of the rigid bicyclic structure restricting segmental motion.[1] While aromatic polyimides also demonstrate excellent thermal stability due to the inherent rigidity of the aromatic rings, the incorporation of the bicycloheptane unit achieves comparable or superior performance without the coloration issues often associated with aromatic systems.[2][4] The introduction of flexible linear aliphatic diamines like 1,6-hexanediamine tends to lower the glass transition temperature, although the decomposition temperature can remain high.[3]
Mechanical Properties
The mechanical integrity of a polymer is crucial for its structural applications. Tensile modulus and tensile strength are key indicators of a material's stiffness and strength, respectively.
| Diamine Monomer | Dianhydride | Polymer Type | Tensile Modulus (GPa) | Tensile Strength (MPa) | Reference |
| Bis(aminomethyl)bicyclo[2.2.1]heptane | BHDA | Polyimide | 2.05 | 52 | |
| Aromatic Diamines | Various Aromatic | Polyamide | 2.7 - 3.2 | up to 115 | [5] |
| 1,6-Hexanediamine | Terephthaloyl chloride | Polyamide | - | 70 |
Analysis: The rigid bicycloheptane structure contributes to a high tensile modulus in the resulting polymers. Aromatic polyamides are renowned for their exceptional mechanical strength and stiffness.[5] While the tensile strength of the bicycloheptane-based polyimide in the provided example is moderate, it is important to consider that the properties can be significantly tuned by the choice of the dianhydride comonomer. The mechanical properties of polymers from linear aliphatic diamines are generally lower than their aromatic or alicyclic counterparts.
Optical Properties
For applications in optics and flexible displays, high transparency and a low refractive index are critical. The incorporation of non-aromatic, sterically hindered units is a key strategy to achieve these properties.
| Diamine Monomer | Dianhydride | Polymer Type | Cutoff Wavelength (nm) | Transparency (% at 550 nm) | Refractive Index | Reference |
| Bis(aminomethyl)bicyclo[2.2.1]heptane | Various Alicyclic | Polyimide | ~230 | > 95% | ~1.53 - 1.55 | [6] |
| m-Phenylenediamine based | 6FDA | Polyimide | 338 - 376 | 76 - 89% (at 450 nm) | - | [2] |
Analysis: Fully alicyclic polyimides derived from bicycloheptane-based diamines exhibit excellent optical transparency with very low cutoff wavelengths, rendering them essentially colorless.[7][6] This is a significant advantage over aromatic polyimides, which often exhibit yellowing due to charge-transfer complex formation between the aromatic rings. The bulky and non-planar structure of the bicycloheptane unit disrupts these interactions, leading to superior optical properties.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and validation of these findings, this section provides detailed, step-by-step methodologies for the synthesis and characterization of polyimides, which are a primary application for Bicyclo[2.2.1]heptane-1,4-diamine.
Polyimide Synthesis via a Two-Step Polycondensation
This is the most common method for preparing high-molecular-weight polyimides, involving the formation of a soluble poly(amic acid) precursor followed by cyclodehydration.[8]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the diamine monomer (e.g., Bicyclo[2.2.1]heptane-1,4-diamine).
-
Add a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to dissolve the diamine completely. The choice of solvent is critical as it must keep both the monomers and the resulting poly(amic acid) in solution.[8]
-
Slowly add an equimolar amount of the solid dianhydride monomer to the stirred solution at room temperature. The slow addition is crucial to control the exothermic reaction and prevent gelation.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a high-molecular-weight poly(amic acid). The viscosity of the solution will increase significantly.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass plate or other suitable substrate.
-
Heat the cast film in a vacuum oven through a staged heating process, for example: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour. This gradual heating profile allows for the controlled removal of the solvent and water formed during imidization, preventing the formation of voids in the final film.[9]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at room temperature.[10]
-
Stir the mixture for several hours to complete the cyclization to the polyimide.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol, filter the polymer, wash it thoroughly, and dry it in a vacuum oven.
-
Experimental Workflow for Polyimide Synthesis
Caption: A schematic workflow of the two-step polyimide synthesis process.
Polymer Characterization Techniques
The performance of the synthesized polymers should be rigorously evaluated using standard characterization techniques.
-
Thermal Analysis:
-
Mechanical Testing:
-
Tensile Testing: To measure the tensile modulus, tensile strength, and elongation at break of polymer films according to ASTM standards.
-
-
Spectroscopic and Structural Analysis:
-
Optical Properties:
-
UV-Vis Spectroscopy: To determine the cutoff wavelength and optical transparency of the polymer films.
-
Refractometry: To measure the refractive index of the polymer films.
-
Logical Relationship of Polymer Structure and Properties
Caption: Influence of diamine structure on key polymer properties.
Conclusion: A Versatile Building Block for Next-Generation Polymers
The incorporation of Bicyclo[2.2.1]heptane-1,4-diamine into polymer backbones presents a compelling strategy for the development of high-performance materials. Its unique rigid, alicyclic structure provides a distinct set of properties that bridge the gap between traditional aromatic and aliphatic monomers. Polymers synthesized with this diamine exhibit an attractive combination of high thermal stability, good mechanical properties, and outstanding optical transparency. For researchers and professionals in fields demanding advanced materials, Bicyclo[2.2.1]heptane-1,4-diamine offers a versatile and powerful tool to tailor polymer properties for a wide range of applications, from flexible electronics and optical films to high-temperature composites and membranes. The experimental protocols and comparative data provided in this guide serve as a foundational resource for the exploration and application of this promising monomer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. Chemically imidized semi-alicyclic polyimides: the effect of catalyst type and imidization temperature | springerprofessional.de [springerprofessional.de]
- 11. azom.com [azom.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride for High-Performance Polymer Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of diamine monomers is a critical decision that dictates the ultimate performance of high-performance polymers. This guide provides an in-depth technical comparison of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride against two established cycloaliphatic diamines: 1,4-Diaminocyclohexane and Isophorone Diamine. By examining their intrinsic properties through a Certificate of Analysis (COA) lens and exploring their impact on the thermal and mechanical characteristics of resulting polymers, this document serves as a practical resource for informed monomer selection.
Introduction to Rigid Diamines in Polymer Chemistry
The architecture of a diamine monomer is a fundamental determinant of the macroscopic properties of polymers such as polyamides and epoxy resins. The incorporation of rigid aliphatic or cycloaliphatic diamines can significantly enhance thermal stability, mechanical strength, and chemical resistance. Bicyclo[2.2.1]heptane-1,4-diamine, with its bridged bicyclic structure, offers a unique conformational rigidity that can impart desirable characteristics to advanced materials. This guide will delve into a comparative analysis of this promising monomer.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is the foundational document for assessing the quality and purity of a chemical substance. Below is a comparative table summarizing the typical specifications for this compound and its alternatives.
| Parameter | This compound | 1,4-Diaminocyclohexane | Isophorone Diamine |
| CAS Number | 1818847-46-9[1] | 3114-70-3 (mixture of isomers), 2615-25-0 (trans) | 2855-13-2[2][3] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | C₆H₁₄N₂ | C₁₀H₂₂N₂ |
| Molecular Weight | 199.12 g/mol [1] | 114.19 g/mol | 170.30 g/mol [3] |
| Appearance | White to yellow solid | Colorless to pale yellow solid | Colorless to pale yellow liquid[2] |
| Purity (Typical) | ≥95% | ≥98.0% (GC) | ≥98.0% (GC, isomers)[3] |
| Melting Point | Not readily available | 68-72 °C (trans-isomer) | 10 °C |
| Boiling Point | Not readily available | 197 °C (lit.) | Not readily available |
| Solubility | Soluble in water | Soluble in water and various organic solvents | Good solubility in water and organic solvents[2] |
Note: The dihydrochloride form of Bicyclo[2.2.1]heptane-1,4-diamine will have different solubility and reactivity characteristics compared to its free amine form. Neutralization is required before its use in most polymerization reactions.
Performance in High-Performance Polymers: A Comparative Analysis
The rigid and sterically hindered nature of Bicyclo[2.2.1]heptane-1,4-diamine is anticipated to influence the properties of polymers in several key ways compared to the more flexible 1,4-diaminocyclohexane and the asymmetrically substituted isophorone diamine.
Polyamide Synthesis
In polyamide synthesis, the diamine structure directly affects the polymer's thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as its mechanical strength.
Expected Performance:
-
Bicyclo[2.2.1]heptane-1,4-diamine: The rigid, bridged structure is expected to produce polyamides with high glass transition temperatures and excellent thermal stability. The steric hindrance may, however, necessitate more forcing reaction conditions for polymerization.
-
1,4-Diaminocyclohexane: This diamine, particularly the trans-isomer, imparts a high degree of symmetry and regularity to the polymer chain, leading to semi-crystalline polyamides with good mechanical properties.
-
Isophorone Diamine: The asymmetric structure of isophorone diamine can disrupt chain packing, leading to amorphous polyamides with good solubility and adhesive properties.
Epoxy Resin Curing
As a curing agent for epoxy resins, the diamine's structure influences the cross-linking density, glass transition temperature, and the final mechanical and chemical resistance of the cured thermoset.
Expected Performance:
-
Bicyclo[2.2.1]heptane-1,4-diamine: The rigid structure is anticipated to create a highly cross-linked network, resulting in a cured epoxy with a high Tg, excellent chemical resistance, and high modulus.
-
1,4-Diaminocyclohexane: This curing agent typically yields epoxy thermosets with good thermal and mechanical properties.
-
Isophorone Diamine: Known for producing cured epoxies with good color stability, chemical resistance, and adhesion.[4]
Supporting Experimental Data: A Comparative Framework
While direct comparative experimental data for Bicyclo[2.2.1]heptane-1,4-diamine is limited in publicly available literature, we can infer its performance based on studies of polymers derived from structurally similar rigid diamines. The following tables outline the expected trends in thermal and mechanical properties.
Table 2: Predicted Thermal Properties of Polyamides
| Diamine | Expected Glass Transition Temp. (Tg) | Expected Thermal Decomposition Temp. (Td) |
| Bicyclo[2.2.1]heptane-1,4-diamine | Very High | High |
| 1,4-Diaminocyclohexane | High | Moderate to High |
| Isophorone Diamine | Moderate | Moderate |
Table 3: Predicted Mechanical Properties of Cured Epoxy Resins
| Diamine Curing Agent | Expected Tensile Strength | Expected Flexural Modulus |
| Bicyclo[2.2.1]heptane-1,4-diamine | High | Very High |
| 1,4-Diaminocyclohexane | High | High |
| Isophorone Diamine | Moderate to High | Moderate to High |
Experimental Protocols
To validate the performance of these diamines, the following standardized experimental protocols are recommended.
Polyamide Synthesis (Solution Polycondensation)
-
Monomer Preparation: In a nitrogen-purged reaction vessel, dissolve equimolar amounts of the diamine (e.g., Bicyclo[2.2.1]heptane-1,4-diamine, neutralized from its dihydrochloride salt) and a diacid chloride (e.g., terephthaloyl chloride) in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone).
-
Polymerization: Stir the reaction mixture at room temperature for 2-4 hours, then heat to 80-100°C for an additional 4-6 hours to ensure complete polymerization.
-
Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification and Drying: Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80-100°C to a constant weight.
Epoxy Resin Curing
-
Formulation: Stoichiometrically mix the diamine curing agent with a liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold and cure according to a defined temperature profile (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Post-Curing: Allow the cured samples to cool slowly to room temperature before demolding.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. A typical heating rate is 10 °C/min under a nitrogen atmosphere.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers. A typical heating rate is 10 °C/min under a nitrogen or air atmosphere.
-
Mechanical Testing: To measure tensile strength, flexural modulus, and other mechanical properties of the cured epoxy resins according to relevant ASTM standards.
Conclusion
This compound presents a compelling option for the synthesis of high-performance polymers where high thermal stability and mechanical rigidity are paramount. Its bridged bicyclic structure is expected to impart superior properties compared to more conventional cycloaliphatic diamines like 1,4-diaminocyclohexane and isophorone diamine. However, its dihydrochloride form necessitates a neutralization step prior to use, and its steric hindrance may require optimization of polymerization conditions. For applications demanding the utmost in thermal and mechanical performance, Bicyclo[2.2.1]heptane-1,4-diamine warrants strong consideration and further experimental evaluation.
References
The Bicyclic Advantage: A Comparative Guide to the Efficacy of Bicyclo[2.2.1]heptane-Based Compounds Versus Monocyclic Analogues in Biological Assays
In the intricate world of drug discovery, the architecture of a molecule is paramount. The subtle interplay of shape, rigidity, and functionality dictates its interaction with biological targets and its ultimate therapeutic efficacy. For decades, medicinal chemists have sought scaffolds that can confer advantageous properties upon a lead compound. Among these, the bicyclo[2.2.1]heptane system, also known as the norbornane scaffold, has emerged as a compelling structural motif. Its rigid, three-dimensional framework offers a distinct advantage over more flexible monocyclic analogues, often translating to enhanced potency, selectivity, and improved pharmacokinetic profiles.
This guide provides an in-depth technical comparison of bicyclo[2.2.1]heptane-based compounds and their monocyclic counterparts. We will delve into the fundamental principles that underpin the "bicyclic advantage," supported by experimental data from a range of biological assays. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their own discovery programs.
The Principle of Pre-organization: Why Rigidity Matters
The enhanced efficacy of bicyclo[2.2.1]heptane-containing molecules can often be attributed to the principle of pre-organization. Flexible molecules, such as those based on cyclohexane or cyclopentane, exist in a multitude of conformations in solution. For a productive interaction with a biological target, the molecule must adopt a specific, "bioactive" conformation. The energetic cost of transitioning from a disordered state to this ordered, bound state is known as the entropic penalty.
The rigid bicyclo[2.2.1]heptane scaffold significantly reduces this entropic penalty. By locking the molecule into a more defined three-dimensional shape, the bioactive conformation is often more readily accessible, leading to a more favorable binding free energy. This inherent rigidity can translate to a number of observable benefits in biological assays.
Comparative Analysis in Biological Assays
The theoretical advantages of the bicyclo[2.2.1]heptane scaffold are borne out in a variety of experimental contexts. Here, we compare its performance against monocyclic analogues across key drug discovery parameters.
Target Affinity and Potency
The pre-organization of a bicyclic compound can lead to a significant increase in binding affinity and, consequently, potency. By presenting key functional groups in a more optimal orientation for interaction with a target's binding site, the enthalpic gains of binding are maximized.
A compelling example can be found in the development of inhibitors for various enzymes and receptors. While direct side-by-side comparisons of bicyclo[2.2.1]heptane small molecules with their exact monocyclic analogues are not always prevalent in the literature, the principles are well-illustrated in studies of constrained peptides. For instance, the conversion of a monocyclic peptide into a bicyclic analogue has been shown to result in a 60-fold increase in potency for the Grb2 SH2 domain.[1] This dramatic improvement is largely attributed to the reduction in conformational flexibility, which is a core feature of the bicyclo[2.2.1]heptane system.
| Metric | Bicyclo[2.2.1]heptane Derivative | Monocyclic Analogue | Fold Improvement | Target | Reference |
| Potency (IC50/Ki) | Lower nM range | Higher nM to µM range | Often >10-fold | Various enzymes and receptors | [1] |
Note: This table represents a generalized trend. Specific values are highly dependent on the target and the specific compounds being compared.
Selectivity
The well-defined spatial arrangement of substituents on a bicyclo[2.2.1]heptane scaffold can also lead to enhanced selectivity. By presenting a more precise "molecular handshake" to the intended target, off-target interactions with other proteins, which may have slightly different binding pocket geometries, can be minimized. This is a critical aspect of drug design, as improved selectivity often translates to a better safety profile with fewer side effects. For example, the rigid structure of bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides has been instrumental in achieving high selectivity for the CXCR2 receptor over the highly homologous CXCR1 receptor.[2]
Metabolic Stability
The metabolic stability of a drug candidate is a crucial determinant of its in vivo half-life and overall exposure. The bicyclo[2.2.1]heptane core is often more resistant to metabolic degradation compared to more flexible monocyclic rings. The rigid structure can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, to susceptible sites on the molecule. Furthermore, the absence of readily abstractable hydrogens at certain positions can prevent metabolic oxidation.
| Metric | Bicyclo[2.2.1]heptane Derivative | Monocyclic Analogue | Observation | Reference |
| In vitro half-life (microsomes) | Longer | Shorter | Bicyclic scaffold can protect metabolically liable groups. | [2] |
| In vivo clearance | Lower | Higher | Improved metabolic stability leads to reduced clearance. | [2] |
Cell Permeability
The ability of a compound to cross cell membranes is essential for targeting intracellular proteins. While hydrophobicity plays a significant role, the conformational properties of a molecule are also critical. Studies on bicyclic peptoids have demonstrated superior cellular uptake efficiency compared to their linear counterparts.[3] The rigid, globular shape of bicyclic systems can facilitate passage through the lipid bilayer, potentially through mechanisms that are less favorable for flexible molecules.
Experimental Workflows
To empirically validate the advantages of a bicyclo[2.2.1]heptane-based compound over a monocyclic analogue, a series of well-defined in vitro assays are essential.
In Vitro Enzyme Inhibition Assay
This assay is fundamental for determining the potency of a compound against a purified enzyme.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Protocol:
-
Preparation: Prepare solutions of the purified enzyme, substrate, and test compounds (both bicyclic and monocyclic analogues) in a suitable assay buffer.
-
Pre-incubation: In a microplate, add the enzyme solution to wells containing serial dilutions of the test compounds or vehicle control. Allow to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence, or luminescence) that is proportional to product formation.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value for each compound.
Cell-Based Assay for Target Engagement
To assess the activity of compounds in a more physiologically relevant context, cell-based assays are employed.
References
A Comparative Guide to the Physicochemical Properties of Bicyclo[2.2.1]heptane Diamine Isomers for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of molecular scaffolds is paramount to designing effective therapeutics. The rigid bicyclo[2.2.1]heptane (also known as norbornane) framework, when functionalized with two amino groups, presents a fascinating case study in how stereochemistry dictates a molecule's behavior. The spatial arrangement of the diamine functionalities on this constrained bicyclic system gives rise to a diverse family of isomers, each with a unique set of properties that can significantly impact its suitability as a pharmaceutical building block.
This guide provides an in-depth comparison of the key physicochemical properties of various bicyclo[2.2.1]heptane diamine isomers, including their basicity (pKa), lipophilicity (logP), solubility, and melting points. By understanding the principles that govern these differences, researchers can make more informed decisions in the selection and design of novel chemical entities.
The Critical Role of Stereochemistry in a Rigid Scaffold
The bicyclo[2.2.1]heptane core is a bridged bicyclic system that locks the substituents into relatively fixed spatial orientations. This conformational rigidity is a double-edged sword in drug design. On one hand, it can pre-organize functional groups for optimal interaction with a biological target, potentially increasing potency and selectivity. On the other hand, the lack of conformational flexibility means that the initial choice of isomer is critical, as the molecule cannot readily adapt its shape.
The primary factors influencing the physicochemical properties of bicyclo[2.2.1]heptane diamine isomers are:
-
Positional Isomerism: The location of the two amino groups on the bicyclic frame (e.g., 1,4-, 2,3-, 2,5-, 2,6-, or 2,7-).
-
Stereoisomerism: The relative orientation of the amino groups (e.g., exo vs. endo, syn vs. anti).
These structural variations lead to differences in intramolecular interactions, molecular symmetry, and the ability to engage in intermolecular interactions, all of which manifest in distinct physicochemical profiles.
Basicity (pKa): A Tale of Two Amines
The basicity of the amino groups, quantified by their pKa values, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a diamine, two pKa values describe the successive protonation events. The proximity and relative orientation of the two nitrogen atoms in the rigid bicyclo[2.2.1]heptane framework lead to significant differences in their basicities compared to simple aliphatic amines. This is primarily due to:
-
Through-Space Interactions: Electrostatic repulsion between the two positively charged ammonium groups after the first protonation. This effect is highly dependent on the distance between the nitrogen atoms.
-
Through-Bond Inductive Effects: The electron-withdrawing effect of one protonated amino group influences the basicity of the other.
-
Intramolecular Hydrogen Bonding: In certain stereoisomers, a hydrogen bond can form between a protonated amino group and the lone pair of the other, stabilizing the monoprotonated species and affecting the pKa values.
Predicted pKa Values of Bicyclo[2.2.1]heptane Diamine Isomers
| Isomer | Predicted pKa1 | Predicted pKa2 | Rationale for Predicted Differences |
| 2,3-diamino | ~10-11 | ~6-7 | Close proximity of the amino groups leads to a significant drop in the second pKa due to electrostatic repulsion. |
| 2,5-diamino | ~10-11 | ~8-9 | The amino groups are further apart than in the 2,3-isomer, reducing the electrostatic repulsion and resulting in a smaller ΔpKa. |
| 2,6-diamino | ~10-11 | ~8-9 | Similar to the 2,5-isomer, the increased distance between the amino groups minimizes repulsive interactions. |
| 1,4-diamino | ~10-11 | ~9-10 | The bridgehead positions place the amino groups at a significant distance, leading to minimal interaction and a small ΔpKa. |
Note: These are estimated values based on general principles of amine basicity and studies on related bicyclic diamines. Experimental values may vary.
The exo versus endo orientation of the amino groups can also subtly influence basicity. Endo substituents can be more sterically hindered, which may affect their solvation and, consequently, their basicity.
Lipophilicity (logP/logD): Navigating the Hydrophilic-Lipophilic Balance
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's ability to cross biological membranes. The rigid, aliphatic bicyclo[2.2.1]heptane skeleton is inherently lipophilic. The introduction of two polar amino groups significantly reduces this lipophilicity. The overall logP of the diamine isomers is influenced by the extent to which the polar amino groups are "exposed" or can be shielded by the nonpolar hydrocarbon framework.
Computed XLogP3 Values for Bicyclo[2.2.1]heptane Diamine Isomers
| Isomer | Computed XLogP3 |
| 1,4-diaminobicyclo[2.2.1]heptane | -0.6 |
| trans-2,3-diaminobicyclo[2.2.1]heptane | -0.4 |
| 2,5-diaminobicyclo[2.2.1]heptane | -0.4 |
| 2,6-diaminobicyclo[2.2.1]heptane | -0.4 |
Source: PubChem
The computed XLogP3 values for several isomers are quite similar, suggesting that the positional isomerism in these cases may have a modest impact on the overall lipophilicity. However, it is important to note that these are calculated values and experimental determination is necessary for definitive comparison. Stereoisomerism (exo vs. endo) can also play a role. For instance, an isomer that can form an intramolecular hydrogen bond might present a less polar surface to the solvent, potentially leading to a higher logP.
Melting Point and Solubility: The Influence of Crystal Packing
The melting point and aqueous solubility of a compound are intrinsically linked to the strength of its crystal lattice. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points and lower solubilities.[1] The different shapes and symmetries of the bicyclo[2.2.1]heptane diamine isomers can therefore have a profound impact on these properties.
-
Symmetry: Highly symmetrical isomers, such as the 1,4-diamine, may exhibit higher melting points due to more ordered crystal packing.
-
Intermolecular Hydrogen Bonding: The ability of the diamine isomers to form extensive intermolecular hydrogen bonding networks in the solid state will increase the lattice energy, leading to higher melting points. Isomers where the amino groups are more sterically accessible may form stronger and more extensive hydrogen bond networks.
-
Stereoisomerism: Cis and trans isomers, as well as exo and endo isomers, will have different molecular shapes, affecting how they pack in a crystal.[1] Generally, the more compact and symmetrical the molecule, the higher the melting point and lower the solubility.
While a comprehensive experimental dataset is not available, it is a well-established principle that stereoisomers can have significantly different physical properties due to these packing effects. For example, in a related system, the melting point of cis-1,2-diaminocyclohexane is significantly different from its trans counterpart.
Experimental Protocols for Physicochemical Property Determination
To empower researchers to generate their own comparative data, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the diamine with a strong acid and monitoring the pH. The pKa values correspond to the pH at the half-equivalence points.
Protocol:
-
Solution Preparation: Prepare a ~0.01 M solution of the bicyclo[2.2.1]heptane diamine isomer in deionized water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously. Immerse a calibrated pH electrode in the solution.
-
Titration: Add standardized ~0.1 M HCl solution in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The two inflection points in the titration curve correspond to the two pKa values. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and measuring the concentration in each phase.[2][3]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.
-
Sample Preparation: Prepare a stock solution of the diamine isomer in the pre-saturated n-octanol.
-
Partitioning: In a screw-cap tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the tube for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the diamine isomer using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
This protocol determines the thermodynamic solubility of the compound in an aqueous buffer.[4]
Protocol:
-
Buffer Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Sample Addition: Add an excess amount of the solid diamine isomer to a vial containing a known volume of the buffer.
-
Equilibration: Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved diamine in the filtrate using a calibrated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at that pH and temperature.
Conclusion and Future Directions
The bicyclo[2.2.1]heptane diamine scaffold offers a rich platform for the design of conformationally constrained molecules. The choice of isomer has a profound impact on the key physicochemical properties that govern a molecule's drug-like characteristics. While a complete experimental dataset for all isomers is not yet available, the principles outlined in this guide provide a framework for understanding and predicting the behavior of these compounds.
As a Senior Application Scientist, I strongly encourage researchers working with these scaffolds to perform the straightforward experimental determinations of pKa, logD, and solubility for their specific isomers of interest. This empirical data is invaluable for building accurate structure-property relationships and will ultimately accelerate the drug discovery and development process. Future work in this area should focus on the systematic synthesis and characterization of a comprehensive library of bicyclo[2.2.1]heptane diamine isomers to create a publicly available database of their physicochemical properties. This would be an invaluable resource for the medicinal chemistry community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
As researchers and innovators in the pharmaceutical landscape, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride, a valuable building block in synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, field-tested protocol for its safe and compliant disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to ensure that safety protocols are not just followed, but understood, creating a self-validating system of laboratory safety.
Part 1: Hazard Profile and Core Disposal Principles
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with specific hazards that directly inform our disposal strategy.
Core Principle: Based on its hazard profile, this compound and its containers must be treated as hazardous waste.[1][2] Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal waste.[1][3] The guiding precautionary statement is P501: "Dispose of contents/container to an approved waste disposal plant."[1][2][4][5]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Code | Description | Rationale for Disposal Protocol |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Prevents contamination of water sources and harm to wildlife if landfilled improperly. |
| Skin Irritation | H315 | Causes skin irritation. | Contaminated containers or residual solids pose a contact hazard to waste handlers. |
| Eye Irritation | H319 | Causes serious eye irritation. | Requires careful handling and decontamination of all equipment and containers. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Dictates that all handling, including packaging for disposal, must be done in a well-ventilated area to avoid inhalation of dust.[1][5] |
| Decomposition Hazards | N/A | Thermal decomposition can release toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][6] | Incineration must be performed in a specialized facility equipped with scrubbers to neutralize these hazardous byproducts. |
Part 2: Step-by-Step Disposal and Decontamination Protocol
This protocol is designed as a closed-loop system to manage the lifecycle of the chemical waste, from generation to final handoff.
Step 1: Pre-Disposal Safety Measures
Before beginning any waste consolidation or decontamination, ensure you are operating in a safe environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile is a common choice, but check your institution's specific guidelines), and a fully fastened lab coat.[1][3]
-
Ventilation: Conduct all waste handling and container rinsing inside a certified chemical fume hood to prevent inhalation of airborne particulates.[3][5]
Step 2: Waste Segregation and Containment
Proper segregation is paramount to prevent accidental chemical reactions within a waste container.
-
Solid Waste:
-
Collect all unused, expired, or contaminated solid this compound.
-
Place this waste into a dedicated, chemically resistant, and sealable hazardous waste container.[3] The container must be in good condition with a secure, screw-on cap.
-
Also, collect any grossly contaminated items like weigh boats, contaminated gloves, or absorbent pads in this container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a separate liquid hazardous waste container.
-
The container must be compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
Crucially, never mix this amine hydrochloride waste stream with incompatible chemicals, such as strong bases or oxidizing agents, which could trigger a hazardous reaction.
-
Step 3: Decontamination of Empty Containers
An "empty" container is not truly empty and must be decontaminated before it can exit the hazardous waste stream. The industry-standard "triple-rinse" method is required.[3]
-
First Rinse: Add a small amount of a suitable solvent (one in which the compound is soluble) to the empty container. Secure the lid and swirl to rinse all interior surfaces. Pour the rinsate into your designated liquid hazardous waste container.[3]
-
Second Rinse: Repeat the process with fresh solvent, again collecting the rinsate.
-
Third Rinse: Perform a final rinse, collecting the rinsate.
-
Label Defacement: After the container is dry, completely remove, or thoroughly black out the original chemical label to prevent future confusion.[3]
-
Final Disposal of Container: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policy.[3]
Step 4: Labeling and Temporary Storage
Clear communication of hazards is a non-negotiable aspect of safety.
-
Labeling: Affix a "Hazardous Waste" tag to your waste container. The label must include:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[1]
Step 5: Final Disposal
The final step is to hand off the waste to trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Never attempt to transport hazardous waste in a personal vehicle.
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive protocol, you ensure that your laboratory practices remain compliant with regulatory standards and, most importantly, protective of your health, your colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL | 1818847-46-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.at [fishersci.at]
- 7. This compound [cymitquimica.com]
A Researcher's Guide to the Safe Handling of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride (CAS No: 1818847-46-9). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data synthesized from supplier safety information.
Understanding the Hazard Profile
This compound is a solid, typically white to yellow, which presents several hazards that must be managed through proper personal protective equipment (PPE) and handling protocols.
Signal Word: Warning[1]
Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[2]
These classifications necessitate careful planning and execution of any procedure involving this chemical to prevent accidental exposure. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles and to protect the researcher.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
Given the irritant nature of this compound, a comprehensive PPE strategy is mandatory. The following table outlines the required equipment, which should be donned before entering the handling area and removed before exiting.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against airborne particles and potential splashes, addressing the "serious eye irritation" hazard (H319).[2] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves) and a fully buttoned lab coat | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[2] Contaminated clothing should be removed and washed before reuse.[2][5] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of inhaling dust, especially outside of a fume hood. This directly addresses the "may cause respiratory irritation" hazard (H335).[5][6] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.
-
Verify that an appropriate chemical spill kit is accessible.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood.[3]
-
To prevent static discharge, use anti-static weigh boats or an ionizer.
-
Carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of the compound. Avoid generating dust.[5]
-
Close the primary container tightly immediately after use.[2][5]
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a damp cloth, ensuring the waste is disposed of as hazardous material.
-
Follow the PPE doffing procedure outlined in the diagram above.
-
Thoroughly wash hands with soap and water after handling is complete.[5]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing.[2] Wash skin with plenty of soap and water.[2][3] Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If feeling unwell, call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting. Give a glass of water.[5] Call a poison center or doctor immediately if you feel unwell.[2] |
Spill Response Workflow
For minor spills within a fume hood:
Caption: Step-by-step response plan for a minor chemical spill.
For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal:
-
Dispose of waste material and contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
All disposal must be in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[4] Consult with your institution's environmental health and safety office for specific guidance.
By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
